molecular formula C12H6Al2O12 B6326789 Aluminum fumarate CAS No. 132041-53-3

Aluminum fumarate

Cat. No.: B6326789
CAS No.: 132041-53-3
M. Wt: 396.13 g/mol
InChI Key: MTEWCUZXTGXLQX-SPSNFJOYSA-H
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Description

Aluminum fumarate is a useful research compound. Its molecular formula is C12H6Al2O12 and its molecular weight is 396.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.949002 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dialuminum;(E)-but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H4O4.2Al/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEWCUZXTGXLQX-SPSNFJOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Al+3].[Al+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Al+3].[Al+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Al2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aluminum Fumarate MOF: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physicochemical Properties, Synthesis, and Biomedical Applications of a Promising Metal-Organic Framework

Aluminum fumarate (B1241708), a highly stable and biocompatible metal-organic framework (MOF), has emerged as a frontrunner in the field of drug delivery and other biomedical applications. Its robust structure, high porosity, and the use of non-toxic building blocks make it an ideal candidate for carrying therapeutic payloads. This technical guide provides a detailed overview of the core properties of aluminum fumarate MOF, complete with quantitative data, experimental protocols, and visualizations to aid researchers and scientists in the pharmaceutical and materials science fields.

Core Properties of this compound MOF

This compound, also known by its commercial name Basolite® A520, is a microporous material composed of aluminum ions and fumaric acid as the organic linker.[1] This combination results in a rigid and exceptionally stable framework, even in the presence of water, which is a critical attribute for its use in biological systems.[1]

Structural and Porosity Characteristics

The structure of this compound consists of chains of corner-sharing AlO₆ octahedra interconnected by fumarate linkers. This arrangement creates one-dimensional, rhombus-shaped channels.[2] The material's high porosity is a key feature, providing a large internal volume for the encapsulation of guest molecules, such as drugs.

PropertyValueReferences
BET Surface Area 726 - 1272 m²/g[3][4]
Pore Volume ~0.33 - 0.38 cm³/g[3][5]
Pore Size ~5.7 x 6.0 Å[1]
Stability Profile

One of the most significant advantages of this compound MOF is its exceptional thermal and hydrothermal stability. It remains crystalline and structurally intact at high temperatures and in aqueous environments, a crucial factor for both storage and in vivo applications.

Stability TypeConditionObservationReferences
Thermal Stability Up to 350-400 °CStable, with decomposition occurring above this range.[5]
Hydrothermal Stability In water/humid environmentsHigh stability, making it suitable for biological applications.[1]

Synthesis of this compound MOF

Various methods have been developed for the synthesis of this compound MOF, including conventional solvothermal and more environmentally friendly "green" synthesis routes. The choice of synthesis method can influence the material's properties, such as crystallinity and surface area.

Green Synthesis Protocol

A commonly employed eco-friendly synthesis involves the use of water as a solvent, avoiding hazardous organic solvents like dimethylformamide (DMF).

Experimental Workflow for Green Synthesis

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation and Purification aluminum_sulfate Dissolve Aluminum Sulfate (B86663) in Deionized Water mixing Add Fumaric Acid Solution to Aluminum Sulfate Solution (60 °C) aluminum_sulfate->mixing fumaric_acid Dissolve Fumaric Acid and NaOH in Deionized Water fumaric_acid->mixing stirring Stir for 2 hours at 60 °C mixing->stirring centrifugation Centrifuge and Decant Supernatant stirring->centrifugation washing Wash with Deionized Water (repeat multiple times) centrifugation->washing drying Dry in Vacuum Oven at 80 °C washing->drying

A flowchart illustrating the green synthesis of this compound MOF.

Detailed Methodology:

  • Solution 1 Preparation: Dissolve sodium hydroxide (B78521) and fumaric acid in deionized water.

  • Solution 2 Preparation: Dissolve aluminum sulfate octadecahydrate in deionized water at 60 °C.

  • Reaction: Slowly add Solution 1 to Solution 2 over 30 minutes while stirring. Continue stirring the mixture at 60 °C for 2 hours.

  • Purification: The resulting white precipitate is collected by centrifugation. The product is then washed multiple times with deionized water to remove any unreacted precursors.

  • Activation: The purified product is dried in a vacuum oven overnight at 80 °C to remove residual water and activate the MOF for use.

Drug Delivery Applications

The high surface area, tunable pore size, and biocompatibility of this compound MOF make it an excellent candidate for drug delivery systems. It has been investigated for the encapsulation and controlled release of various therapeutic agents, most notably curcumin (B1669340) and doxorubicin (B1662922).

Curcumin Delivery

Curcumin, a natural compound with antioxidant and anti-inflammatory properties, suffers from poor bioavailability. Encapsulation within this compound MOF has been shown to significantly enhance its stability.[2][6]

  • Loading Method: A wet impregnation technique is typically used, where the MOF is soaked in a solution of curcumin in a suitable solvent like methanol.[6]

  • Loading Efficiency: Loading efficiencies as high as 66.87% have been reported.

  • Enhanced Stability: Encapsulation within the MOF structure protects curcumin from degradation, with one study showing that only 16% of the encapsulated curcumin degraded after 10 days, compared to 58.9% of free curcumin degrading in just 3 days.[2]

Doxorubicin Delivery

Doxorubicin (DOX) is a potent chemotherapy drug. The use of this compound MOF as a carrier aims to improve its targeted delivery and reduce side effects.

  • Loading Efficiency: A study on a green composite of this compound MOF reported a doxorubicin payload efficiency of approximately 46%.[7]

  • pH-Responsive Release: The release of doxorubicin from MOFs is often pH-dependent, with a more sustained release observed at the acidic pH values characteristic of tumor microenvironments.[7]

Table of Drug Loading and Release Properties

DrugLoading MethodLoading CapacityRelease ProfileReferences
Curcumin Wet ImpregnationUp to 66.87% loading efficiencyEnhanced stability, release not extensively detailed
Doxorubicin Impregnation~46% payload efficiency in a compositeSustained release at acidic pH[7]
Norfloxacin Impregnation (in a similar Fe-based MOF)~20 wt%Sustained release[7]

Experimental Protocol for Drug Loading (Wet Impregnation)

cluster_0 Preparation cluster_1 Loading cluster_2 Purification mof Activate Aluminum Fumarate MOF mixing Add MOF to Drug Solution mof->mixing drug_solution Prepare Drug Solution (e.g., Curcumin in Methanol) drug_solution->mixing stirring Stir for a Defined Period (e.g., 24h) mixing->stirring centrifugation Centrifuge to Collect Drug-Loaded MOF stirring->centrifugation washing Wash with Solvent to Remove Surface Drug centrifugation->washing drying Dry under Vacuum washing->drying

A generalized workflow for loading drugs into this compound MOF.
  • Activation of MOF: The synthesized this compound MOF is activated by heating under vacuum to remove any guest molecules from the pores.

  • Drug Solution Preparation: A solution of the desired drug is prepared in a suitable solvent at a specific concentration.

  • Impregnation: The activated MOF is added to the drug solution and the mixture is stirred for a predetermined period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Purification: The drug-loaded MOF is then collected by centrifugation and washed with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: The final product is dried under vacuum.

Experimental Protocol for In Vitro Drug Release Study

  • Sample Preparation: A known amount of the drug-loaded MOF is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

  • Incubation: The dispersion is incubated at a constant temperature (e.g., 37 °C) with continuous stirring.

  • Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium.

  • Quantification: The concentration of the released drug in the collected aliquots is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the release profile.

Biocompatibility and Cellular Interactions

For any material to be used in drug delivery, its interaction with biological systems is of paramount importance. This compound MOF is generally considered to have low cytotoxicity due to its composition of biologically benign components.

Cellular Uptake

The cellular uptake of nano-sized MOFs, including this compound, is an energy-dependent process that primarily occurs through endocytosis.[8] The exact pathway can be influenced by the particle size, shape, and surface chemistry of the MOF. The main endocytic pathways for nanoparticles include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Cellular Uptake and Drug Release Pathway

cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking cluster_3 Drug Release and Action mof_drug Drug-Loaded This compound MOF endocytosis Endocytosis mof_drug->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Acidic pH) endosome->lysosome drug_release Drug Release lysosome->drug_release target Intracellular Target drug_release->target

A simplified diagram of the cellular uptake and intracellular drug release from MOFs.
Cytotoxicity

Studies have shown that this compound MOF exhibits insignificant cytotoxicity.[7] Cell viability assays, such as the MTT assay, have demonstrated that even at relatively high concentrations, the MOF does not significantly impact cell survival.[7] This low toxicity is a major advantage for its use in biomedical applications.

Future Perspectives

This compound MOF holds immense promise for the future of drug delivery and other biomedical applications. Future research will likely focus on:

  • Surface Functionalization: Modifying the surface of the MOF with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.

  • Multi-drug Delivery: Encapsulating multiple drugs with different therapeutic actions for combination therapy.

  • Stimuli-Responsive Systems: Designing MOFs that release their cargo in response to specific internal or external stimuli, such as light or magnetic fields.

  • In Vivo Studies: More extensive in vivo studies are needed to fully understand the pharmacokinetics, biodistribution, and efficacy of this compound MOF-based drug delivery systems.

References

An In-depth Technical Guide to the Crystal Structure of Aluminum Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of aluminum fumarate (B1241708), a prominent metal-organic framework (MOF) commercially known as Basolite® A520 or designated as MIL-53(Al)-FA. This document details the material's structural parameters, porosity, and the experimental protocols for its synthesis and characterization, offering valuable insights for its application in research and drug development.

Crystal Structure and Parameters

Aluminum fumarate is composed of infinite chains of corner-sharing aluminum octahedra, which are interconnected by fumarate linkers.[1][2] This arrangement of AlO6 octahedra and organic linkers forms a three-dimensional framework with one-dimensional channels.[1] The structure of the hydrated form of this compound has been determined to be monoclinic.[3][4]

A key structural feature of some related MIL-53 series MOFs is their "breathing" behavior, where the framework undergoes a reversible structural change upon dehydration and rehydration or with the application of pressure.[2] However, this compound is noted to have a more rigid structure compared to its terephthalate (B1205515) analogue (MIL-53(Al)-BDC).[3]

Crystallographic Data

The crystallographic data for the hydrated form of this compound (A520) has been determined through powder X-ray diffraction.[3] The key parameters are summarized in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c (No. 14)
a6.842(3) Å
b12.088(3) Å
c14.207(1) Å
β122.55(1)°
Cell Volume990(1) ų
Reference [3][4]
Selected Bond Lengths and Angles

The coordination environment of the aluminum centers and the geometry of the fumarate linker are critical to the overall structure. The following table presents typical bond lengths and angles within the this compound framework, derived from crystallographic data.

Bond/AngleDescriptionTypical Value(s)
Al-OBond length between aluminum and oxygen1.8 - 2.0 Å
C-OBond length within the carboxylate group~1.2 Å
C-C (linker)Bond length within the fumarate linker~1.4 - 1.5 Å
O-Al-OAngle within the aluminum octahedra~90° and ~180°
Al-O-CAngle between the metal center and linkerVaries

Porosity and Surface Area

The porous nature of this compound is a key characteristic that underpins many of its applications, including gas storage and drug delivery. The material exhibits significant microporosity.

PropertyValue(s)
BET Surface Area726 - 1100 m²/g
Micropore Volume0.33 - 0.38 cm³/g
Mean Pore Diameter~1.6 nm
Channel Dimensions5.7 Å x 6.0 Å
References [5][6][7][8]

Experimental Protocols

The synthesis and characterization of this compound can be achieved through various established methods. Below are detailed protocols for a common synthesis route and the primary characterization technique.

Synthesis of this compound (Hydrothermal Method)

This protocol is adapted from established green synthesis methodologies.[1][9]

Materials:

  • Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Urea (B33335) (CH₄N₂O) (as a modulator)

  • Deionized water

Procedure:

  • Dissolve 78.64 g (0.125 mol) of aluminum sulfate and 22.48 g (0.375 mol) of urea in 400 mL of deionized water in a 600 mL beaker with stirring until fully dissolved.[1]

  • Add 28.96 g (0.250 mol) of fumaric acid to the solution and stir for 30 minutes at 25 °C.[1]

  • Transfer the mixture to a reflux setup and heat in an oil bath at 80 °C for 24 hours.[1]

  • Increase the temperature to 110 °C and continue the reflux for another 24 hours.[1]

  • After cooling to room temperature, collect the white precipitate by filtration.

  • Wash the product thoroughly with deionized water.

  • Dry the final product in a vacuum oven at 80 °C overnight.[1]

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystalline structure of the synthesized this compound.

Instrumentation:

  • A standard powder X-ray diffractometer.

Procedure:

  • Prepare a finely ground powder sample of the synthesized this compound.

  • Mount the sample on a sample holder.

  • Collect the diffraction pattern, typically using Cu Kα radiation (λ = 1.5418 Å).[4]

  • Scan a 2θ range appropriate to observe the characteristic diffraction peaks of this compound (e.g., 5° to 50°).

  • Compare the obtained diffraction pattern with reference patterns from the literature or crystallographic databases to confirm the phase purity and crystallinity of the material.[7][10]

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Purification Al_Source Aluminum Sulfate + Urea Solution Mixing Mixing and Stirring (25°C, 30 min) Al_Source->Mixing Linker Fumaric Acid Linker->Mixing Reflux1 Reflux (80°C, 24h) Mixing->Reflux1 Reflux2 Reflux (110°C, 24h) Reflux1->Reflux2 Filtration Filtration Reflux2->Filtration Washing Washing with DI Water Filtration->Washing Drying Drying (80°C, vacuum) Washing->Drying Final_Product This compound (MOF Powder) Drying->Final_Product

Figure 1: Hydrothermal Synthesis Workflow for this compound.

Structural_Relationship Hydrated Hydrated this compound Monoclinic P21/c Channels occupied by water molecules Dehydrated Dehydrated this compound More rigid structure Empty channels (Activated for sorption) Hydrated->Dehydrated Dehydration (Heating)

Figure 2: Structural Relationship between Hydrated and Dehydrated Forms.

References

A Beginner's Guide to the Synthesis of Aluminum Fumarate: An In-depth Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum fumarate (B1241708), a metal-organic framework (MOF), has garnered significant attention due to its high stability, large surface area, and potential applications in gas storage, separation, and drug delivery. Its synthesis from readily available and non-toxic precursors makes it an attractive material for a wide range of research and development activities. This guide provides a comprehensive overview of accessible synthesis methods for aluminum fumarate, tailored for individuals new to the field. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate a clear understanding and successful replication of the synthesis processes.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. This compound is a prominent example, valued for its hydrothermal stability and the low cost of its constituents—aluminum salts and fumaric acid.[1][2] This makes it a practical choice for large-scale production and various commercial applications.[1][3] This whitepaper outlines several reliable methods for the synthesis of this compound, with a focus on techniques that are straightforward and reproducible for researchers with a basic understanding of chemical synthesis.

Synthesis Methodologies

Several synthetic routes to this compound have been established, ranging from conventional solvothermal methods to more environmentally friendly aqueous-based and solvent-free approaches. Below are detailed protocols for three distinct and accessible methods.

Method 1: Reflux Synthesis in Aqueous Solution

This method is a common and straightforward approach that utilizes water as the solvent, making it a "green" and cost-effective option.[1][4][5]

Experimental Protocol:

  • Preparation of Solutions:

    • Solution A: Dissolve 78.64 g (0.125 mol) of aluminum sulfate (B86663) (Al₂(SO₄)₃) and 22.48 g (0.375 mol) of urea (B33335) in 400 mL of deionized water. Stir until all solids are fully dissolved.

    • Solution B: Add 28.96 g (0.250 mol) of fumaric acid to Solution A.

  • Reaction:

    • Stir the combined mixture for 30 minutes at room temperature (25 °C).

    • Transfer the mixture to a reflux setup and heat in an oil bath at 80 °C for 24 hours.

    • Increase the temperature to 110 °C and continue the reflux for another 24 hours.[1]

  • Product Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the white precipitate by filtration.

    • Wash the product thoroughly with deionized water and then with ethanol.

    • Dry the final product in a vacuum oven at 80 °C overnight.

Method 2: Room Temperature Synthesis

This approach offers the advantage of proceeding at ambient temperature, simplifying the experimental setup.

Experimental Protocol:

  • Preparation of Solutions:

    • Dissolve 9.303 g of aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) in 248 mL of deionized water.

    • In a separate beaker, dissolve 7.938 g of disodium (B8443419) fumarate (Na₂C₄H₂O₄) in deionized water.

  • Reaction:

    • Combine the two solutions and stir the mixture for 10 minutes. A suspension will form.[6]

  • Product Isolation and Purification:

    • Filter the suspension to collect the solid product.

    • Wash the collected solid extensively with deionized water.

    • Dry the product at 100 °C under vacuum for 12 hours to obtain the final white solid this compound powder.[6]

Method 3: Patented Synthesis with Sodium Hydroxide (B78521)

This method, based on a patented approach, utilizes sodium hydroxide to facilitate the reaction.[3]

Experimental Protocol:

  • Preparation of Solutions:

    • Solution 1: Dissolve 0.2803 g (7.01 mmol) of sodium hydroxide (NaOH) and 0.3863 g (3.33 mmol) of fumaric acid in 6 mL of water.

    • Solution 2: Dissolve 1.171 g (1.76 mmol) of aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O) in 5 mL of water at 60 °C.[3]

  • Reaction:

    • Slowly add Solution 1 to Solution 2 dropwise over a period of 30 minutes while maintaining the temperature at 60 °C.

    • Continue stirring the mixture at 60 °C for 2 hours.[3]

  • Product Isolation and Purification:

    • Centrifuge the mixture (e.g., at 2000 rpm for 15 minutes) and decant the supernatant.

    • Wash the solid product by re-dispersing it in 50 mL of water and repeating the centrifugation and decantation steps.

    • Dry the final product overnight in a vacuum oven at 80 °C.[3]

Data Presentation

The following tables summarize key quantitative data from the described synthesis methods and characterization of the resulting this compound.

ParameterMethod 1: RefluxMethod 2: Room Temp.Method 3: Patented
Aluminum Source Aluminum SulfateAluminum NitrateAluminum Sulfate
Fumaric Acid Source Fumaric AcidDisodium FumarateFumaric Acid
Solvent WaterWaterWater
Temperature 80 °C then 110 °CRoom Temperature60 °C
Reaction Time 48 hours10 minutes2.5 hours

Table 1: Comparison of Reaction Conditions for this compound Synthesis.

PropertyReported Value
BET Surface Area 790 - 1272 m²/g[7][8]
Pore Volume ~0.5 cm³/g
Water Adsorption Capacity 0.47 - 0.53 g/g[9]
Yield 42% - 74% (for similar methods)[3]

Table 2: Physicochemical Properties of Synthesized this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the synthesis of this compound.

Reflux_Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation prep1 Dissolve Al₂(SO₄)₃ and Urea in Water prep2 Add Fumaric Acid prep1->prep2 Stir react1 Stir at 25°C for 30 min prep2->react1 react2 Reflux at 80°C for 24h react1->react2 react3 Reflux at 110°C for 24h react2->react3 iso1 Cool to RT react3->iso1 iso2 Filter iso1->iso2 iso3 Wash with Water & Ethanol iso2->iso3 iso4 Dry at 80°C (Vacuum) iso3->iso4

Caption: Workflow for the Reflux Synthesis of this compound.

RoomTemp_Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation prep1 Dissolve Al(NO₃)₃·9H₂O in Water react1 Combine Solutions prep1->react1 prep2 Dissolve Disodium Fumarate in Water prep2->react1 react2 Stir for 10 min react1->react2 iso1 Filter react2->iso1 iso2 Wash with Water iso1->iso2 iso3 Dry at 100°C (Vacuum) iso2->iso3

Caption: Workflow for the Room Temperature Synthesis of this compound.

Patented_Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation prep1 Solution 1: NaOH + Fumaric Acid in Water react1 Add Solution 1 to 2 dropwise over 30 min at 60°C prep1->react1 prep2 Solution 2: Al₂(SO₄)₃·18H₂O in Water at 60°C prep2->react1 react2 Stir at 60°C for 2h react1->react2 iso1 Centrifuge & Decant react2->iso1 iso2 Wash with Water iso1->iso2 iso3 Dry at 80°C (Vacuum) iso2->iso3

Caption: Workflow for the Patented Synthesis of this compound.

Characterization

To confirm the successful synthesis and determine the quality of the this compound, several analytical techniques are typically employed:

  • Powder X-ray Diffraction (PXRD): To verify the crystalline structure of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the coordination of the fumarate ligand to the aluminum centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the synthesized MOF.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are crucial indicators of the material's porosity.

Conclusion

The synthesis of this compound is achievable through various straightforward and accessible methods. This guide has provided detailed protocols for three such methods, suitable for researchers and scientists who are new to the synthesis of metal-organic frameworks. By following these procedures and employing the appropriate characterization techniques, a high-quality this compound product can be reliably obtained for further research and application development. The use of aqueous solutions in many of these syntheses also highlights the potential for environmentally benign production of this versatile material.

References

A Technical Guide to the Thermal and Chemical Stability of Aluminum Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum fumarate (B1241708), a metal-organic framework (MOF), has garnered significant attention for its potential applications in drug delivery, gas storage, and catalysis due to its high porosity, biocompatibility, and environmentally friendly synthesis.[1][2] A critical aspect of its utility, particularly in pharmaceutical and industrial applications, is its thermal and chemical stability. This technical guide provides a comprehensive overview of the stability profile of aluminum fumarate, presenting key quantitative data, detailed experimental methodologies for stability assessment, and visual representations of experimental workflows.

Thermal Stability

This compound exhibits robust thermal stability, a crucial property for applications involving heat, such as thermal energy storage or catalysis. The material is generally stable up to temperatures of 350-400°C.[3][4] The drying conditions during synthesis can influence its thermal stability, with oven-dried samples showing stability up to 400°C, while vacuum-dried samples are stable up to 350°C.[3][4]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique to evaluate the thermal stability of this compound. A typical TGA curve for this MOF displays a multi-step weight loss. The initial weight loss, occurring below 100°C, is attributed to the removal of adsorbed water and residual solvents from the pores.[1] A subsequent, gradual weight loss is observed between 100°C and approximately 400°C, which corresponds to the dehydroxylation of the inorganic chains. The primary decomposition of the framework, involving the breakdown of the fumarate linkers, occurs at higher temperatures, typically above 400°C.[1] This final, rapid weight loss is due to the release of gaseous decomposition products.[1]

Decomposition Products

During thermal degradation, the organic fumarate linker decomposes, leading to the evolution of several gaseous products. Evolved gas analysis coupled with techniques like Fourier-transform infrared spectroscopy (TG-FTIR) has identified the primary decomposition products as carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), ethylene (B1197577) (CH₂=CH₂), and acetylene (B1199291) (CH≡CH).[3]

Quantitative Thermal Stability Data

The following table summarizes the key quantitative data related to the thermal stability of this compound as reported in the literature.

ParameterValueReference
Decomposition Onset Temperature (Oven-dried)~400 °C[3][4]
Decomposition Onset Temperature (Vacuum-dried)~350 °C[3][4]
Framework Collapse Temperature~430 °C[5]
Residue at 700 °C30-33%[5]

Chemical Stability

This compound is recognized for its exceptional chemical stability, particularly its resistance to hydrolysis, which makes it a promising candidate for applications in aqueous environments.[2][6][7] This high hydrothermal stability is a key advantage over many other MOFs.[6]

Hydrolytic Stability

The stability of this compound in the presence of water is a significant feature. Studies have shown that its structure remains intact even after prolonged exposure to moisture.[8][9] This robustness allows for its use in applications such as water adsorption for heat transformation and CO₂ capture from humid gas streams.[8][9][10] After exposure to humidity and subsequent regeneration, the CO₂ adsorption capacity of this compound remains constant, highlighting its excellent structural integrity.[8][9]

Stability in Different Chemical Environments

While highly stable in water, the stability of this compound in acidic and basic conditions is a critical consideration for drug delivery applications, where it might be exposed to varying pH environments in the gastrointestinal tract. Although detailed studies on its stability across a wide pH range are not extensively reported in the provided search results, its application as a corrosion inhibitor in ethylene glycol solution suggests a degree of stability in non-aqueous polar environments.[11]

Quantitative Chemical Stability Data

The following table presents quantitative data related to the chemical stability of this compound.

ConditionObservationReference
Exposure to 14% Relative Humidity17% reduction in CO₂ adsorption capacity[8]
Multiple Water Adsorption/Desorption CyclesGood reproducibility of water uptake[6]
Encapsulation of Curcumin (B1669340)Enhanced stability of curcumin, with only 16% degradation after 10 days compared to 58.9% for free curcumin after 3 days[1]

Experimental Protocols for Stability Assessment

Accurate assessment of the thermal and chemical stability of this compound requires standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition temperature and profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • Place a small, accurately weighed sample (typically 5-10 mg) of activated this compound into a TGA pan (e.g., alumina (B75360) or platinum).

  • Heat the sample from room temperature to a final temperature of at least 700°C.

  • A typical heating rate is 5-10 °C/min.

  • Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Record the mass loss of the sample as a function of temperature.

  • The decomposition temperature is determined from the resulting TGA curve, often by identifying the onset of major weight loss or the intersection of tangents drawn on the curve.[12]

Powder X-ray Diffraction (PXRD) Protocol for Stability Assessment

Objective: To assess the structural integrity of this compound after exposure to thermal or chemical stress.

Instrumentation: A powder X-ray diffractometer.

Methodology:

  • Obtain the PXRD pattern of the as-synthesized, activated this compound. This serves as the reference pattern.

  • Expose the this compound sample to the desired stress condition (e.g., heating to a specific temperature, immersion in a solvent for a set duration).

  • After the stress test, dry the sample appropriately.

  • Acquire the PXRD pattern of the treated sample under the same conditions as the reference pattern.

  • Compare the PXRD pattern of the treated sample with the reference pattern. A retention of the characteristic diffraction peaks indicates that the crystalline structure has been maintained. Significant changes, such as peak broadening, the appearance of new peaks, or a loss of crystallinity (amorphous halo), indicate structural degradation.

Chemical Stability Testing Protocol

Objective: To evaluate the stability of this compound in various chemical environments.

Methodology:

  • Immerse a known quantity of activated this compound in the desired chemical medium (e.g., water, acidic solution, basic solution, organic solvent) for a specified period (e.g., 24 hours, 7 days).

  • After the immersion period, filter the solid material and wash it thoroughly with a suitable solvent (e.g., deionized water, ethanol) to remove any residual test solution.

  • Dry the sample under vacuum or at a mild temperature.

  • Characterize the treated sample using PXRD to assess its structural integrity and TGA to check for changes in its thermal decomposition profile.

  • The supernatant liquid can also be analyzed (e.g., by ICP-MS or NMR) to detect any leached aluminum or fumarate, providing a quantitative measure of degradation.

Visualizations

Experimental Workflow for Stability Analysis

experimental_workflow cluster_synthesis Material Preparation cluster_stress Stress Application cluster_analysis Post-Stress Analysis cluster_evaluation Stability Evaluation synthesis Synthesis of This compound activation Activation (Solvent Removal) synthesis->activation thermal_stress Thermal Stress (Heating) activation->thermal_stress Thermal Stability Test chemical_stress Chemical Stress (Solvent Exposure) activation->chemical_stress Chemical Stability Test spectroscopy Spectroscopy (e.g., FTIR) pxrd PXRD Analysis thermal_stress->pxrd tga TGA Analysis thermal_stress->tga chemical_stress->pxrd chemical_stress->tga sorption Gas Sorption (Porosity Check) chemical_stress->sorption chemical_stress->spectroscopy evaluation Comparison with Reference Material pxrd->evaluation tga->evaluation sorption->evaluation spectroscopy->evaluation

Caption: Workflow for assessing the thermal and chemical stability of this compound.

Logical Flow for TGA Data Interpretation

tga_interpretation start Start TGA Experiment heating Heat Sample at Constant Rate start->heating weight_loss_1 Initial Weight Loss (< 100-150°C) heating->weight_loss_1 interpretation_1 Removal of Physisorbed Water & Solvents weight_loss_1->interpretation_1 Yes stable_plateau Stable Plateau Between Weight Loss Steps? weight_loss_1->stable_plateau No interpretation_1->stable_plateau weight_loss_2 Major Weight Loss Step (e.g., >350°C) interpretation_2 Framework Decomposition (Linker Breakdown) weight_loss_2->interpretation_2 Yes end End of Analysis weight_loss_2->end No interpretation_2->end stable Material is Thermally Stable After Desolvation stable_plateau->stable Yes unstable Material is Thermally Unstable stable_plateau->unstable No stable->weight_loss_2 unstable->weight_loss_2

Caption: Decision flow for interpreting TGA data of a metal-organic framework.

References

Unveiling the Porous Architecture of Aluminum Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum fumarate (B1241708), a prominent metal-organic framework (MOF), has garnered significant attention across various scientific disciplines, including pharmaceuticals, due to its exceptional porosity, high surface area, and notable stability. This technical guide provides an in-depth exploration of the porosity and surface area of aluminum fumarate, offering a consolidated resource for researchers and professionals working on its application. The document summarizes key quantitative data, details the experimental protocols for its characterization, and illustrates the analytical workflow.

Quantitative Porosity and Surface Area Data

The porous characteristics of this compound can vary depending on the synthesis method and post-synthetic treatment. The following table summarizes a range of reported values for its Brunauer–Emmett–Teller (BET) surface area, pore volume, and pore size, providing a comparative overview for researchers.

ParameterReported Value RangeSynthesis Method/Notes
BET Surface Area 726 - 1300 m²/gVaries with synthesis (hydrothermal, spray drying, mechanochemical) and presence of binders.[1][2]
~1000 m²/gTypical value for commercially available this compound.[3]
970 - 1160 m²/gReported for pristine this compound.
1156 m²/gLaboratory synthesized, microporous.[4]
937 m²/gOven dried at 100 °C.[5]
740 m²/gIn-situ synthesis on glass fiber paper.[6]
Pore Volume 0.33 - 0.926 cm³/gDependent on synthesis and pelletization.[1][7]
0.38 cm³/gFor oven-dried (100 °C) sample.[5]
Pore Size 5.7 x 6.0 Å (0.57 x 0.60 nm)Rhombus-shaped micropores.[3][8]
1.6 nm (16 Å)Mean pore diameter.[5]
1.7 nm (17 Å)Average pore size.[4]

Experimental Protocols for Characterization

Accurate determination of the surface area and porosity of this compound is crucial for its application. The following section details the standard experimental methodologies employed for this purpose.

Sample Preparation and Activation

Prior to analysis, it is imperative to remove any guest molecules (e.g., water, solvents) from the pores of the this compound without compromising its framework structure. This process is known as activation.

  • Objective: To evacuate the pores to allow for accurate measurement of gas adsorption.

  • Apparatus: Vacuum oven or a degassing station connected to the gas adsorption analyzer.

  • Procedure:

    • Place a precisely weighed amount of the this compound sample (typically 50-100 mg) into a sample tube of known weight.

    • Attach the sample tube to the degassing port of the gas adsorption analyzer.

    • Heat the sample under a high vacuum (e.g., <10 µmHg). The temperature and duration of heating are critical parameters. For this compound, typical activation conditions are heating at 150°C for at least 3 hours.[7] Some protocols may use slightly different conditions, such as 120°C for 3 hours.

    • After degassing, the sample tube is cooled to room temperature while still under vacuum and then weighed again to determine the activated sample mass.

Nitrogen Adsorption-Desorption Isotherm Measurement (BET Analysis)

The BET theory is the most common method for determining the specific surface area of porous materials. It involves measuring the amount of an inert gas (typically nitrogen) that adsorbs onto the surface of the material at cryogenic temperature (77 K, the boiling point of liquid nitrogen).

  • Objective: To obtain the nitrogen adsorption-desorption isotherm, from which the BET surface area, pore volume, and pore size distribution can be calculated.

  • Apparatus: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Instruments).

  • Procedure:

    • The sample tube containing the activated this compound is transferred to the analysis port of the instrument.

    • A dewar filled with liquid nitrogen is raised to immerse the sample tube, maintaining a constant temperature of 77 K.

    • Small, controlled doses of nitrogen gas are introduced into the sample tube.

    • The amount of adsorbed gas is determined by measuring the pressure change in the manifold of a known volume.

    • This process is repeated over a range of relative pressures (P/P₀, where P is the pressure of the gas and P₀ is the saturation pressure of the gas at 77 K) to generate the adsorption isotherm.

    • Subsequently, the pressure is systematically reduced to measure the desorption of nitrogen, generating the desorption isotherm. The shape of the isotherm provides initial insights into the porous nature of the material (e.g., Type I for microporous materials).[5]

Data Analysis
  • BET Surface Area: The surface area is calculated from the adsorption data in the relative pressure range of approximately 0.05 to 0.35 using the BET equation.

  • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

  • Pore Size Distribution: The pore size distribution can be calculated from the adsorption or desorption isotherm using theoretical models such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT) for micropores.[9]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the porosity and surface area characterization of this compound.

Porosity and Surface Area Characterization Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Results cluster_output Characterization Output synthesis This compound Synthesis activation Activation (Degassing) synthesis->activation Removal of guest molecules n2_adsorption N2 Adsorption/Desorption (77 K) activation->n2_adsorption isotherm Adsorption/Desorption Isotherm n2_adsorption->isotherm bet BET Surface Area Calculation isotherm->bet pore_volume Pore Volume Calculation isotherm->pore_volume psd Pore Size Distribution (DFT/NLDFT) isotherm->psd results Porosity & Surface Area Data bet->results pore_volume->results psd->results

Caption: Workflow for this compound Porosity Characterization.

References

The Genesis of a Benchmark MOF: An In-depth Technical Guide to the Discovery and History of Aluminum Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

IV. Mandatory Visualizations

A. Signaling Pathways and Experimental Workflows

An In-depth Technical Guide to the Discovery and History of Aluminum Fumarate (B1241708)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum fumarate, a prominent metal-organic framework (MOF), has garnered significant attention for its exceptional stability, high porosity, and environmentally benign synthesis. Commercially known as Basolite® A520, this material has found applications ranging from gas storage and separation to catalysis and, more recently, in the biomedical field as a vaccine adjuvant. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its initial synthesis, key experimental protocols for its characterization, and a compilation of its physicochemical properties.

I. Discovery and History

The formal introduction of this compound into the scientific literature can be traced back to patent filings in the early 2010s. A key early document is the U.S. Provisional Patent Application No. 61/387,991, filed on September 30, 2010. This and subsequent patents laid the groundwork for the synthesis and characterization of this novel metal-organic framework.

Initially, the synthesis of this compound was explored using organic solvents. For example, a method involving the reaction of aluminum chloride hexahydrate (AlCl₃·6H₂O) and fumaric acid in N,N-dimethylformamide (DMF) under reflux conditions was described. This approach, while effective in producing the desired framework, highlighted the need for more environmentally friendly and scalable synthesis routes.

A significant advancement in the history of this compound was the development of an aqueous-based synthesis. This "green" approach, which utilizes water as the solvent, represented a major step towards the industrial-scale production of the material. BASF SE played a pivotal role in the commercialization of this compound under the trade name Basolite® A520, making it one of the first MOFs to be produced on a ton scale. The development of a water-based synthesis route was crucial for its economic viability and reduced environmental impact.

The structural analysis of this compound revealed its analogy to the MIL-53(Al) structure, featuring one-dimensional channels. This porous nature, combined with its high thermal and chemical stability, has been the driving force behind its widespread investigation for various applications.

II. Physicochemical Properties

The properties of this compound have been extensively characterized, revealing a material with a high surface area and significant porosity. The following table summarizes key quantitative data reported in the literature.

PropertyReported Value(s)Units
BET Surface Area1000 - 1950m²/g
Pore Volume~0.65cm³/g
Thermal StabilityUp to ~700K

III. Experimental Protocols

A. Synthesis of this compound

Two primary synthesis routes have been established for this compound: a solvent-based method and an aqueous-based "green" method.

1. Solvent-Based Synthesis (Reflux in DMF)

  • Reactants:

    • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

    • Fumaric acid

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • Suspend aluminum chloride hexahydrate and fumaric acid in DMF in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux with stirring.

    • Maintain the reflux conditions for a specified period (e.g., 24 hours).

    • Cool the reaction mixture to room temperature.

    • Collect the resulting solid product by filtration.

    • Wash the product with fresh DMF and then with a suitable solvent like ethanol (B145695) to remove unreacted starting materials and residual DMF.

    • Dry the final product under vacuum at an elevated temperature (e.g., 150 °C).

2. Aqueous-Based Synthesis ("Green" Synthesis)

  • Reactants:

  • Procedure:

    • Prepare an aqueous solution of aluminum sulfate and heat it to a specific temperature (e.g., 60 °C).

    • In a separate vessel, prepare an aqueous solution of fumaric acid and sodium hydroxide.

    • Slowly add the fumaric acid/sodium hydroxide solution to the heated aluminum sulfate solution with vigorous stirring.

    • Continue stirring the resulting suspension at the elevated temperature for a defined period (e.g., 2 hours).

    • Collect the white precipitate by filtration.

    • Wash the product thoroughly with deionized water to remove any unreacted salts.

    • Dry the product in an oven (e.g., at 100 °C) and subsequently under vacuum at a higher temperature (e.g., 130 °C) to ensure the removal of all water and achieve activation of the pores.

B. Characterization Methods

1. Powder X-ray Diffraction (PXRD)

  • Objective: To confirm the crystalline structure and phase purity of the synthesized this compound.

  • Methodology:

    • A small amount of the dried powder sample is finely ground and placed on a sample holder.

    • The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å).

    • The diffraction pattern is recorded over a 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.

    • The resulting diffractogram is compared with a reference pattern for this compound (e.g., from the Cambridge Crystallographic Data Centre or published literature) to confirm the material's identity and crystallinity.

2. Nitrogen Sorption Analysis (BET Surface Area and Pore Volume)

  • Objective: To determine the specific surface area and pore volume of the this compound.

  • Methodology:

    • A known mass of the sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules from the pores.

    • The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature) over a range of relative pressures (P/P₀).

    • The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.

    • The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

3. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability of the this compound framework.

  • Methodology:

    • A small, precisely weighed sample is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the removal of solvent molecules and the eventual decomposition of the framework. The onset of the major decomposition step is taken as the measure of thermal stability.

IV. Mandatory Visualizations

A. Signaling Pathways and Experimental Workflows

As this compound is a synthetic material, it does not directly participate in biological signaling pathways in the traditional sense. However, the logical workflow of its synthesis and characterization can be visualized.

Synthesis_Workflow cluster_green Aqueous 'Green' Synthesis cluster_solvent Solvent-Based Synthesis Al_source_green Aluminum Sulfate (in Water) Mixing_green Mixing at 60°C Al_source_green->Mixing_green FA_NaOH Fumaric Acid + NaOH (in Water) FA_NaOH->Mixing_green Filtration_green Filtration Mixing_green->Filtration_green Washing_green Washing (Water) Filtration_green->Washing_green Drying_green Drying & Activation Washing_green->Drying_green AlFum This compound (Final Product) Drying_green->AlFum Al_source_solvent Aluminum Chloride (in DMF) Reflux Reflux Al_source_solvent->Reflux FA_solvent Fumaric Acid (in DMF) FA_solvent->Reflux Filtration_solvent Filtration Reflux->Filtration_solvent Washing_solvent Washing (DMF/Ethanol) Filtration_solvent->Washing_solvent Drying_solvent Drying & Activation Washing_solvent->Drying_solvent Drying_solvent->AlFum

Caption: Comparative workflow of aqueous ('green') and solvent-based synthesis routes for this compound.

Characterization_Workflow Start Synthesized This compound PXRD Powder X-ray Diffraction (PXRD) Start->PXRD N2_Sorption Nitrogen Sorption (77 K) Start->N2_Sorption TGA Thermogravimetric Analysis (TGA) Start->TGA Structure Crystalline Structure & Phase Purity PXRD->Structure Porosity BET Surface Area & Pore Volume N2_Sorption->Porosity Stability Thermal Stability TGA->Stability

Caption: Logical workflow for the physicochemical characterization of synthesized this compound.

A Technical Guide to the Basic Characterization of Aluminum Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques for the basic characterization of aluminum fumarate (B1241708), a prominent metal-organic framework (MOF). The guide details the experimental protocols and presents key quantitative data to aid researchers and professionals in the fields of materials science, chemistry, and drug development in their evaluation of this versatile material.

Introduction

Aluminum fumarate, also known as A520 or MIL-53(Al)-FA, is a microporous material composed of aluminum ions and fumaric acid linkers.[1] Its high surface area, thermal stability, and water stability make it a promising candidate for various applications, including gas storage and separation, catalysis, and drug delivery.[1][2][3][4][5] Accurate and thorough characterization is crucial to ensure the synthesis of high-quality material with the desired properties for these applications. This guide outlines the fundamental techniques employed for this purpose.

A general workflow for the characterization of a newly synthesized batch of this compound is presented below. This workflow ensures a comprehensive evaluation of the material's structural, thermal, and morphological properties.

G General Characterization Workflow for this compound cluster_synthesis Synthesis & Post-Synthesis synthesis Synthesis of This compound washing Washing synthesis->washing drying Drying washing->drying pxrd Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) drying->pxrd ftir Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) drying->ftir tga Thermogravimetric Analysis (TGA) (Thermal Stability & Solvent Content) drying->tga sem Scanning Electron Microscopy (SEM) (Morphology & Particle Size) pxrd->sem bet Nitrogen Adsorption (BET) (Surface Area & Porosity) pxrd->bet G Porosity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_results Results sample This compound Sample degas Degassing (e.g., 150°C under vacuum) sample->degas n2_adsorption Nitrogen Adsorption-Desorption Measurement at 77 K degas->n2_adsorption isotherm Generate Adsorption-Desorption Isotherm n2_adsorption->isotherm bet_analysis BET Analysis (Calculate Surface Area) isotherm->bet_analysis pore_analysis Pore Size and Volume Analysis (e.g., BJH, DFT) isotherm->pore_analysis surface_area Specific Surface Area (m²/g) bet_analysis->surface_area pore_volume Pore Volume (cm³/g) pore_analysis->pore_volume pore_size Pore Size Distribution (Å) pore_analysis->pore_size

References

An In-depth Technical Guide on the Safety and Handling of Aluminum Fumarate Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole source of information for safety and handling procedures. Always consult the specific SDS provided by the manufacturer and adhere to all applicable local, state, and federal regulations. The toxicological and exposure limit data for aluminum fumarate (B1241708) are not well-established; therefore, data for related compounds such as aluminum powder are provided for reference and should be interpreted with caution.

Introduction

Aluminum fumarate is a metal-organic framework (MOF) composed of aluminum ions and fumaric acid linkers. Its high porosity and thermal stability make it a promising material for various applications, including gas storage, catalysis, and drug delivery. As with any powdered substance, particularly nanomaterials or fine powders, understanding the safety and handling guidelines is crucial to minimize risks in a laboratory or industrial setting. This guide provides a comprehensive overview of the known safety aspects, handling procedures, and toxicological information for this compound powder.

Hazard Identification and Classification

This compound powder is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Classification: A Safety Data Sheet for this compound provides the following hazard classifications[1]:

  • Skin irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[1]

Signal Word: Danger[1]

Pictograms:

  • Exclamation mark

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 132041-53-3--INVALID-LINK--[1]
Molecular Formula C12H6Al2O12--INVALID-LINK--
Molecular Weight 396.13 g/mol --INVALID-LINK--
Appearance White to grey powder--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--
Thermal Stability Stable up to 400 °C (oven dried) or 350 °C (vacuum dried)--INVALID-LINK--

Toxicological Information

Specific toxicological data for this compound, such as LD50 or LC50 values, are largely unavailable in public literature. The Safety Data Sheet for this compound explicitly states that acute toxicity is "Not Determined"[1]. Therefore, the toxicological profile is inferred from data on aluminum compounds in general and other metal-organic frameworks.

General Toxicity of Aluminum Compounds:

  • Inhalation: Inhalation of fine aluminum dust can cause respiratory irritation[1]. Chronic exposure may lead to lung problems, including coughing and abnormal chest X-rays[2]. In some cases, it can cause "metal fume fever," a flu-like illness.

  • Skin Contact: Can cause skin irritation[1].

  • Eye Contact: Can cause serious eye irritation[1].

  • Ingestion: While not considered harmful by ingestion in small amounts, large doses of aluminum-containing compounds can have adverse effects[3].

  • Neurotoxicity: Some studies have linked high levels of aluminum exposure to neurological effects[2]. Aluminum has been shown to induce neuronal apoptosis through various signaling pathways, including those involving p53 and Bax[4][5]. It can also impair synaptic plasticity via the PI3K-Akt-mTOR signaling pathway[6].

Toxicity of Metal-Organic Frameworks (MOFs): The toxicity of MOFs is influenced by their composition, particle size, and stability. The degradation of MOFs in biological media can lead to the release of metal ions and organic linkers, which may contribute to toxicity. In vitro studies on some aluminum-based MOFs have shown dose-dependent cytotoxicity.

A summary of the available toxicological data is presented in Table 2.

ParameterValueCompoundReference
Acute Oral Toxicity (LD50) >15900 mg/kg (rat)Aluminum Powder--INVALID-LINK--
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)This compound--INVALID-LINK--[1]

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for this compound powder. Therefore, the OELs for aluminum metal dust are often used as a reference. It is crucial to maintain exposure levels as low as reasonably practicable.

OrganizationExposure Limit (Time-Weighted Average)CompoundReference
OSHA (PEL) 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) for an 8-hour workdayAluminum Metal Dust--INVALID-LINK--
NIOSH (REL) 10 mg/m³ (total dust), 5 mg/m³ (respirable fraction) for a 10-hour workdayAluminum Metal Dust--INVALID-LINK--
ACGIH (TLV) 1 mg/m³ (respirable fraction) for an 8-hour workdayAluminum Metal Dust--INVALID-LINK--

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust. Use non-sparking tools for handling.

  • Ground all equipment to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not breathe dust[1].

  • Wash hands thoroughly after handling[1].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound powder.

Protection TypeRecommendationReference
Eye/Face Protection Safety glasses with side-shields or chemical goggles.--INVALID-LINK--[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.--INVALID-LINK--[1]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) if dust is generated. For higher concentrations, a supplied-air respirator may be necessary.--INVALID-LINK--[1]

First Aid and Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.--INVALID-LINK--[1]
Skin Contact Remove contaminated clothing. Wash affected area with soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.--INVALID-LINK--[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.--INVALID-LINK--[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.--INVALID-LINK--[1]

Fire-Fighting Measures:

  • Extinguishing Media: Use a Class D fire extinguisher, dry sand, or other metal-extinguishing agent. DO NOT USE WATER, carbon dioxide, or halogenated agents , as aluminum can react with water to produce flammable hydrogen gas.

  • Specific Hazards: Dust may form explosive mixtures with air. Fire may produce toxic fumes of aluminum oxide.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Culture: Culture a relevant cell line (e.g., human lung epithelial cells like A549 for inhalation risk assessment) in appropriate media and conditions until they reach a suitable confluence.

  • Preparation of this compound Suspension: Disperse a known weight of this compound powder in cell culture medium to create a stock suspension. Sonication may be used to improve dispersion, but its effect on the MOF's structure should be considered.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure: Remove the old medium and add fresh medium containing various concentrations of the this compound suspension to the wells. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the this compound suspension for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control and plot it against the concentration of this compound. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizations

Signaling Pathways

Aluminum toxicity can impact several cellular signaling pathways. The diagram below illustrates a simplified overview of some key pathways affected by aluminum compounds.

Aluminum_Toxicity_Pathways cluster_0 Cellular Effects of Aluminum cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Aluminum Aluminum Exposure ROS Increased ROS Production Aluminum->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Aluminum->Mitochondrial_Dysfunction DNA_Damage DNA Damage Aluminum->DNA_Damage PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition Aluminum->PI3K_Akt_mTOR Inhibits Nrf2_ARE Nrf2-ARE Pathway Downregulation ROS->Nrf2_ARE Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Bax_activation Bax Activation Mitochondrial_Dysfunction->Bax_activation p53_pathway p53 Pathway Activation DNA_Damage->p53_pathway Apoptosis Apoptosis p53_pathway->Apoptosis Bax_activation->Apoptosis Synaptic_Dysfunction Synaptic Dysfunction PI3K_Akt_mTOR->Synaptic_Dysfunction Nrf2_ARE->Oxidative_Stress

Caption: Simplified signaling pathways affected by aluminum toxicity.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of this compound powder.

Cytotoxicity_Workflow cluster_0 Preparation cluster_1 Cell Culture and Exposure cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis start Start: this compound Powder prepare_suspension Prepare Suspension in Cell Culture Medium start->prepare_suspension characterize_suspension Characterize Suspension (Size, Zeta Potential) prepare_suspension->characterize_suspension expose_cells Expose Cells to Different Concentrations characterize_suspension->expose_cells seed_cells Seed Cells in 96-well Plate seed_cells->expose_cells incubate Incubate for 24/48/72 hours expose_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Logical Relationships in Safety Procedures

This diagram outlines the logical flow of safety precautions when working with this compound powder.

Safety_Procedures cluster_0 Risk Assessment cluster_1 Control Measures cluster_2 Handling and Storage cluster_3 Emergency Response assess_hazards Assess Hazards (Irritant, Inhalation) review_sds Review SDS assess_hazards->review_sds engineering_controls Engineering Controls (Fume Hood) review_sds->engineering_controls admin_controls Administrative Controls (Training) engineering_controls->admin_controls ppe Personal Protective Equipment admin_controls->ppe safe_handling Safe Handling Procedures ppe->safe_handling proper_storage Proper Storage safe_handling->proper_storage first_aid First Aid Measures proper_storage->first_aid In case of incident spill_cleanup Spill Cleanup first_aid->spill_cleanup fire_response Fire Response spill_cleanup->fire_response

Caption: Logical flow of safety procedures for this compound.

References

Unraveling the Framework of Aluminum Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the framework topology, synthesis, and characterization of aluminum fumarate (B1241708), a prominent metal-organic framework (MOF) commercially known as Basolite® A520. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a thorough analysis of its structural and functional properties.

Core Framework Topology and Structural Properties

Aluminum fumarate, with the chemical formula Al(OH)(O₂C-CH=CH-CO₂), is a three-dimensional metal-organic framework.[1] Its structure is analogous to the well-studied MIL-53(Al), but it exhibits a more rigid framework.[1][2] The framework is constructed from infinite helical chains of trans-corner-sharing AlO₆ octahedra. These inorganic chains are interconnected by the organic fumarate linkers, creating a robust architecture with one-dimensional, spherical-shaped channels.[1][3] Unlike the parent MIL-53(Al), which is known for its significant "breathing" effect upon guest molecule adsorption or temperature changes, this compound displays a more rigid behavior with limited flexibility.[1][2]

The crystalline structure of this compound is typically characterized as monoclinic with the space group P2₁/c.[2][4] This rigidity and permanent porosity make it an attractive material for various applications, including gas storage and separation, catalysis, and as a carrier for drug delivery.

Quantitative Structural and Porosity Data

The following table summarizes key quantitative data for this compound, compiled from various studies. These parameters are crucial for understanding the material's capacity and accessibility for guest molecules.

ParameterReported Value(s)UnitReference(s)
Crystallographic Data
Crystal SystemMonoclinic-[2][4]
Space GroupP2₁/c-[2][4]
Unit Cell Volume (hydrated)990(1)ų[2]
Unit Cell Volume (dehydrated)985, 998.0(1)ų[4]
Porosity Data
BET Surface Area726.06 - 1205m²/g[1][5][6]
Micropore Volume0.33, 0.38cm³/g[6][7]
Pore/Channel Dimensions5.7 x 6.0Å[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide for laboratory practice.

Synthesis of this compound (A520)

A common and environmentally friendly route for the synthesis of this compound is through a reflux reaction in an aqueous medium.[3]

Materials:

  • Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Sodium hydroxide (B78521) (NaOH) or Urea (as a modulator)[3]

  • Deionized water

Procedure (based on a reflux method): [3][8]

  • Preparation of Solution A: Dissolve sodium hydroxide and fumaric acid in deionized water. A typical molar ratio is 4 eq of NaOH and 2 eq of fumaric acid.[8]

  • Preparation of Solution B: In a separate beaker, dissolve aluminum sulfate octadecahydrate (1 eq) in deionized water, heating to approximately 60 °C to ensure complete dissolution.[8]

  • Reaction: Slowly add Solution A to Solution B dropwise over a period of 30 minutes while stirring continuously at 60 °C.[8]

  • Reflux: Continue stirring the resulting mixture at 60 °C for 2 hours.[8] An alternative reported method involves refluxing at 80 °C for 24 hours, followed by another 24 hours at 110 °C.[3]

  • Purification:

    • Collect the white precipitate by centrifugation (e.g., 2000 rpm for 15 minutes).[8]

    • Decant the supernatant and wash the solid product thoroughly with deionized water. Repeat the washing step multiple times to remove unreacted precursors.[8]

    • Wash with ethanol (B145695) to aid in the removal of water from the pores.

  • Drying: Dry the final product in a vacuum oven overnight at a temperature of around 80-100 °C.[6][8]

Characterization Techniques

PXRD is essential for confirming the crystallinity and phase purity of the synthesized this compound.

Instrumentation: A standard powder diffractometer with Cu Kα radiation (λ = 1.5418 Å) is typically used.[2]

Sample Preparation: A small amount of the dried MOF powder is gently pressed into a sample holder.

Data Collection:

  • 2θ Range: 5° to 50°

  • Step Size: 0.02°

  • Scan Speed: 1-2°/minute

Expected Results: The resulting diffraction pattern should exhibit characteristic peaks at 2θ values of approximately 11°, 15°, 21°, 32°, and 43°, confirming the successful synthesis of the crystalline product.[9]

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area, pore volume, and pore size distribution.

Instrumentation: A volumetric gas adsorption analyzer.

Sample Preparation and Activation:

  • Place approximately 50-100 mg of the MOF sample in a sample tube.

  • Activate the sample by heating under vacuum (degassing) to remove any guest molecules from the pores. Typical activation conditions are 150 °C overnight.[2]

Measurement:

  • Adsorbate: Nitrogen (N₂)

  • Temperature: 77 K (liquid nitrogen bath)

  • Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity.

TGA is used to assess the thermal stability of the this compound framework and to quantify the amount of solvent within the pores.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Place a small amount of the sample (5-10 mg) in an alumina (B75360) or platinum pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

    • Heating Rate: 5-10 °C/minute

    • Temperature Range: Room temperature to 700-800 °C

Expected Results: A typical TGA curve for hydrated this compound shows an initial weight loss at around 70-100 °C corresponding to the removal of adsorbed water and solvent molecules. The framework itself is generally stable up to approximately 400-430 °C, after which a significant weight loss occurs due to the decomposition of the fumarate linker.[10]

Visualizing the Framework and Processes

The following diagrams, generated using the DOT language, illustrate the fundamental topology of this compound and a typical experimental workflow for its synthesis and characterization.

G Al_octahedra AlO₆ Octahedra Framework 3D Framework Al_octahedra->Framework forms chains Fumarate Fumarate Linker Fumarate->Framework interconnects Channels 1D Channels Framework->Channels defines

Caption: Simplified topological representation of the this compound framework.

G cluster_synthesis Synthesis cluster_characterization Characterization Precursors Al Salt + Fumaric Acid + Modulator in Water Reflux Reflux Reaction Precursors->Reflux Purification Centrifugation & Washing Reflux->Purification Drying Vacuum Drying Purification->Drying PXRD PXRD Drying->PXRD Phase & Crystallinity BET BET Analysis Drying->BET Porosity & Surface Area TGA TGA Drying->TGA Thermal Stability

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Analysis of Aluminum Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Aluminum Fumarate (B1241708)

Aluminum fumarate is typically synthesized via solvothermal or hydrothermal methods, where an aluminum salt and fumaric acid are reacted in a suitable solvent. The resulting product is a stable, crystalline solid. The following tables summarize the reaction conditions reported in the literature.

Table 1: Synthesis of this compound in Aqueous Media

ParameterValueReference
Aluminum SourceAluminum sulfate (B86663) octadecahydrate[1]
Fumaric Acid SourceFumaric acid[1]
SolventWater[1]
BaseSodium hydroxide (B78521)[1]
Temperature60 °C[1]
Reaction Time2 hours[1]

Table 2: Synthesis of this compound in Organic Solvents

ParameterValueReference
Aluminum SourceAluminum nitrate (B79036) nonahydrate[2]
Fumaric Acid SourceFumaric acid[2]
SolventDimethylformamide (DMF)[2]
Temperature145 °C[2]
Reaction Time3 hours[2]
---------
Aluminum SourceAluminum chloride hexahydrate[3][4]
Fumaric Acid SourceFumaric acid[3][4]
SolventDimethylformamide (DMF)[3][4]
Temperature130 - 150 °C[2][3][4]
Reaction Time15 hours[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

This protocol is based on a patented method for the synthesis of this compound.

Materials:

  • Aluminum sulfate octadecahydrate (1.171 g, 1.76 mmol)

  • Fumaric acid (0.3863 g, 3.33 mmol)

  • Sodium hydroxide (0.2803 g, 7.01 mmol)

  • Deionized water

Procedure:

  • Prepare Solution 1: Dissolve sodium hydroxide and fumaric acid in 6 mL of water.

  • Prepare Solution 2: Dissolve aluminum sulfate octadecahydrate in 5 mL of water at 60 °C.

  • Reaction: Slowly add Solution 1 dropwise to Solution 2 over a period of 30 minutes while stirring.

  • Aging: Continue stirring the resulting suspension at 60 °C for 2 hours.

  • Isolation: Filter the white precipitate.

  • Washing: Wash the solid product with deionized water.

  • Drying: Dry the final product in a vacuum oven.

This protocol describes a common solvothermal synthesis route.

Materials:

  • Aluminum chloride hexahydrate (0.36 g) or Aluminum nitrate nonahydrate

  • Fumaric acid (0.33 g)

  • N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • Dissolution: Dissolve the aluminum salt and fumaric acid in DMF in an autoclave.

  • Reaction: Heat the sealed autoclave to a temperature between 130 °C and 150 °C.

  • Aging: Maintain the temperature for a period of 3 to 15 hours.

  • Cooling: Allow the autoclave to cool down to room temperature.

  • Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the product with fresh DMF and then with ethanol.

  • Drying: Dry the product in air at 50 °C.

While direct solubility data for this compound is scarce, any such study would necessitate a reliable method for quantifying the aluminum concentration in the supernatant. Atomic Absorption Spectroscopy (AAS) is a widely used technique for this purpose.[5][6]

Principle:

Atomic absorption spectroscopy measures the concentration of an element by detecting the absorption of light by its free gaseous atoms. The amount of light absorbed is proportional to the concentration of the analyte.

Procedure Outline:

  • Sample Preparation: A known volume of the solution to be analyzed (e.g., the supernatant from a solubility experiment) is carefully diluted with an appropriate solvent. A complexing agent, such as sodium citrate, may be added to prevent polymerization of aluminum at high concentrations.[5][6]

  • Standard Preparation: A series of standard solutions with known aluminum concentrations are prepared.

  • Instrument Calibration: The AAS instrument is calibrated using the standard solutions to generate a calibration curve (absorbance vs. concentration).

  • Sample Measurement: The absorbance of the prepared sample is measured.

  • Concentration Determination: The aluminum concentration in the sample is determined by comparing its absorbance to the calibration curve.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

G cluster_aqueous Aqueous Synthesis Workflow A1 Dissolve NaOH and Fumaric Acid in Water A3 Mix Solutions A1->A3 A2 Dissolve Aluminum Sulfate in Water at 60°C A2->A3 A4 Stir at 60°C for 2h A3->A4 A5 Filter and Wash A4->A5 A6 Dry Product A5->A6

Caption: Aqueous synthesis workflow for this compound.

G cluster_solvothermal Solvothermal Synthesis Workflow S1 Dissolve Aluminum Salt and Fumaric Acid in DMF S2 Heat in Autoclave (130-150°C) S1->S2 S3 Cool to Room Temp S2->S3 S4 Filter and Wash S3->S4 S5 Dry Product S4->S5

Caption: Solvothermal synthesis workflow for this compound.

G cluster_analysis Aluminum Concentration Analysis Workflow (AAS) An1 Prepare Sample Solution (Supernatant from Solubility Test) An4 Measure Sample Absorbance An1->An4 An2 Prepare Standard Solutions (Known Al Concentrations) An3 Calibrate AAS Instrument An2->An3 An3->An4 An5 Determine Concentration from Calibration Curve An4->An5

Caption: Workflow for aluminum concentration analysis using AAS.

Conclusion

While the direct quantitative solubility of this compound in various solvents remains an area for further investigation, the synthesis protocols provided herein offer a solid foundation for producing this versatile MOF. The insolubility of this compound in common solvents is a key attribute for many of its applications, particularly in areas like gas storage and catalysis where a stable, solid-phase material is required. The analytical methods described provide the necessary tools for researchers aiming to quantify the low levels of dissolved aluminum that may be present, which is essential for understanding its stability and potential applications in drug delivery and other fields where biocompatibility is paramount. Future research focused on determining the precise solubility product (Ksp) of this compound would be of significant value to the scientific community.

References

Methodological & Application

Green Synthesis of Aluminum Fumarate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of aluminum fumarate (B1241708), a prominent metal-organic framework (MOF). These methods prioritize environmental friendliness by utilizing water as a solvent, minimizing energy consumption, or eliminating solvents altogether, offering sustainable alternatives to conventional organometallic syntheses.

Application Notes

Aluminum fumarate synthesized via green methods exhibits high thermal and hydrothermal stability, making it a robust material for various applications.[1][2] Its high porosity and the presence of one-dimensional microporous channels lend it excellent properties for gas storage and separation, catalysis, and as a carrier for drug delivery.[3] The green synthesis approaches detailed below not only reduce the environmental impact but can also lead to materials with comparable or even superior properties to those produced by traditional methods.[4][5]

The choice of a specific green synthesis method can be guided by the desired material characteristics and available laboratory equipment. Aqueous synthesis is a straightforward and scalable method. Mechanochemical synthesis, while requiring specialized equipment, offers a rapid, solvent-free route to high surface area materials.

Experimental Protocols

Aqueous Synthesis (Hydrothermal/Reflux Method)

This protocol describes a widely adopted green method for synthesizing this compound using water as the solvent, thereby avoiding toxic organic solvents like dimethylformamide.[4][5][6][7]

Materials:

  • Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Sodium hydroxide (B78521) (NaOH) or Urea (CO(NH₂)₂)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Precursor Solution A: Dissolve sodium hydroxide (or urea, which acts as a modulator) and fumaric acid in deionized water in a beaker.[1][7] For example, dissolve 0.2803 g of NaOH and 0.3863 g of fumaric acid in 6 mL of water.[1]

  • Precursor Solution B: In a separate beaker, dissolve aluminum sulfate octadecahydrate in deionized water. For instance, dissolve 1.171 g of Al₂(SO₄)₃·18H₂O in 5 mL of water at 60 °C.[1]

  • Reaction: Slowly add Solution A to Solution B dropwise over 30 minutes while stirring continuously.[1]

  • Reflux: Transfer the resulting mixture to a round-bottom flask and heat it under reflux. Reaction temperatures can range from 70 °C to 110 °C, with reaction times varying from 2 to 48 hours.[6][7] For example, the mixture can be refluxed at 80 °C for 24 hours, followed by 110 °C for another 24 hours.[7]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the white precipitate by centrifugation.

  • Washing: Wash the product repeatedly with deionized water to remove any unreacted precursors and impurities. Centrifuge the product after each washing step.

  • Drying: Dry the final product in an oven, for example, overnight at 80 °C.[1]

Workflow for Aqueous Synthesis of this compound

cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification A Dissolve NaOH & Fumaric Acid in Water (Solution A) C Add Solution A to Solution B dropwise A->C B Dissolve Al₂(SO₄)₃·18H₂O in Water at 60°C (Solution B) B->C D Heat under Reflux (e.g., 80-110°C, 2-48h) C->D E Cool to Room Temperature D->E F Centrifuge to collect precipitate E->F G Wash with Deionized Water (repeat) F->G H Dry in Oven (e.g., 80°C) G->H I Final this compound Product H->I

Caption: Workflow of the aqueous synthesis method for this compound.

Mechanochemical Synthesis (Resonant Acoustic Mixing - RAM)

This solvent-free method utilizes mechanical energy to initiate the chemical reaction, offering a rapid and environmentally friendly alternative to solution-based syntheses.[3][8][9][10]

Materials:

  • Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Disodium (B8443419) fumarate (Na₂C₄H₂O₄)

  • Sodium hydroxide (NaOH) solution (2 M)

Equipment:

  • Resonant Acoustic Mixer (RAM)

  • Reaction vial (e.g., 1.5 mL tube)

  • Centrifuge and centrifuge tubes

  • Ethanol

Procedure:

  • Reactant Preparation: Combine aluminum sulfate octadecahydrate (358 mg, 0.54 mmol) and disodium fumarate (171 mg, 1.1 mmol) in a 1.5 mL reaction tube.[10]

  • Additive: Add a small amount of 2 M sodium hydroxide solution (70 μL).[10] This is not for solubilizing but is related to the internal structure of the resulting MOF, which contains a bridging hydroxyl group.[8]

  • Mixing: Subject the mixture to Resonant Acoustic Mixing for 60 minutes at an acceleration of 60g.[10]

  • Product Isolation: After mixing, a white product is formed.

  • Washing: Wash the product twice with 1 mL of water and twice with 1 mL of ethanol. Use centrifugation (e.g., 10,000g for 5 min) to separate the product after each wash.[10]

  • Drying: Dry the washed product at room temperature under vacuum.[10]

Workflow for Mechanochemical Synthesis of this compound

A Combine Al₂(SO₄)₃·18H₂O, Disodium Fumarate, and NaOH solution in a vial B Resonant Acoustic Mixing (e.g., 60g, 60 min) A->B C Wash with Water (x2) B->C D Wash with Ethanol (x2) C->D E Dry under Vacuum at Room Temperature D->E F Final this compound Product E->F

Caption: Workflow of the mechanochemical synthesis via Resonant Acoustic Mixing.

Quantitative Data Summary

The following table summarizes key quantitative data from the described green synthesis methods for this compound, allowing for easy comparison.

ParameterAqueous SynthesisMechanochemical (RAM)Reference
BET Surface Area 874 m²/g - 1212 m²/g790 m²/g[1][5][8]
Reaction Time 2 - 48 hours20 - 60 minutes[6][7][8]
Reaction Temperature 60 - 110 °CRoom Temperature[1][7][8]
Solvent WaterNone[6][8]
Yield ~42% (specific example)High (pre-activated yield of 114 mg from ~530 mg reactants)[1][10]

Note: The yield and surface area can vary depending on the specific reaction conditions and purification procedures.

Concluding Remarks

The green synthesis methods for this compound presented here offer significant advantages in terms of environmental safety, and in some cases, reaction efficiency. The aqueous method is highly accessible and scalable, while the mechanochemical approach provides a rapid, solvent-free alternative. Researchers and drug development professionals are encouraged to consider these sustainable methods for the production of high-quality this compound for their applications.

References

Application Notes & Protocols: Aluminum Fumarate for CO2 Capture and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum fumarate (B1241708) (AlFu), a metal-organic framework (MOF), has emerged as a promising adsorbent for CO2 capture and storage (CCS) applications. Its notable features include high thermal and hydrothermal stability, a significant surface area, and a porous structure, making it an effective candidate for capturing CO2 from flue gas and other industrial emissions.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, pelletization, and evaluation of aluminum fumarate for CO2 capture.

Key Properties and Performance Data

This compound's performance in CO2 capture is influenced by its synthesis method, physical form (powder vs. pellets), and operating conditions such as temperature and pressure. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Specific Surface Area (Powder)970-1160 m²/g[2]
Specific Surface Area (Pellet with 2.5wt% CMC binder)726.06 m²/g[1][4]
Micropore Volume (Pellet with 2.5wt% CMC binder)0.33 cm³/g[1][4]
Table 2: CO2 Adsorption Capacity of this compound
Material FormAdsorption ConditionsCO2 Adsorption Capacity (mmol/g)Source
Powder303 K (30°C) and 1.0 bar2.1[3][5]
Pellet (2.5wt% CMC binder)308 K (35°C) and 1.0 bar1.26[1][4][6]
Fe3O4@AlFum CompositeNot specified2.18[2]

Note: The CO2 adsorption capacity is observed to increase with lower temperatures and higher CO2 partial pressures.[1][4][6] The addition of binders for pelletization can reduce the adsorption capacity due to pore blocking, but it improves the mechanical strength of the adsorbent for practical applications.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (AlFu) Powder

This protocol describes a room temperature solvent-based synthesis of this compound powder.[1]

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Vacuum oven

Procedure:

  • Dissolve 7.938 g of disodium fumarate and 9.303 g of aluminum nitrate nonahydrate in 248 mL of deionized water in separate beakers.

  • Combine the two solutions and stir the mixture for 10 minutes. A suspension will form.

  • Filter the suspension to collect the solid product.

  • Wash the collected solid thoroughly with deionized water.

  • Dry the white solid product at 100°C under vacuum for 12 hours to obtain the final AlFu powder.

Protocol 2: Pelletization of this compound

This protocol details the preparation of AlFu pellets with a binder to improve mechanical strength.[1]

Materials:

  • Synthesized AlFu powder

  • Carboxymethyl cellulose (B213188) sodium (CMC) binder

  • Deionized water

Procedure:

  • Mix the desired weight percentage of CMC binder with the AlFu powder. A common ratio is 2.5 wt% CMC.[1]

  • Add deionized water at a proportion of 1.5 mL per gram of the solid mixture.

  • Mix thoroughly to form a paste.

  • Shape the paste into pellets of the desired size and form.

  • Dry the pellets before use in adsorption experiments.

Protocol 3: CO2 Adsorption Measurement

This protocol outlines the general procedure for evaluating the CO2 adsorption performance of AlFu pellets using a thermogravimetric analyzer or a similar gas sorption analyzer.[1]

Equipment:

  • Gas sorption analyzer (e.g., thermogravimetric analyzer)

  • Nitrogen (N2) gas for purging

  • Carbon dioxide (CO2) gas for adsorption

Procedure:

  • Place a known mass of the AlFu pellets into the analyzer.

  • Pre-treat the sample by heating to 150°C for approximately 1 hour under a flow of N2 to remove any adsorbed water and other impurities.[1]

  • Cool the sample to the desired adsorption temperature (e.g., 35°C).[1]

  • Switch the gas flow from N2 to CO2 at the desired partial pressure (e.g., 1.0 bar).[1]

  • Record the change in mass of the sample over time until equilibrium is reached, indicating the saturation of CO2 adsorption.

  • The CO2 adsorption capacity can be calculated from the mass gain of the sample.

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

Synthesis_Workflow cluster_synthesis This compound Synthesis start Start dissolve Dissolve Reactants (Disodium Fumarate & Aluminum Nitrate) start->dissolve 1. mix Mix Solutions & Stir dissolve->mix 2. filtrate Filtrate & Wash mix->filtrate 3. dry Dry under Vacuum (100°C, 12h) filtrate->dry 4. end_powder AlFu Powder dry->end_powder 5.

Synthesis of this compound Powder.

Pelletization_Workflow cluster_pelletization Pelletization Process start_powder AlFu Powder mix_binder Mix with Binder (e.g., 2.5wt% CMC) start_powder->mix_binder 1. add_water Add Deionized Water mix_binder->add_water 2. form_pellets Form Pellets add_water->form_pellets 3. dry_pellets Dry Pellets form_pellets->dry_pellets 4. end_pellets AlFu Pellets dry_pellets->end_pellets 5.

Pelletization of this compound.

Adsorption_Workflow cluster_adsorption CO2 Adsorption Measurement start_pellets AlFu Pellets pretreat Pre-treat Sample (150°C under N2) start_pellets->pretreat 1. cool Cool to Adsorption Temp. pretreat->cool 2. introduce_co2 Introduce CO2 Flow cool->introduce_co2 3. measure Record Mass Change introduce_co2->measure 4. end_data Adsorption Data measure->end_data 5.

CO2 Adsorption Measurement Workflow.

Concluding Remarks

This compound is a versatile and robust material for CO2 capture applications. The protocols provided herein offer a foundation for its synthesis and evaluation. Researchers should note that the performance of AlFu can be further optimized by modifying synthesis conditions, binder selection for pelletization, and the design of the adsorption process. The remarkable stability of this MOF, even in the presence of moisture, makes it a suitable candidate for various industrial applications, including post-combustion CO2 capture.[3][7]

References

Application Notes and Protocols: Aluminum Fumarate as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum fumarate (B1241708), a metal-organic framework (MOF), is a highly porous and thermally stable material.[1] Its structure, composed of aluminum-oxo clusters linked by fumarate units, possesses Lewis acidic sites which make it a promising heterogeneous catalyst for a variety of organic transformations. The use of aluminum fumarate as a catalyst offers several advantages, including ease of separation from the reaction mixture, potential for recyclability, and high selectivity. These application notes provide an overview of the potential catalytic applications of this compound in several key organic reactions, along with detailed experimental protocols. While extensive research is ongoing, this document serves as a practical guide for researchers looking to explore the catalytic capabilities of this versatile MOF.

Synthesis of this compound Catalyst

A consistent and reliable synthesis of the this compound catalyst is crucial for reproducible catalytic results. Several synthesis methods have been reported, with a common approach being the solvothermal reaction between an aluminum salt and fumaric acid.

Protocol: Synthesis of this compound

This protocol is adapted from a reflux reaction method.[1]

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a 600 mL beaker, dissolve 78.64 g (0.125 mol) of aluminum sulfate octadecahydrate and 22.48 g (0.375 mol) of urea in 400 mL of deionized water with stirring until a clear solution is obtained.

  • To this solution, add 28.96 g (0.250 mol) of fumaric acid and stir the mixture for 30 minutes at room temperature.

  • Transfer the mixture to a round-bottom flask and heat under reflux at 80°C for 24 hours with continuous stirring.

  • Increase the temperature to 110°C and continue the reflux for another 24 hours.

  • After cooling to room temperature, collect the white precipitate by filtration using a Buchner funnel.

  • Wash the product thoroughly with deionized water (3 x 100 mL) and then with ethanol (2 x 50 mL).

  • Dry the resulting white powder in a vacuum oven at 120°C overnight to obtain the activated this compound catalyst.

Catalytic Applications and Protocols

This compound's Lewis acidic nature makes it a potential catalyst for a range of acid-catalyzed organic reactions. Below are detailed protocols for its application in transesterification, Pechmann condensation, and Knoevenagel condensation.

Transesterification of Vegetable Oils for Biodiesel Production

The transesterification of triglycerides with short-chain alcohols to produce fatty acid alkyl esters (biodiesel) is a critical industrial process. While research has been published on the use of a related zirconium fumarate MOF (MOF-801) for this reaction, the similar Lewis acidic properties of this compound suggest its potential efficacy.[2] The following protocol is adapted from the study on MOF-801.[2]

Reaction Scheme:

Transesterification Triglyceride Triglyceride Glycerol (B35011) Glycerol Triglyceride->Glycerol Biodiesel 3 Fatty Acid Methyl Esters (Biodiesel) Triglyceride->Biodiesel + 3 CH3OH Methanol 3 CH3OH Methanol->Biodiesel Catalyst This compound Catalyst->Biodiesel

Caption: General scheme for the transesterification of triglycerides.

Experimental Protocol:

Materials:

  • Used vegetable oil (UVO)

  • Methanol (CH₃OH)

  • Activated this compound catalyst

  • Hexane (for extraction)

Equipment:

  • High-pressure autoclave reactor with a Teflon liner

  • Muffle furnace or oil bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • In a beaker, mix 3 g of used vegetable oil with 1.5 g of methanol.

  • Add 0.3 g (10 wt% of oil) of the activated this compound catalyst to the mixture.

  • Stir the mixture vigorously for 10 minutes to ensure homogeneity.

  • Transfer the slurry to a 100 mL Teflon-lined autoclave reactor.

  • Seal the reactor and heat it to 180°C in a muffle furnace or oil bath for 8 hours.

  • After the reaction, allow the reactor to cool down to room temperature.

  • Transfer the reaction mixture to a centrifuge tube and separate the solid catalyst by centrifugation at 8000 RPM for 15 minutes.

  • Decant the liquid product, which will consist of two layers: an upper biodiesel layer and a lower glycerol layer.

  • Separate the two layers and wash the biodiesel layer with warm deionized water to remove any residual glycerol and methanol.

  • Dry the biodiesel product over anhydrous sodium sulfate and remove any remaining solvent using a rotary evaporator.

Data Presentation:

The following table presents data adapted from the study on the related MOF-801, which can serve as a benchmark for experiments with this compound.[2]

Catalyst Loading (wt%)Methanol:Oil (wt ratio)Temperature (°C)Time (h)Conversion (%)
50.51808~45
100.51808~60
150.51808~65
200.51808~68
Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[3][4] The Lewis acidity of this compound makes it a potential heterogeneous catalyst for this reaction.

Reaction Workflow:

Pechmann_Condensation_Workflow start Start reactants Mix Phenol (B47542), β-Ketoester, and this compound start->reactants reaction Heat the reaction mixture (e.g., 100-140°C) reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool, add solvent, and filter catalyst monitoring->workup Reaction complete purification Purify product by recrystallization or chromatography workup->purification end End purification->end

Caption: Experimental workflow for Pechmann condensation.

Experimental Protocol:

Materials:

  • Phenol (or a substituted phenol)

  • Ethyl acetoacetate (B1235776) (or other β-ketoester)

  • Activated this compound catalyst

  • Toluene (B28343) (or another high-boiling solvent)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin-layer chromatography (TLC) plate

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask, add the phenol (10 mmol), ethyl acetoacetate (12 mmol), and activated this compound catalyst (0.1 g, 10 wt% relative to phenol).

  • Add 20 mL of toluene to the flask.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approximately 110-120°C) and continuously remove the water formed during the reaction.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Add 20 mL of ethyl acetate (B1210297) to the reaction mixture and stir for 10 minutes.

  • Remove the catalyst by filtration.

  • Wash the catalyst with a small amount of ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired coumarin.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is often catalyzed by bases, but Lewis acids can also promote the reaction. Aluminum-based MOFs have shown catalytic activity in this reaction.[5]

Logical Relationship of Reaction Components:

Knoevenagel_Condensation Catalyst This compound (Lewis Acid) Aldehyde Aldehyde/Ketone (Electrophile) Catalyst->Aldehyde Activates Product α,β-Unsaturated Product Aldehyde->Product Active_Methylene Active Methylene Compound (Nucleophile) Active_Methylene->Product

References

Application Notes and Protocols: Aluminum Fumarate for Hydrogen Storage Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum fumarate (B1241708), a metal-organic framework (MOF) also known as Al(OH)(fumarate), is a promising porous material for gas storage applications. Its high surface area, tunable pore size, and notable stability make it a candidate for investigation in the field of hydrogen storage. This document provides detailed application notes and protocols for the synthesis, activation, characterization, and evaluation of aluminum fumarate for hydrogen storage experiments.

Material Synthesis: this compound

Two common methods for the synthesis of microporous this compound are the reflux method and the hydrothermal method.

Reflux Synthesis Protocol

This protocol is adapted from a method for producing this compound with a high surface area.

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a 600 mL beaker, dissolve 78.64 g (0.125 mol) of aluminum sulfate and 22.48 g (0.375 mol) of urea in 400 mL of deionized water with stirring until a clear solution is obtained.

  • To this solution, add 28.96 g (0.250 mol) of fumaric acid.

  • Stir the mixture for 30 minutes at room temperature (25 °C).

  • Set up a reflux apparatus and heat the mixture in an oil bath at 80 °C for 24 hours.

  • After 24 hours, increase the temperature to 110 °C and continue the reflux for another 24 hours.

  • Cool the mixture to room temperature.

  • Filter the white precipitate and wash it thoroughly with deionized water and then with ethanol to remove any unreacted precursors.

  • Dry the resulting white powder in an oven at 80 °C overnight.

Hydrothermal Synthesis Protocol

This method utilizes a sealed reaction vessel at elevated temperature and pressure.

Materials:

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve sodium hydroxide and fumaric acid in deionized water.

    • Solution B: Dissolve the aluminum salt (e.g., aluminum nitrate nonahydrate) in deionized water.

  • Slowly add Solution A to Solution B with vigorous stirring.

  • Transfer the resulting mixture to a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 130-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the solid product by filtration or centrifugation.

  • Wash the product multiple times with deionized water and ethanol to remove impurities.

  • Dry the final product in an oven at a moderate temperature (e.g., 80 °C).

Activation of this compound

Activation is a crucial step to remove solvent molecules and unreacted species from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Protocol:

  • Place the synthesized this compound powder in a sample tube suitable for a vacuum system.

  • Attach the sample tube to a high-vacuum line.

  • Slowly evacuate the sample tube to a pressure below 10⁻³ mbar.

  • Gradually heat the sample to a temperature between 120 °C and 160 °C. A typical activation protocol is heating at 150 °C for 3-12 hours.

  • Maintain the temperature and vacuum for the specified duration to ensure complete removal of guest molecules.

  • After the activation period, cool the sample to room temperature under vacuum before proceeding with any measurements.

Physicochemical Characterization

Surface Area and Pore Volume Analysis

The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area, and the pore volume can be calculated from the nitrogen adsorption isotherm.

Protocol:

  • Use a surface area and porosimetry analyzer.

  • Place a known mass of the activated this compound sample in a sample tube and weigh it accurately.

  • Degas the sample in-situ using the analyzer's degas port under vacuum at a temperature of 150-160 °C for at least 3 hours to remove any adsorbed moisture or gases.

  • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

  • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

  • The micropore volume can be estimated using the Dubinin-Radushkevich (DR) plot.

Table 1: Physicochemical Properties of this compound

PropertyTypical Value Range
BET Surface Area 900 - 1300 m²/g
Langmuir Surface Area 1100 - 1500 m²/g
Total Pore Volume 0.4 - 0.6 cm³/g
Micropore Volume 0.3 - 0.5 cm³/g

Note: The actual values can vary depending on the synthesis method and activation conditions.

Hydrogen Storage Measurements

Hydrogen adsorption in this compound is a physisorption process, and its capacity is typically measured at cryogenic temperatures (e.g., 77 K) and high pressures. Both volumetric and gravimetric methods can be employed.

Volumetric Hydrogen Adsorption Protocol

Equipment:

  • Volumetric gas adsorption analyzer (e.g., a Sieverts-type apparatus)

  • High-purity hydrogen gas (99.999%)

  • Liquid nitrogen or a cryostat for temperature control

Procedure:

  • Accurately weigh an activated sample of this compound and place it in the sample holder of the analyzer.

  • Evacuate the sample holder and the manifold to a high vacuum.

  • Perform a free-space measurement with helium to determine the void volume in the sample holder.

  • Evacuate the helium and cool the sample to the desired measurement temperature (e.g., 77 K).

  • Introduce a known amount of hydrogen gas into the manifold and then expand it into the sample holder.

  • Allow the system to equilibrate and record the final pressure.

  • The amount of adsorbed hydrogen is calculated from the pressure difference before and after expansion into the sample cell, taking into account the void volume.

  • Repeat steps 5-7 at increasing pressures to generate an adsorption isotherm.

  • To obtain a desorption isotherm, incrementally decrease the pressure and measure the amount of desorbed gas.

Gravimetric Hydrogen Adsorption Protocol

Equipment:

  • Gravimetric sorption analyzer (e.g., a magnetic suspension balance)

  • High-purity hydrogen gas

  • Temperature and pressure control systems

Procedure:

  • Place a known mass of the activated this compound sample in the sample basket of the balance.

  • Evacuate the system and activate the sample in-situ by heating under vacuum.

  • Cool the sample to the measurement temperature.

  • Introduce hydrogen gas at the desired pressure.

  • Record the mass change of the sample due to hydrogen adsorption.

  • The gravimetric uptake is corrected for the buoyancy effect of the displaced hydrogen gas.

  • Generate an adsorption isotherm by repeating the measurement at various pressures.

Table 2: Hydrogen Storage Performance of this compound (Illustrative)

ParameterConditionsReported Value
Gravimetric Uptake 77 K, 10 barData not available in the searched literature
Volumetric Capacity 77 K, 10 barData not available in the searched literature
Cycling Stability Specify cycles, P, TData not available in the searched literature

Note: While this compound is investigated for gas storage, specific quantitative data for hydrogen storage capacity and cycling stability were not prominently available in the reviewed literature. The table is provided as a template for recording experimental results.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization cluster_h2_storage Hydrogen Storage Measurement s1 Precursor Solution (Al Salt + Fumaric Acid) s2 Reaction (Reflux or Hydrothermal) s1->s2 s3 Washing & Filtration s2->s3 s4 Drying s3->s4 a1 Heating under Vacuum s4->a1 s4->a1 Dried Material c1 BET Surface Area & Pore Volume Analysis a1->c1 a1->c1 Activated Material h1 Volumetric/Gravimetric Adsorption Measurement a1->h1 a1->h1 Activated Material h2 Data Analysis (Isotherms, Capacity) h1->h2

Caption: Experimental workflow for this compound in hydrogen storage studies.

Property-Performance Relationship

PropertyPerformance p1 High Surface Area (BET) perf1 High Gravimetric Uptake (wt%) p1->perf1 perf2 High Volumetric Capacity (g/L) p1->perf2 p2 Optimal Pore Size & Volume p2->perf1 p2->perf2 p3 Framework Stability perf3 Good Cycling Stability p3->perf3

Caption: Relationship between material properties and H₂ storage performance.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment. Always follow appropriate safety procedures when working with chemicals, high pressures, and cryogenic liquids.

Application Notes and Protocols for Aluminum Fumarate in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum fumarate (B1241708) metal-organic framework (MOF) as a promising nanocarrier for drug delivery applications. The information compiled from recent scientific literature is intended to guide researchers in the synthesis, characterization, and evaluation of aluminum fumarate-based drug delivery systems. Detailed protocols for key experiments are provided to facilitate the practical application of this technology.

Introduction to this compound MOF in Drug Delivery

This compound, a type of metal-organic framework, has garnered significant attention in the biomedical field due to its unique properties. Composed of aluminum ions and fumaric acid as an organic linker, this material is noted for its high porosity, large surface area, and commendable biocompatibility.[1][2] Fumaric acid, a biocompatible ligand, makes this compound an attractive candidate for biomedical applications.[2] Its porous structure allows for the encapsulation of therapeutic molecules, offering potential for controlled and targeted drug release.[3]

Key Advantages of this compound MOF for Drug Delivery:

  • High Drug Loading Capacity: The porous nature and large surface area of this compound enable the loading of significant amounts of therapeutic agents.[2]

  • Biocompatibility: The use of biocompatible components, such as fumaric acid, suggests a favorable safety profile.[2] In vitro studies have shown high cell viability, with over 88% relative cell viability observed even after 48 hours of treatment with a green-synthesized this compound-based system.[2]

  • pH-Responsive Release: this compound-based systems can be designed for pH-sensitive drug release, allowing for targeted delivery to the acidic microenvironment of tumors.[2][3]

  • Enhanced Stability of Payloads: Encapsulation within the MOF structure can protect sensitive drug molecules from degradation, enhancing their stability.[3]

Applications in Drug Delivery

This compound MOF has been investigated for the delivery of various therapeutic agents, most notably anticancer drugs such as doxorubicin (B1662922) and the natural compound curcumin.

Doxorubicin Delivery

Doxorubicin, a widely used chemotherapeutic agent, has been successfully loaded into this compound MOFs. Studies have reported a doxorubicin payload efficiency of approximately 46%, with the drug exhibiting a sustained release profile, particularly in acidic conditions that mimic the tumor microenvironment.[2] This pH-dependent release is a critical feature for targeted cancer therapy, as it can minimize side effects on healthy tissues.

Curcumin Delivery

Curcumin, a natural compound with antioxidant and anticancer properties, has also been effectively encapsulated within this compound MOFs. The "wet impregnation" technique is a common method for loading curcumin, achieving high encapsulation efficiencies.[3] Encapsulation not only serves as a delivery mechanism but also significantly enhances the stability of curcumin, which is otherwise prone to degradation.[3]

Quantitative Data Summary

The following tables summarize the quantitative data available for the drug delivery applications of this compound MOF.

Table 1: Physicochemical Properties of this compound MOF

PropertyValueReference
BET Surface Area (Bare MOF)1173 m²/g[3]
BET Surface Area (Curcumin-Loaded)916 m²/g[3]
Pore Volume (Bare MOF)0.59 cm³/g[3]
Pore Volume (Curcumin-Loaded)0.48 cm³/g[3]
Zeta Potential (Bare MOF)+11.38 mV[3]
Zeta Potential (Curcumin-Loaded)+10.59 mV[3]

Table 2: Drug Loading and Encapsulation Efficiency

DrugLoading MethodMOF:Drug RatioEncapsulation Efficiency (%)Drug Loading (wt%)Reference
CurcuminWet Impregnation1:466.87-[3]
Doxorubicin--46 (Payload Efficiency)-[2]

Table 3: In Vitro Cytotoxicity Data

MaterialCell LineConcentrationIncubation Time (h)Cell Viability (%)Reference
Green synthesized Al-Fumarate composite--48> 88[2]

Note: Specific cell line and concentration data for the green synthesized this compound composite were not available in the reviewed sources. Further studies are needed to establish a detailed cytotoxicity profile.

Experimental Protocols

Protocol 1: Synthesis of this compound MOF via Reflux Reaction

This protocol describes a method for synthesizing this compound MOF using a reflux reaction.

Materials:

Procedure:

  • In a 600 mL beaker, dissolve 78.64 g (0.125 mol) of aluminum sulfate and 22.48 g (0.375 mol) of urea in 400 mL of deionized water. Stir until fully dissolved.

  • Add 28.96 g (0.250 mol) of fumaric acid to the solution and stir for 30 minutes at 25 °C.

  • Transfer the mixture to a round-bottom flask and reflux in an oil bath at 80 °C for 24 hours.

  • Increase the temperature of the oil bath to 110 °C and continue the reflux for another 24 hours.

  • After cooling to room temperature, collect the white precipitate by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in a vacuum oven.

Diagram 1: Synthesis of this compound MOF

cluster_synthesis Synthesis of this compound MOF start Start dissolve Dissolve Aluminum Sulfate and Urea in Water start->dissolve add_fumaric Add Fumaric Acid and Stir dissolve->add_fumaric reflux1 Reflux at 80°C for 24h add_fumaric->reflux1 reflux2 Reflux at 110°C for 24h reflux1->reflux2 collect Collect Precipitate reflux2->collect wash Wash with Water and Ethanol collect->wash dry Dry in Vacuum Oven wash->dry end This compound MOF dry->end cluster_loading Drug Loading (Wet Impregnation) start Start dissolve_drug Dissolve Curcumin in Methanol start->dissolve_drug add_mof Add this compound MOF dissolve_drug->add_mof stir Stir at 40°C for 1h add_mof->stir evaporate Evaporate Solvent stir->evaporate wash Wash with Methanol evaporate->wash dry Dry in Vacuum Oven wash->dry end Drug-Loaded MOF dry->end cluster_release In Vitro Drug Release Mechanism drug_loaded_mof Drug-Loaded This compound MOF acidic_env Acidic Environment (e.g., pH 5.5) drug_loaded_mof->acidic_env neutral_env Neutral Environment (e.g., pH 7.4) drug_loaded_mof->neutral_env drug_diffusion Drug Diffusion from Pores drug_loaded_mof->drug_diffusion mof_degradation MOF Structure Degradation acidic_env->mof_degradation triggers minimal_release Minimal Drug Release neutral_env->minimal_release sustained_release Sustained Drug Release mof_degradation->sustained_release leads to drug_diffusion->sustained_release

References

Application Notes and Protocols for Loading Guest Molecules into Aluminum Fumarate MOF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the encapsulation of guest molecules, particularly therapeutic agents, within the aluminum fumararate metal-organic framework (MOF). The high porosity, large surface area, and biocompatibility of aluminum fumarate (B1241708) make it an excellent candidate for drug delivery applications, offering enhanced stability and controlled release of encapsulated compounds.

Overview of Loading Methodologies

The most prevalent and straightforward method for loading guest molecules into aluminum fumarate is solvent impregnation , also referred to as wet impregnation. This technique involves the immersion of the activated MOF in a solution containing the desired guest molecule. The guest molecules then diffuse into the porous network of the MOF and are retained through various host-guest interactions.

Experimental Protocols

General Protocol for Solvent Impregnation

This protocol outlines the fundamental steps for loading a guest molecule into this compound. Specific parameters should be optimized for each guest molecule to achieve the desired loading capacity and release profile.

Materials:

  • This compound (Al-Fum) MOF

  • Guest molecule (e.g., drug compound)

  • Anhydrous solvent (e.g., ethanol, methanol (B129727), dimethylformamide)

  • Rotary evaporator

  • Vacuum oven

  • Centrifuge

  • Analytical balance

  • Stirring plate and stir bar

Procedure:

  • Activation of this compound:

    • Place the required amount of this compound powder in a suitable flask.

    • Heat the MOF under vacuum at a temperature sufficient to remove any residual solvent and water molecules from the pores. A typical activation condition is heating at 150°C under vacuum for 12 hours. The activation step is crucial for ensuring the availability of the porous network for guest molecule encapsulation.

  • Preparation of the Loading Solution:

    • Dissolve the guest molecule in an appropriate anhydrous solvent to create a solution of known concentration. The choice of solvent will depend on the solubility of the guest molecule. Sonication may be used to aid dissolution.

  • Loading of the Guest Molecule:

    • Add the activated this compound to the guest molecule solution.

    • Stir the suspension at a controlled temperature for a specific duration. The optimal time and temperature will vary depending on the guest molecule and desired loading. Common conditions range from 1 to 48 hours at temperatures between room temperature and 60°C.

  • Isolation and Purification of the Loaded MOF:

    • Separate the loaded MOF from the solution by centrifugation.

    • Wash the collected solid with fresh solvent to remove any guest molecules adsorbed on the external surface of the MOF particles. Repeat the washing step two to three times.

    • Dry the final product under vacuum at a moderate temperature (e.g., 60°C) to remove the residual solvent.

  • Characterization:

    • Determine the loading capacity and encapsulation efficiency using techniques such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or thermogravimetric analysis (TGA).

    • Characterize the loaded MOF to confirm successful encapsulation and to assess the impact on the MOF structure using techniques like powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and Brunauer–Emmett–Teller (BET) analysis.

Specific Protocol: Encapsulation of Curcumin (B1669340)

This protocol provides a detailed example for loading the therapeutic agent curcumin into this compound.[1][2]

Materials:

  • This compound (Al-Fum) MOF

  • Curcumin

  • Methanol (anhydrous)

  • Vial

  • Sonicator

  • Stirring plate and stir bar

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Activation of this compound:

    • Activate the this compound by heating at 150°C under vacuum for 12 hours.

  • Preparation of Curcumin Solution:

    • Dissolve 95 mg of curcumin in 20 mL of methanol in a vial.

    • Sonicate the solution for 10 minutes to ensure complete dissolution.[1][2]

  • Loading of Curcumin:

    • Add 10 mg of the activated this compound to the curcumin solution.[1][2]

    • Cover the vial with aluminum foil to protect the light-sensitive curcumin.

    • Stir the suspension for 1 hour at 40°C.[1][2]

  • Isolation and Purification:

    • Evaporate the methanol using a rotary evaporator to collect the product.

    • Wash the resulting powder twice with fresh methanol to remove surface-adsorbed curcumin.

    • Dry the curcumin-loaded MOF in a vacuum oven at 60°C.[1][2]

Data Presentation: Loading of Guest Molecules into this compound

The following table summarizes quantitative data for the loading of various guest molecules into this compound.

Guest MoleculeLoading MethodSolventLoading Capacity (wt%)Encapsulation Efficiency (%)Reference
CurcuminSolvent ImpregnationMethanol-66.87[1][3]

Note: Data for a wider range of guest molecules specifically in this compound is limited in the publicly available literature. The provided data for curcumin is based on an optimized protocol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for loading guest molecules into this compound, from activation to characterization.

experimental_workflow Workflow for Loading Guest Molecules into this compound cluster_prep Preparation cluster_loading Loading cluster_isolation Isolation & Purification cluster_characterization Characterization activation 1. Activation of This compound loading 3. Solvent Impregnation (Stirring) activation->loading solution_prep 2. Preparation of Guest Molecule Solution solution_prep->loading centrifugation 4. Centrifugation loading->centrifugation washing 5. Washing centrifugation->washing drying 6. Drying washing->drying quantification 7. Quantification of Loading (UV-Vis, HPLC, TGA) drying->quantification structural_analysis 8. Structural Analysis (PXRD, FTIR, BET) drying->structural_analysis

Caption: Experimental workflow for guest molecule encapsulation.

Characterization Techniques

A comprehensive characterization of the loaded this compound is essential to confirm successful encapsulation and to understand the properties of the final material.

  • To Confirm Loading:

    • Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of guest molecule loaded by observing the weight loss at the decomposition temperature of the guest molecule.

    • UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC): These techniques are used to quantify the amount of guest molecule remaining in the supernatant after the loading process, allowing for the calculation of the loading capacity and encapsulation efficiency.

  • To Assess Structural Integrity:

    • Powder X-ray Diffraction (PXRD): PXRD is used to confirm that the crystalline structure of the this compound is maintained after the loading process.

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the presence of functional groups from both the MOF and the guest molecule, providing evidence of encapsulation.

    • Brunauer–Emmett–Teller (BET) Analysis: A decrease in the surface area and pore volume of the MOF after loading, as measured by BET analysis, indicates that the guest molecules have occupied the pores of the framework.[3][4]

References

Application Notes and Protocols: Aluminum Fumarate in Mixed-Matrix Membrane Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication and characterization of mixed-matrix membranes (MMMs) incorporating aluminum fumarate (B1241708) metal-organic framework (MOF).

Introduction to Aluminum Fumarate in MMMs

This compound is a highly porous and water-stable MOF that has garnered significant attention as a functional filler in MMMs. Its incorporation into polymer matrices can enhance membrane performance in various applications, including gas separation, water treatment, and drug delivery. The key advantages of using this compound include its high surface area, tunable pore size, and the potential for favorable interactions with both the polymer matrix and target molecules.

Experimental Protocols

Synthesis of this compound MOF

A common and environmentally friendly method for synthesizing this compound is through a water-based ("green") synthesis approach.

Materials:

Protocol:

  • Solution 1 Preparation: Dissolve sodium hydroxide and fumaric acid in deionized water. A typical molar ratio is 4:2 NaOH to fumaric acid.

  • Solution 2 Preparation: Dissolve aluminum sulfate octadecahydrate in deionized water at 60 °C. The molar ratio of aluminum sulfate to fumaric acid is typically 1:2.[1]

  • Synthesis: Slowly add Solution 1 to Solution 2 dropwise over a period of 30 minutes while stirring continuously at 60 °C.

  • Reaction: Continue stirring the mixture at 60 °C for 2 hours. A white precipitate of this compound will form.[1]

  • Purification: Centrifuge the suspension to separate the solid product. Decant the supernatant and wash the product with deionized water. Repeat the washing step multiple times to remove any unreacted precursors.

  • Drying: Dry the purified this compound powder in a vacuum oven at 80-100 °C overnight.

Characterization of this compound:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure.

  • Scanning Electron Microscopy (SEM): To observe the particle morphology and size.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume. A high surface area, typically around 1156 m²/g, is indicative of successful synthesis.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

Fabrication of this compound MMMs

The two primary methods for fabricating this compound MMMs are solution casting for flat sheet membranes and phase inversion for hollow fiber membranes.

Materials:

  • Polymer (e.g., Polyvinylidene fluoride-co-hexafluoropropylene (PVDF-HFP), Polyimide (PI))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

  • Synthesized this compound powder

Protocol:

  • Polymer Solution Preparation: Dissolve the chosen polymer in the appropriate solvent under continuous stirring. The concentration of the polymer is typically in the range of 10-20 wt%. Heating may be required to facilitate dissolution (e.g., 70 °C for PVDF-HFP in DMF).[2]

  • Dope (B7801613) Solution Preparation: Disperse the desired amount of this compound powder into the polymer solution. The loading of this compound can vary (e.g., 0-10 wt% or higher), but loadings beyond 10 wt% may lead to aggregation.[3][4] Use mechanical stirring and ultrasonication to ensure a homogeneous dispersion.

  • Casting: Pour the dope solution onto a clean, flat glass plate. Use a casting knife to spread the solution to a uniform thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature overnight.

  • Drying: Transfer the cast membrane to a vacuum oven for further drying at a specific temperature (e.g., 80 °C) to remove any residual solvent.

  • Peeling: Carefully peel the dried membrane from the glass plate.

Materials:

  • Polymer (e.g., Polyacrylonitrile (PAN))

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Synthesized this compound powder

  • Bore fluid (e.g., deionized water)

  • Coagulation bath (e.g., deionized water)

Protocol:

  • Dope Solution Preparation: Prepare a homogeneous dope solution of the polymer and this compound in the solvent, similar to the solution casting method.

  • Spinning: Extrude the dope solution through a spinneret while simultaneously pumping the bore fluid through the inner needle of the spinneret.

  • Phase Inversion: The extruded fiber passes through an air gap before being immersed in a coagulation bath. The exchange between the solvent in the dope solution and the non-solvent in the coagulation bath induces phase inversion, forming the porous structure of the hollow fiber membrane.

  • Washing: Wash the prepared hollow fiber membranes thoroughly with deionized water to remove any residual solvent.

  • Post-treatment: Immerse the hollow fibers in a glycerol (B35011) solution to prevent pore collapse during drying.

  • Drying: Air-dry the hollow fiber membranes.

Application-Specific Protocols and Data

Water Treatment: Fluoride (B91410) Removal

This compound MMMs have shown excellent performance in removing fluoride from contaminated water due to the high affinity of aluminum for fluoride ions.

Experimental Protocol for Fluoride Adsorption Studies:

  • Membrane Preparation: Fabricate this compound MMMs with varying MOF concentrations (e.g., 0 wt% to 10 wt%) using either solution casting (e.g., with cellulose (B213188) acetate (B1210297) phthalate) or phase inversion (e.g., with PAN).

  • Batch Adsorption Experiments:

    • Cut the membranes into small, uniform pieces.

    • Place a known weight of the membrane pieces into a series of flasks containing fluoride solutions of known initial concentrations.

    • Agitate the flasks at a constant temperature for a specified period to reach equilibrium.

    • Measure the final fluoride concentration in the solutions using an ion-selective electrode or ion chromatography.

  • Data Analysis:

    • Calculate the fluoride removal efficiency and the adsorption capacity of the membranes.

    • Fit the experimental data to adsorption isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.

Quantitative Data for Fluoride Removal:

Polymer MatrixMOF Loading (wt%)Adsorption Capacity (mg/g)Fluoride Rejection (%)Reference
Cellulose Acetate Phthalate2107>99% (at 10 wt% MOF)[2]
Cellulose Acetate Phthalate10179>99%[2]
Polyacrylonitrile0--[5]
Polyacrylonitrile10--[5]
Gas Separation

The incorporation of porous this compound into a polymer matrix can enhance the permeability and selectivity of the membrane for specific gas pairs, such as CO₂/CH₄.

Experimental Protocol for Gas Permeation Measurement:

  • Membrane Preparation: Fabricate flat sheet this compound MMMs (e.g., with a polyimide matrix).

  • Gas Permeation Setup: Use a constant pressure/variable volume gas permeation setup.

  • Measurement:

    • Mount the membrane in a permeation cell, ensuring a good seal.

    • Apply a feed gas (e.g., pure CO₂ or CH₄, or a mixed gas) at a specific pressure to the upstream side of the membrane.

    • Measure the permeate flow rate on the downstream side using a bubble flow meter.

    • Analyze the composition of the permeate gas using a gas chromatograph for mixed gas experiments.

  • Data Analysis:

    • Calculate the permeability of each gas in Barrer units.

    • Determine the ideal selectivity as the ratio of the permeabilities of the two gases.

Quantitative Data for Gas Separation (Polyimide Matrix):

MOF Loading (wt%)GasPermeability Increase (%)SelectivityReference
10N₂34Maintained[4]
10CO₂34Maintained[4]
10O₂19Maintained[4]
>10-IncreasedDecreased[4]
Membrane Distillation

This compound MMMs can improve the performance of membrane distillation (MD) by enhancing water vapor flux and thermal efficiency.

Experimental Protocol for Direct Contact Membrane Distillation (DCMD):

  • Membrane Preparation: Fabricate hydrophobic this compound MMMs (e.g., with PVDF-HFP).

  • DCMD Setup:

    • Mount the membrane in a DCMD module.

    • Circulate a hot feed solution (e.g., saline water) on one side of the membrane and a cold distillate stream (e.g., deionized water) on the other side in a counter-current flow.

  • Measurement:

    • Monitor the temperatures at the inlet and outlet of both the feed and permeate channels.

    • Collect the permeate over a specific time and measure its weight to determine the water flux.

    • Measure the conductivity of the permeate to calculate the salt rejection.

  • Data Analysis:

    • Calculate the water vapor flux (e.g., in kg/m ²h).

    • Calculate the salt rejection percentage.

Quantitative Data for Membrane Distillation (PVDF-HFP Matrix):

MOF Loading (wt%)Water Flux Improvement (%)Salt Rejection (%)Reference
150.5>99.9
Drug Delivery

This compound-based MMMs are emerging as potential platforms for controlled drug delivery, leveraging the high porosity of the MOF for drug loading and the polymer matrix for controlling the release rate.

Experimental Protocol for Drug Loading and Release:

  • Membrane Preparation: Fabricate this compound MMMs using a biocompatible polymer.

  • Drug Loading:

    • Immerse the MMM in a solution of the target drug (e.g., doxorubicin) for a specific period to allow for drug uptake into the MOF pores.

    • Alternatively, the drug can be loaded into the this compound powder before its incorporation into the polymer matrix.

  • Drug Release Studies:

    • Place the drug-loaded membrane in a release medium (e.g., phosphate-buffered saline at a specific pH).

    • At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using UV-Vis spectroscopy or HPLC.

  • Data Analysis:

    • Calculate the drug loading efficiency and capacity.

    • Plot the cumulative drug release as a function of time to determine the release profile.

Visualizations

experimental_workflow_solution_casting cluster_synthesis MOF Synthesis cluster_fabrication MMM Fabrication (Solution Casting) s1 Prepare Precursor Solutions (Al Salt, Fumaric Acid, NaOH) s2 Mix and React (60°C, 2h) s1->s2 s3 Purify (Centrifugation, Washing) s2->s3 s4 Dry (Vacuum Oven) s3->s4 f2 Disperse Al-Fumarate (Dope Solution) s4->f2 This compound Powder f1 Prepare Polymer Solution f1->f2 f3 Cast on Glass Plate f2->f3 f4 Solvent Evaporation f3->f4 f5 Dry in Vacuum Oven f4->f5 f6 Peel off Membrane f5->f6

Caption: Workflow for flat sheet MMM fabrication via solution casting.

experimental_workflow_phase_inversion cluster_synthesis MOF Synthesis cluster_fabrication MMM Fabrication (Phase Inversion) s1 Prepare Precursor Solutions s2 React and Precipitate s1->s2 s3 Purify and Dry s2->s3 f1 Prepare Dope Solution (Polymer + Al-Fumarate) s3->f1 This compound Powder f2 Extrude through Spinneret f1->f2 f3 Phase Inversion (Coagulation Bath) f2->f3 f4 Wash Hollow Fiber f3->f4 f5 Post-treatment (Glycerol) f4->f5 f6 Air Dry f5->f6

Caption: Workflow for hollow fiber MMM fabrication via phase inversion.

logical_relationship_performance cluster_applications Applications mof This compound (High Surface Area, Porosity) mmm Mixed-Matrix Membrane mof->mmm polymer Polymer Matrix (Structural Integrity, Processability) polymer->mmm performance Enhanced Membrane Performance mmm->performance gas Gas Separation performance->gas water Water Treatment performance->water drug Drug Delivery performance->drug

Caption: Relationship between components and enhanced performance.

References

Application Notes and Protocols for Gas Adsorption Studies of Aluminum Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting gas adsorption studies on aluminum fumarate (B1241708), a metal-organic framework (MOF) with significant potential in gas storage, separation, and drug delivery applications.

Introduction to Aluminum Fumarate for Gas Adsorption

This compound is a highly porous material known for its exceptional stability, particularly in the presence of water, making it a promising candidate for various industrial applications, including CO2 capture and heat transformation.[1][2][3] Its one-dimensional pore structure, formed by the coordination of aluminum ions and fumarate linkers, provides a high surface area for gas adsorption.[4] Understanding the gas adsorption characteristics of this compound is crucial for optimizing its performance in targeted applications.

Material Synthesis and Activation

A reproducible synthesis and proper activation of this compound are critical for achieving consistent gas adsorption results.

Synthesis Protocol

A common method for synthesizing this compound is through a solvent-based reaction at room temperature or under solvothermal conditions.[4][5]

Materials:

Procedure:

  • Dissolve 7.938 g of disodium fumarate and 9.303 g of aluminum nitrate nonahydrate in 248 mL of deionized water in separate beakers.[4]

  • Mix the two solutions and stir for 10 minutes.[4]

  • The resulting precipitate (this compound) is then collected.

  • For solvothermal synthesis, a mixture of AlCl₃·6H₂O and fumaric acid in DMF can be heated in an autoclave at 150°C for 15 hours.[5]

Activation Protocol

Activation is a crucial step to remove any guest molecules, such as water or solvents, from the pores of the this compound, making the internal surface area accessible for gas adsorption.

Procedure:

  • Place the synthesized this compound powder in a vacuum oven.

  • Heat the sample to 150°C for approximately 3-4 hours under vacuum.[4][6]

  • For nitrogen adsorption measurements, a common activation procedure involves heating at 160°C for 3 hours to ensure the complete removal of adsorbed gases.[6]

  • After activation, the sample should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric moisture.

Experimental Protocols for Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using either volumetric (manometric) or gravimetric techniques.

Volumetric Adsorption Measurement (for N₂ Adsorption and BET Surface Area Analysis)

This technique is commonly used to determine the surface area and pore size distribution of the material.

Apparatus:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2460, Quantachrome NOVA)[4][7]

Procedure:

  • Accurately weigh a sample of activated this compound (typically 50-100 mg) and place it in a sample tube.

  • Attach the sample tube to the analysis port of the instrument.

  • Perform a secondary degassing step on the instrument to ensure the sample is clean before analysis.

  • The analysis is performed by introducing known amounts of nitrogen gas into the sample tube at liquid nitrogen temperature (77 K).

  • The instrument measures the pressure equilibrium after each dose of gas, and the amount of gas adsorbed is calculated.

  • A full adsorption-desorption isotherm is typically collected by incrementally increasing and then decreasing the pressure.

Gravimetric Adsorption Measurement (for CO₂ and Water Vapor Adsorption)

This method directly measures the change in mass of the sample as it adsorbs gas, which is particularly useful for studying the adsorption of gases at various temperatures.

Apparatus:

  • Gravimetric analyzer (e.g., thermogravimetric analyzer - TGA, Netzsch STA 409PC Luxx)[4]

Procedure:

  • Place a known mass of activated this compound in the microbalance of the gravimetric analyzer.

  • Heat the sample in situ under a flow of inert gas (e.g., N₂) to a specific temperature (e.g., 150°C) to ensure it is fully activated.[4]

  • Cool the sample to the desired adsorption temperature (e.g., 35°C for CO₂ adsorption).[4]

  • Switch the gas flow from the inert gas to the adsorbate gas (e.g., CO₂ or a mixture of CO₂ and an inert gas) at a controlled flow rate and partial pressure.[4]

  • The microbalance records the mass change over time until equilibrium is reached.

  • Repeat the measurement at different partial pressures and temperatures to construct the adsorption isotherms.[1][2][3]

Data Presentation and Analysis

The collected adsorption data is used to determine key material properties.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from gas adsorption studies on this compound.

Table 1: Textural Properties of this compound

ParameterValueReference
BET Surface Area726.06 - 959 m²/g[4][5]
Micropore Volume0.33 cm³/g[4]
Total Pore Volume0.926 cm³/g[6]
Average Pore Radius10.91 Å[6]

Table 2: CO₂ Adsorption Capacities of this compound

Temperature (°C)Pressure (bar)Adsorption Capacity (mmol/g)Reference
301.02.1[1][2][3]
351.01.26[4][8]
30~1.0~2.18[9]

Table 3: Isosteric Heats of Adsorption

AdsorbateIsosteric Heat of Adsorption (kJ/mol)Reference
CO₂21[1][2][3]
H₂O44[1][2][3]
Data Analysis Protocols
  • BET (Brunauer-Emmett-Teller) Analysis: The BET theory is applied to the nitrogen adsorption isotherm data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area of the material.[10]

  • Langmuir Model: For microporous materials and specific gas-solid interactions, the Langmuir model can be used to describe the adsorption isotherm and determine the monolayer adsorption capacity.[6]

  • Isosteric Heat of Adsorption: This thermodynamic quantity, which indicates the strength of the interaction between the adsorbate and the adsorbent, can be calculated from adsorption isotherms measured at different temperatures using the Clausius-Clapeyron equation.[1][2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a gas adsorption experiment.

experimental_workflow cluster_prep Material Preparation cluster_measurement Adsorption Measurement cluster_analysis Data Analysis synthesis Synthesis of This compound activation Activation (Heating under Vacuum) synthesis->activation measurement Gas Adsorption (Volumetric/Gravimetric) activation->measurement isotherm Isotherm Generation measurement->isotherm analysis Data Modeling (BET, Langmuir, etc.) isotherm->analysis properties Determine Properties (Surface Area, Capacity) analysis->properties parameter_relationships cluster_inputs Experimental Inputs cluster_outputs Derived Properties material This compound surface_area Surface Area material->surface_area pore_volume Pore Volume material->pore_volume gas Adsorbate Gas (N₂, CO₂, H₂O) capacity Adsorption Capacity gas->capacity temp Temperature temp->capacity heat_adsorption Isosteric Heat temp->heat_adsorption pressure Pressure pressure->capacity

References

Characterization of Aluminum Fumarate: Application Notes and Protocols for PXRD and TGA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of aluminum fumarate (B1241708), a metal-organic framework (MOF), using Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA). These techniques are crucial for confirming the crystalline structure, thermal stability, and purity of the material, which are critical parameters in research, quality control, and drug development applications.

Introduction to Aluminum Fumarate and its Characterization

This compound, also known as Al(OH)(fumarate), is a well-studied MOF recognized for its high thermal and chemical stability, significant porosity, and biocompatibility. Its framework consists of aluminum-oxygen-hydroxyl chains linked by fumarate anions. These properties make it a promising candidate for various applications, including gas storage, separation, catalysis, and as a carrier for drug delivery.

Accurate and reproducible characterization is essential to ensure the desired properties of the synthesized this compound. PXRD is a non-destructive technique used to identify the crystalline phase and assess the purity of the material by analyzing the diffraction pattern of X-rays scattered by the sample. TGA provides quantitative information about the thermal stability and composition of the material by measuring the change in mass as a function of temperature in a controlled atmosphere.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a fundamental technique for confirming the successful synthesis of the crystalline this compound structure. The diffraction pattern is a unique fingerprint of the crystalline lattice.

Expected PXRD Pattern

The PXRD pattern of a well-crystallized this compound sample will exhibit sharp diffraction peaks at specific 2θ angles. While the exact peak positions and intensities can vary slightly depending on the synthesis method and instrument parameters, the characteristic peaks should be present to confirm the desired phase. The sharp diffraction peaks are indicative of good crystallinity.[1]

Table 1: Characteristic PXRD Peak Positions for this compound

2θ (degrees)
~11.2
~13.0
~15.5
~18.8
~22.5
~25.0
~28.0
~31.0

Note: These are approximate values and may shift slightly based on experimental conditions.

Experimental Protocol for PXRD Analysis

This protocol outlines the general steps for acquiring a PXRD pattern of this compound.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

  • Sample holder (e.g., zero-background silicon holder or a standard glass slide)

  • Spatula and mortar and pestle (if sample grinding is necessary)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle to reduce particle size and preferred orientation effects.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Turn on the X-ray generator and allow it to stabilize according to the manufacturer's instructions.

    • Set the desired instrument parameters. Typical settings for this compound analysis are:

      • Voltage: 40 kV

      • Current: 40 mA

      • Scan Range (2θ): 5° to 40°

      • Step Size: 0.02°

      • Scan Speed (or Time per Step): 1-2 seconds per step

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Start the data acquisition software and initiate the scan.

    • Monitor the scan to ensure proper data collection.

  • Data Analysis:

    • Once the scan is complete, process the raw data using appropriate software. This may include background subtraction and peak identification.

    • Compare the obtained PXRD pattern with a reference pattern for this compound to confirm the phase identity.

    • Assess the crystallinity of the sample by observing the sharpness of the diffraction peaks. Broader peaks may indicate smaller crystallite size or the presence of amorphous content.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of this compound and to quantify the amount of solvent (typically water) present within the pores and coordinated to the metal centers.

Expected TGA Profile

A typical TGA curve for hydrated this compound exhibits two main weight loss steps. The first, occurring at lower temperatures, corresponds to the removal of physisorbed and coordinated water molecules. The second, at higher temperatures, is due to the decomposition of the fumarate linker and the collapse of the MOF framework. The material is generally thermally stable up to approximately 400-500°C.[1][2]

Table 2: TGA Data for this compound

Temperature Range (°C)Weight Loss (%)Assignment
~25 - 15010 - 30Removal of adsorbed and coordinated water molecules.[1]
> 400VariableDecomposition of the fumarate linker and framework collapse.[3]

Note: The exact temperatures and percentage of weight loss can vary depending on the hydration level and the heating rate.

Experimental Protocol for TGA Analysis

This protocol provides a general procedure for performing TGA on an this compound sample.

Instrumentation:

  • Thermogravimetric analyzer

  • High-precision microbalance

  • Sample pans (e.g., alumina (B75360) or platinum)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Tare an empty sample pan on the microbalance.

    • Accurately weigh approximately 5-10 mg of the this compound sample into the pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the desired experimental parameters in the control software:

      • Purge Gas: Nitrogen or Argon (to prevent oxidation)

      • Gas Flow Rate: 20-50 mL/min

      • Initial Temperature: Room temperature (e.g., 25°C)

      • Final Temperature: 600-800°C

      • Heating Rate: A typical rate is 5-10°C/min. A slower heating rate can provide better resolution of thermal events.[4]

  • Data Collection:

    • Start the TGA run. The instrument will heat the sample according to the specified temperature program and record the mass change as a function of temperature.

  • Data Analysis:

    • Upon completion of the run, analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature and the percentage of weight loss for each thermal event.

    • The derivative of the TGA curve (DTG curve) can be used to more accurately identify the temperatures of maximum weight loss rate.

    • Relate the weight loss steps to the desorption of solvents and the decomposition of the material.

Workflow and Data Interpretation

The combined use of PXRD and TGA provides a comprehensive characterization of this compound. The logical workflow for this characterization is depicted below.

cluster_synthesis Synthesis & Sample Prep cluster_pxrd PXRD Analysis cluster_tga TGA Analysis cluster_results Final Characterization S Synthesized This compound P1 Perform PXRD Measurement S->P1 T1 Perform TGA Measurement S->T1 P2 Analyze PXRD Pattern P1->P2 P3 Crystalline Structure & Purity Confirmed? P2->P3 T3 Thermal Stability & Composition Determined? P3->T3 Yes R2 Further Investigation/ Optimization Needed P3->R2 No T2 Analyze TGA Curve T1->T2 T2->T3 R1 Material Accepted T3->R1 Yes T3->R2 No cluster_workflow PXRD Experimental Workflow A Sample Preparation (Fine Powder) B Instrument Setup (Voltage, Current, 2θ Range) A->B C Data Collection (Scan) B->C D Data Analysis (Peak Identification) C->D E Phase Confirmation D->E cluster_workflow TGA Experimental Workflow A Sample Preparation (Weighing) B Instrument Setup (Temp Program, Gas Flow) A->B C Data Collection (Heating & Mass Recording) B->C D Data Analysis (Weight Loss Steps) C->D E Thermal Profile Determination D->E

References

Application Notes and Protocols: Aluminum Fumarate for Heat Transformation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum fumarate (B1241708), a metal-organic framework (MOF), has emerged as a highly promising material for heat transformation applications, such as adsorption chillers, heat pumps, and thermal energy storage. Its unique properties, including a high water uptake capacity, steep S-shaped water adsorption isotherm, and excellent hydrothermal stability, make it a superior alternative to traditional adsorbents like silica (B1680970) gel and zeolites. The characteristic S-shaped isotherm allows for a large working capacity of water within a small temperature and pressure swing, which is highly desirable for efficient heat transformation cycles.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of aluminum fumarate for these applications.

Material Properties and Performance Data

The performance of this compound in heat transformation applications is dictated by its physicochemical properties. Below is a summary of key quantitative data compiled from various studies.

PropertyValueSynthesis MethodReference
BET Surface Area 729 - 1156 m²/gSolvothermal/Green Synthesis[4][5]
Pore Volume 0.359 - 0.536 cm³/gIn-situ/Solvothermal[4][6]
Pore Size ~11 Å and ~16 ÅNot Specified[4]
Maximum Water Uptake 0.35 - 0.53 g/gVarious[7][8][9]
Isosteric Heat of Adsorption ~52.97 kJ/molNot Specified[4]
Hydrothermal Stability Stable up to 4500 cyclesThermal Gradient Coating[3][10]

Experimental Protocols

Protocol 1: Green Synthesis of this compound Powder

This protocol describes an environmentally friendly method for synthesizing this compound using water as the solvent.[1][3]

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Precursor Solution 1: Dissolve sodium hydroxide and fumaric acid in deionized water in a beaker with stirring.

  • Precursor Solution 2: In a separate beaker, dissolve aluminum sulfate octadecahydrate in deionized water at 60 °C.

  • Reaction: Slowly add Precursor Solution 1 to Precursor Solution 2 dropwise over 30 minutes while stirring vigorously.

  • Crystallization: Continue stirring the resulting mixture at 60 °C for 2 hours to allow for crystal formation.

  • Isolation: Cool the mixture to room temperature. Collect the white precipitate by filtration.

  • Washing: Wash the collected solid thoroughly with deionized water to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 80 °C overnight.

Protocol 2: Solvothermal Synthesis of this compound Powder

This protocol outlines a common solvothermal synthesis method for this compound.[11]

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Stirring plate

Procedure:

  • Reaction Mixture: Dissolve aluminum chloride hexahydrate and fumaric acid in DMF in the Teflon liner of the autoclave.

  • Heating: Seal the autoclave and heat it in an oven at 130 °C for 4 days.

  • Cooling and Isolation: After cooling the autoclave to room temperature, collect the white precipitate by centrifugation.

  • Washing:

    • Wash the solid twice with acetone. For each wash, stir the solid in acetone for 1 hour and then for 24 hours.

    • Subsequently, wash the solid twice with ethanol using the same stirring times.

  • Drying: Dry the purified this compound in air at 80 °C.

Protocol 3: Thermal Gradient Synthesis of this compound Coating

This protocol describes the coating of this compound on a metal substrate to enhance heat and mass transfer.[3]

Materials:

  • This compound synthesis solution (as prepared in Protocol 2, step 1)

  • Metal substrate (e.g., aluminum sheet)

Equipment:

  • Custom-designed coating reactor with controlled heating and cooling zones

  • Solvent pump

Procedure:

  • Substrate Preparation: Clean the metal substrate to ensure a pristine surface for coating.

  • Coating Process:

    • Place the substrate in the coating reactor.

    • Establish a temperature gradient across the substrate.

    • Slowly pump the synthesis solution over the heated substrate.

    • The MOF crystals will preferentially form and deposit on the substrate surface.

  • Washing and Drying: After the desired coating thickness is achieved, carefully wash the coated substrate with a suitable solvent (e.g., ethanol) and dry it under controlled conditions.

Protocol 4: Characterization of this compound

1. Porous Properties Analysis:

  • BET Surface Area and Pore Volume: Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer. Degas the sample under vacuum at 150-160 °C for at least 3 hours prior to analysis.[4][7] The BET (Brunauer-Emmett-Teller) method is used to calculate the surface area, and methods like the t-plot or DFT (Density Functional Theory) can be used to determine the pore volume and pore size distribution.

2. Water Adsorption Isotherm Measurement:

  • Use a gravimetric vapor sorption analyzer.

  • Activate the sample in-situ by heating under vacuum to remove any pre-adsorbed moisture.

  • Introduce water vapor at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C) and incrementally increase the relative pressure (P/P₀).[7]

  • Record the mass uptake at each pressure step until equilibrium is reached to construct the adsorption and desorption branches of the isotherm.

3. Hydrothermal Stability Testing:

  • Subject the this compound sample to a large number of water adsorption-desorption cycles under conditions relevant to the intended heat transformation application (e.g., cycling between low and high temperatures and humidity levels).

  • After a significant number of cycles (e.g., 1000, 4500), re-characterize the material's crystallinity (using Powder X-ray Diffraction - PXRD), porous properties, and water uptake capacity to assess any degradation.[3][10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation synthesis_powder Powder Synthesis (Green or Solvothermal) porosity Porous Properties (BET, Pore Volume) synthesis_powder->porosity pxrd Crystallinity (PXRD) synthesis_powder->pxrd sem Morphology (SEM) synthesis_powder->sem synthesis_coating Coating Synthesis (Thermal Gradient) synthesis_coating->sem isotherm Water Adsorption Isotherm porosity->isotherm stability Hydrothermal Stability pxrd->stability application Heat Transformation Application isotherm->application stability->application

Caption: Experimental workflow for this compound.

signaling_pathway cluster_adsorption Adsorption Cycle cluster_desorption Desorption (Regeneration) Cycle evaporation Evaporation of Water (Low Temperature Heat Input) adsorption Water Adsorption by This compound evaporation->adsorption heat_release Release of Adsorption Heat (Useful Heat Output) adsorption->heat_release desorption_heat High Temperature Heat Input desorption Water Desorption from This compound desorption_heat->desorption condensation Condensation of Water (Heat Rejection) desorption->condensation condensation->evaporation Cycle Repeats

Caption: Adsorption heat pump cycle logic.

References

Troubleshooting & Optimization

Technical Support Center: Aluminum Fumarate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aluminum fumarate (B1241708). Our goal is to help you optimize your experimental protocols to achieve higher yields and product quality.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is the yield of my aluminum fumarate synthesis unexpectedly low?

Answer:

Low yield in this compound synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to procedural errors. Below is a systematic guide to help you identify and resolve the issue.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Suboptimal Reaction Temperature The reaction temperature significantly influences the kinetics and thermodynamics of the synthesis. For reflux-based methods, ensure the temperature is maintained consistently, typically between 60°C and 110°C.[1][2] For room temperature syntheses, ensure the ambient temperature is stable. A study on an in-situ synthesis found optimal results at 50°C.[3][4]
Incorrect Molar Ratios of Reactants The stoichiometry of the aluminum source and fumaric acid is critical. A common molar ratio is 1 equivalent of aluminum salt to 2 equivalents of fumaric acid.[1] The amount of base (e.g., NaOH) used as a modulator also plays a crucial role, with ratios of 4 equivalents often being employed to fully deprotonate the fumaric acid.[1]
Inadequate Reaction Time The reaction may not have proceeded to completion. Reaction times can vary significantly depending on the method. Reflux methods may require 2 to 48 hours.[1][2] A room temperature synthesis might need around 10 minutes of stirring followed by filtration. In-situ synthesis has been optimized at 60 minutes.[3][4] Monitor the reaction progress if possible, or conduct a time-course study to determine the optimal duration for your specific conditions.
Suboptimal pH of the Reaction Mixture The pH of the solution affects the deprotonation of fumaric acid and the formation of the aluminum hydroxide (B78521) species that coordinate with the linker. An alkaline aqueous medium is generally required.[5] The use of a base like sodium hydroxide is common to control the pH.[1][6]
Inefficient Mixing/Stirring Inadequate stirring can lead to localized concentration gradients and inhomogeneous nucleation, resulting in lower yields and poor product quality. Ensure vigorous and consistent stirring throughout the reaction. The stirring speed can affect particle size and distribution, which can in turn impact the ease of product recovery.[7][8][9][10][11]
Loss of Product During Work-up Significant amounts of the product can be lost during filtration, washing, and drying. Use appropriately sized filter paper and ensure a complete transfer of the product. Wash the product with a suitable solvent (typically deionized water) to remove unreacted starting materials and by-products.[1] Dry the product under vacuum at an appropriate temperature (e.g., 80-100°C) to avoid decomposition.[1]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_ratio Confirm Molar Ratios of Reactants start->check_ratio check_time Evaluate Reaction Time start->check_time optimize_conditions Systematically Optimize Reaction Conditions check_temp->optimize_conditions check_ratio->optimize_conditions check_time->optimize_conditions check_ph Measure and Adjust Solution pH solution Improved Yield check_ph->solution check_stirring Assess Stirring Efficiency check_stirring->solution check_workup Review Product Work-up Procedure check_workup->solution optimize_conditions->check_ph optimize_conditions->check_stirring optimize_conditions->check_workup

Caption: Troubleshooting workflow for addressing low synthesis yield.

Question 2: My this compound product has poor crystallinity. How can I improve it?

Answer:

Poor crystallinity, often indicated by broad peaks in an X-ray diffraction (XRD) pattern, can negatively impact the material's porosity and performance. Several factors can be adjusted to enhance the crystallinity of your product.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Rapid Precipitation If the product precipitates too quickly, it can lead to the formation of amorphous or poorly crystalline material. Consider slowing down the addition of reactants. For instance, in a reflux synthesis, one solution can be added dropwise to the other over a period of 30 minutes.[1]
Suboptimal Temperature Profile The temperature can influence the nucleation and crystal growth rates. Systematically varying the reaction temperature may help identify an optimal point for crystal formation. Some protocols utilize a two-step temperature profile, for example, refluxing at 80°C for 24 hours followed by 110°C for another 24 hours.[2]
Presence of Impurities Impurities in the starting materials or solvent can interfere with crystal growth. Use high-purity reagents and solvents.
Inadequate Post-Synthesis Treatment Proper washing and drying are crucial. Washing with deionized water helps remove residual reactants and by-products that might be trapped in the pores or on the surface of the crystals.[1] Drying under vacuum at an elevated temperature (e.g., 80-100°C) can help remove solvent molecules from the pores, which can sometimes improve crystallinity.[1]
Use of Modulators The addition of modulators can influence crystal growth. While bases like NaOH are essential for pH control, other modulators like urea (B33335) have also been used in reflux syntheses.[2] The type and concentration of the modulator can be a key parameter to optimize for improved crystallinity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently cited methods are:

  • Reflux Synthesis: This involves heating the reactants in a solvent (often water) under reflux for a specific period. This method allows for synthesis at temperatures above the solvent's boiling point at atmospheric pressure.[2] A yield of 74% has been reported using this method.[1]

  • Room Temperature Solvent-Based Synthesis: This method involves mixing the reactants in a solvent (typically deionized water) at ambient temperature. It is a more energy-efficient approach.[3]

  • Dry-Gel Conversion (DGC): In this method, the solid reactants are ground together, sometimes with a small amount of liquid, and then heated. This technique can lead to products with higher total pore volumes.

  • Solvent-Free Mechanochemical Synthesis: Resonant Acoustic Mixing (RAM) has been used to synthesize this compound at room temperature and atmospheric pressure without the need for a solvent, offering a greener alternative.[12]

Q2: How do I choose the right aluminum source for my synthesis?

A2: Common aluminum sources include aluminum nitrate (B79036) nonahydrate[3] and aluminum sulfate (B86663) octadecahydrate.[1][2][6] The choice may depend on the specific protocol you are following, the desired properties of the final product, and the cost and availability of the reagents. The counter-ion (nitrate vs. sulfate) can influence the reaction kinetics and the purity of the final product.

Q3: What is the role of a base, such as sodium hydroxide (NaOH), in the synthesis?

A3: A base like NaOH plays a crucial role in deprotonating the carboxylic acid groups of fumaric acid, allowing them to coordinate with the aluminum ions. It also helps to control the pH of the reaction mixture, which is a critical parameter for the successful formation of the this compound framework.[1][6]

Q4: How can I confirm that I have successfully synthesized this compound?

A4: Several characterization techniques can be used to confirm the identity and quality of your product:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to verify the crystalline structure of the material. The obtained diffraction pattern should be compared with known patterns for this compound.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of the fumarate linker and the coordination to the aluminum center.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the material and to determine the amount of solvent present in the pores.

  • Brunauer-Emmett-Teller (BET) Analysis: This technique is used to measure the specific surface area and pore volume of the material, which are critical indicators of its porosity. BET surface areas for this compound typically range from around 700 to over 1100 m²/g.[1][3][4]

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology and particle size of the synthesized material.

Experimental Protocols

Protocol 1: Reflux-Based Synthesis [1]

  • Prepare Solution 1: Dissolve sodium hydroxide (0.2803 g, 7.01 mmol, 4 eq) and fumaric acid (0.3863 g, 3.33 mmol, 2 eq) in 6 mL of deionized water.

  • Prepare Solution 2: Dissolve aluminum sulfate octadecahydrate (1.171 g, 1.76 mmol, 1 eq) in 5 mL of deionized water at 60°C.

  • Reaction: Slowly add Solution 1 to Solution 2 over 30 minutes while stirring. Continue stirring the mixture at 60°C for 2 hours.

  • Work-up:

    • Centrifuge the product at 2000 rpm for 15 minutes and decant the supernatant.

    • Wash the solid product with 50 mL of deionized water and repeat the centrifugation and decantation. Repeat this washing step.

    • Dry the final product overnight at 80°C under vacuum.

    • Reported Yield: 74%[1]

Protocol 2: Room Temperature Synthesis [3]

  • Preparation: Dissolve disodium (B8443419) fumarate (7.938 g) and aluminum nitrate nonahydrate (9.303 g) in 248 mL of deionized water.

  • Reaction: Mix and stir the solution for 10 minutes.

  • Work-up:

    • Filter the resulting suspension.

    • Wash the solid product with abundant deionized water.

    • Dry the white solid at 100°C under vacuum for 12 hours.

Protocol 3: Reflux Synthesis with Urea Modulator [2]

  • Preparation:

    • Add aluminum sulfate (78.64 g, 0.125 mol) and urea (22.48 g, 0.375 mol) to 400 mL of deionized water in a 600 mL beaker and stir until fully dissolved.

    • Add fumaric acid (28.96 g, 0.250 mol) to the solution and stir for 30 minutes at 25°C.

  • Reaction:

    • Reflux the mixture in an oil bath at 80°C for 24 hours.

    • Increase the temperature and reflux at 110°C for another 24 hours.

  • Work-up: The specific work-up procedure following reflux is not detailed in the provided abstract but would typically involve filtration, washing, and drying as in the other protocols.

Quantitative Data Summary

Table 1: Effect of Synthesis Conditions on this compound Properties

Synthesis MethodTemperature (°C)Time (h)Yield (%)BET Surface Area (m²/g)Reference
Reflux602741131[1]
Dry-Gel Conversion100649575[1]
Dry-Gel Conversion801237-[1]
Reflux (modified)1351242435[1]
In-situ501-740.15[3][4]
Solvent-free (RAM)Room Temp1-790[12]

Visualizations

synthesis_workflow start Start Synthesis prep_reactants Prepare Reactant Solutions start->prep_reactants mixing Mix Reactants (with stirring) prep_reactants->mixing reaction Reaction under Controlled Conditions (Temperature, Time) mixing->reaction filtration Filter Product reaction->filtration washing Wash Product filtration->washing drying Dry Product washing->drying characterization Characterize Final Product (XRD, BET, etc.) drying->characterization end Final Product characterization->end

Caption: General experimental workflow for this compound synthesis.

References

preventing crystal agglomeration in aluminum fumarate growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crystal agglomeration during the synthesis of aluminum fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of crystal agglomeration in aluminum fumarate synthesis?

Crystal agglomeration during the synthesis of this compound, a type of metal-organic framework (MOF), is primarily caused by a high nucleation rate followed by uncontrolled crystal growth. Key contributing factors include:

  • High Supersaturation: Rapid mixing of precursor solutions or sudden temperature changes can lead to a high degree of supersaturation, favoring rapid nucleation over controlled crystal growth.

  • Inadequate Agitation: Insufficient stirring can result in localized areas of high supersaturation, promoting the formation of multiple nuclei that can then aggregate.

  • Suboptimal pH: The pH of the reaction mixture significantly influences the deprotonation of fumaric acid and the hydrolysis of the aluminum salt, affecting the kinetics of MOF formation and potentially leading to amorphous precipitates or agglomerated crystals.[1]

  • Inappropriate Solvent: The choice of solvent affects the solubility of the precursors and the stability of the forming crystals. A poor solvent can lead to rapid precipitation and agglomeration. While water is a common "green" solvent for this compound synthesis, its properties can be modified with co-solvents or additives.[2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of both nucleation and crystal growth, but if not carefully controlled, can lead to the formation of many small crystals that readily agglomerate.[2]

Q2: How can I control the particle size of my this compound crystals?

Controlling the particle size of this compound is crucial for many applications. Several strategies can be employed:

  • Modulator-Assisted Synthesis: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid) or salts (e.g., sodium acetate), can compete with the fumaric acid linker for coordination to the aluminum centers. This competition slows down the crystal growth rate, allowing for the formation of larger, more well-defined crystals with reduced agglomeration. The type and concentration of the modulator can be tuned to achieve the desired particle size.

  • Temperature and Time Optimization: Lowering the reaction temperature generally slows down the kinetics of both nucleation and crystal growth, which can lead to larger crystals if the reaction time is extended to allow for complete crystallization. Conversely, shorter reaction times at higher temperatures can produce smaller nanoparticles, but with a higher risk of agglomeration if not properly controlled.

  • pH Adjustment: Careful control of the reaction pH can influence the deprotonation state of the fumaric acid and the speciation of the aluminum precursor, thereby affecting the rate of framework assembly and influencing the final particle size.

  • Use of Surfactants: Surfactants can adsorb to the surface of growing crystals, preventing them from aggregating. Non-ionic polymers like polyvinylpyrrolidone (B124986) (PVP) have been used in the synthesis of other nanoparticles to control size and prevent agglomeration and could be adapted for this compound synthesis.[3][4]

Q3: What is the role of a modulator in this compound synthesis?

A modulator is a chemical species added to the synthesis mixture that competes with the organic linker (fumaric acid) in coordinating to the metal centers (aluminum ions). This competition has several beneficial effects:

  • Slowing Down Crystal Growth: By temporarily blocking coordination sites on the metal clusters, modulators reduce the rate of framework extension, allowing for more ordered and controlled crystal growth.

  • Improving Crystallinity: The slower growth process often leads to crystals with higher crystallinity and fewer defects.

  • Controlling Morphology and Size: The choice and concentration of the modulator can influence the final shape and size of the crystals. For example, some modulators may preferentially bind to certain crystal facets, altering the relative growth rates of different faces and thus the overall crystal morphology.

Q4: Can I use water as a solvent for this compound synthesis?

Yes, using water as a solvent is a well-established and environmentally friendly "green" method for synthesizing this compound.[2] This approach avoids the use of potentially toxic organic solvents like dimethylformamide (DMF). However, the solubility of fumaric acid in water is limited, which needs to be considered when designing the experimental protocol. The pH of the aqueous solution is a critical parameter to control in this method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Crystal Agglomeration 1. High Nucleation Rate: Reaction conditions are favoring the rapid formation of many small nuclei. 2. Ineffective Stirring: Localized high concentrations of precursors. 3. Suboptimal pH: pH is leading to rapid precipitation.1. Introduce a Modulator: Add a modulator like acetic acid to the reaction mixture to slow down the crystal growth. Start with a low concentration and optimize. 2. Optimize Agitation: Increase the stirring speed to ensure homogeneous mixing of the reactants. 3. Adjust pH: Carefully monitor and adjust the pH of the precursor solutions before mixing. For aqueous synthesis, ensure the pH is in a range that allows for controlled deprotonation of fumaric acid without causing rapid precipitation of aluminum hydroxide (B78521). A pH below 3 has been used in some spray-drying syntheses.[5]
Broad Particle Size Distribution 1. Uncontrolled Nucleation: A burst of nucleation at the beginning of the reaction followed by continued nucleation throughout the process. 2. Ostwald Ripening: Smaller crystals are dissolving and re-depositing onto larger crystals over time.1. Control Reactant Addition: Use a syringe pump for slow and controlled addition of one precursor solution to the other. 2. Optimize Temperature Profile: Employ a temperature ramp instead of adding reactants at a high constant temperature. This can help separate the nucleation and growth phases. 3. Reduce Reaction Time: Once the desired crystal size is reached, quench the reaction to prevent significant Ostwald ripening.
Formation of Amorphous Precipitate 1. Incorrect pH: The pH is too high, leading to the precipitation of aluminum hydroxide instead of the MOF. 2. Rapid Reaction Rate: The reaction is proceeding too quickly for an ordered crystalline framework to form.1. Lower the pH: Carefully add an acid to the reaction mixture to lower the pH to a range suitable for this compound formation. 2. Reduce Temperature: Perform the synthesis at a lower temperature to slow down the reaction kinetics. 3. Use a Modulator: The presence of a modulator can help direct the formation of the crystalline MOF over amorphous phases.
Low Yield 1. Incomplete Reaction: The reaction time is too short, or the temperature is too low. 2. Precursor Solubility Issues: One or both precursors are not fully dissolved, limiting their availability for the reaction.1. Increase Reaction Time/Temperature: Extend the duration of the synthesis or cautiously increase the reaction temperature. 2. Ensure Complete Dissolution: Ensure that both the aluminum salt and fumaric acid are fully dissolved in their respective solvents before mixing. For fumaric acid in water, slight heating or the addition of a base might be necessary to achieve complete dissolution.

Quantitative Data on Synthesis Parameters

The following table summarizes the impact of different synthesis methods and conditions on the particle size of this compound, based on available literature.

Synthesis Method Key Parameters Resulting Particle Size Reference
Solvent Method (Room Temp) Disodium fumarate and aluminum nitrate (B79036) nonahydrate in deionized water.Aggregated nanoparticles forming larger particles of 300-400 nm.[6]
Spray Drying Aluminum isopropoxide and fumaric acid, pH below 3.Calibrated spherical grains.[5][7][8][9][10]
Reflux Reaction Aluminum sulfate, urea (B33335) (as modulator), and fumaric acid in deionized water. Refluxed at 80°C then 110°C.Not explicitly stated, but SEM images show micro-scale flower-like aggregates of smaller particles.[2]
General Procedure Not specified.Sub-micrometer particles (around 250 nm).[11]

Experimental Protocols

Protocol 1: Modulator-Assisted Synthesis for Controlled Crystal Growth

This protocol is designed to limit agglomeration by using a modulator to control the crystal growth rate.

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve aluminum nitrate nonahydrate (e.g., 1.0 mmol) in 20 mL of deionized water.

    • Solution B: Dissolve fumaric acid (e.g., 1.0 mmol) and a modulator (e.g., acetic acid, 2.0 mmol) in 20 mL of deionized water. Gentle heating may be required to fully dissolve the fumaric acid.

  • Reaction Setup:

    • Place Solution A in a round-bottom flask equipped with a magnetic stirrer and a condenser.

    • Heat the solution to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.

  • Crystal Growth:

    • Add Solution B to Solution A dropwise using a syringe pump over a period of 1 hour.

    • Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 12 hours).

  • Product Isolation and Washing:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the white precipitate by centrifugation or filtration.

    • Wash the product sequentially with deionized water (3 times) and ethanol (B145695) (2 times) to remove any unreacted precursors and modulator.

  • Drying:

    • Dry the final product in a vacuum oven at a suitable temperature (e.g., 100 °C) overnight.

Protocol 2: Sonochemical Synthesis for Nanoparticle Formation

This protocol utilizes ultrasound to promote the formation of smaller, less agglomerated nanoparticles.

  • Preparation of Precursor Solution:

    • In a single beaker, dissolve the aluminum salt (e.g., aluminum chloride hexahydrate, 1.0 mmol) and fumaric acid (1.0 mmol) in a suitable solvent (e.g., a mixture of water and ethanol).

  • Sonication:

    • Place the beaker in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30-60 minutes). The reaction vessel should be positioned to maximize the cavitation effect.[12]

  • Product Isolation and Washing:

    • After sonication, collect the resulting nanoparticles by centrifugation at high speed.

    • Wash the product thoroughly with the synthesis solvent to remove any residual reactants.

  • Drying:

    • Dry the nanoparticles under vacuum at a relatively low temperature to prevent aggregation.

Visualizing Experimental Workflows and Relationships

Diagram 1: General Workflow for this compound Synthesis

G cluster_prep Precursor Preparation cluster_reaction Crystallization cluster_workup Product Isolation prep_Al Dissolve Aluminum Salt mix Mix Precursors prep_Al->mix prep_Fum Dissolve Fumaric Acid (+/- Modulator/Surfactant) prep_Fum->mix react Controlled Reaction (Temperature, Time, Stirring) mix->react cool Cooling react->cool separate Centrifugation / Filtration cool->separate wash Washing separate->wash dry Drying wash->dry end end dry->end Final Product

Caption: Workflow for this compound synthesis.

Diagram 2: Factors Influencing Crystal Agglomeration

G supersat Supersaturation Level nuc_rate Nucleation Rate supersat->nuc_rate increases growth_rate Crystal Growth Rate supersat->growth_rate increases agglom Agglomeration nuc_rate->agglom promotes growth_rate->agglom competes with nucleation temp Temperature temp->supersat ph pH ph->supersat modulator Modulator Concentration modulator->growth_rate decreases stirring Stirring Rate stirring->supersat (local) surfactant Surfactant Presence surfactant->agglom inhibits

Caption: Key factors affecting crystal agglomeration.

References

troubleshooting aluminum fumarate activation procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aluminum fumarate (B1241708), a robust metal-organic framework (MOF). The following information is designed to help you overcome common challenges encountered during the activation process, ensuring optimal material performance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "activating" aluminum fumarate?

A1: As-synthesized this compound contains solvent and unreacted precursor molecules within its porous structure. The activation process is crucial to remove these guest molecules, clearing the pores and making the internal surface area accessible for applications such as gas storage, catalysis, and drug delivery. Proper activation is essential to achieve the high porosity and surface area characteristic of this MOF.

Q2: What is a typical activation temperature for this compound?

A2: A common activation method is thermal activation, which involves heating the material under vacuum. Typical temperatures for activating this compound range from 100°C to 160°C.[1][2][3][4] The exact temperature and duration can influence the final properties of the material.

Q3: Can I activate this compound without a vacuum oven?

A3: While heating under a dynamic vacuum is the most effective method for removing guest molecules, heating under an inert gas flow (e.g., nitrogen or argon) can also be used. However, it may be less efficient at removing high-boiling point solvents, potentially resulting in a lower surface area.

Q4: How do I know if my this compound is fully activated?

A4: The success of activation is typically verified by characterization techniques such as nitrogen adsorption-desorption analysis at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area. A fully activated sample will exhibit a high surface area, often in the range of 800-1200 m²/g.[3][5] Thermogravimetric analysis (TGA) can also be used to confirm the removal of solvent molecules by observing weight loss at specific temperatures.[6]

Q5: Is this compound stable in the presence of water?

A5: Yes, this compound is known for its exceptional hydrothermal stability, making it suitable for applications involving water vapor.[7] However, its stability in liquid water, particularly in buffered solutions like PBS, may be limited over extended periods.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the this compound activation process.

Problem 1: Low BET surface area after activation.

  • Possible Causes:

    • Incomplete removal of solvent molecules: Residual solvent molecules can block the pores, leading to a significantly lower measured surface area.[9][10] This is common if the activation temperature was too low or the duration was too short.

    • Framework collapse: While this compound is robust, harsh activation conditions or the use of solvents with high surface tension can cause partial or complete collapse of the porous structure.[11][12]

    • Degradation of the framework: Excessive activation temperatures can lead to the decomposition of the organic linker, resulting in a loss of porosity. This compound is generally thermally stable up to around 350-400°C.[4]

  • Solutions:

    • Optimize thermal activation: Increase the activation temperature or extend the duration. A step-wise heating program under vacuum can be effective. For example, hold at a lower temperature (e.g., 80°C) to remove bulk solvent, then increase to a higher temperature (e.g., 150°C) for complete activation.

    • Implement solvent exchange: Before thermal activation, wash the as-synthesized material with a low-boiling point, low-surface-tension solvent (e.g., ethanol, acetone, or hexane).[11][13] This displaces the high-boiling synthesis solvent (like DMF or water), making it easier to remove during the final heating step and reducing the risk of framework collapse.

    • Verify with TGA: Use thermogravimetric analysis to determine the temperature at which all guest molecules are removed and to confirm the thermal stability of your specific batch of this compound.[6]

Problem 2: Poor reproducibility of experimental results.

  • Possible Causes:

    • Inconsistent activation: Variations in the activation protocol (temperature, time, vacuum level) between batches can lead to different levels of activation and, consequently, inconsistent performance.

    • Adsorption of atmospheric contaminants: A fully activated MOF is highly porous and can readily adsorb water and other gases from the atmosphere upon removal from the activation chamber.

  • Solutions:

    • Standardize the activation protocol: Ensure that all parameters of the activation procedure are kept consistent for all samples.

    • Handle activated samples in an inert atmosphere: After activation, handle the this compound in a glovebox or a desiccator to prevent re-adsorption of atmospheric moisture and other contaminants before your experiment.

Quantitative Data Summary

The following table summarizes key parameters and results from various studies on this compound activation and characterization.

ParameterValueReference
Activation Temperature 100 °C[1]
150 °C[2][3]
160 °C[2]
Activation Duration 3 hours[2]
12 hours[1]
22 hours[3]
BET Surface Area 726.06 m²/g (pellet)[1]
792.26 m²/g[2]
843.48 m²/g[3]
937 m²/g[4]
1091 m²/g[3]
Thermal Stability Up to 350-400 °C[4]

Experimental Protocols

Protocol 1: Standard Thermal Activation

This protocol is a general procedure for the thermal activation of as-synthesized this compound.

  • Sample Preparation: Place the as-synthesized this compound powder in a clean, dry Schlenk flask or a similar vacuum-compatible vessel.

  • Initial Evacuation: Connect the flask to a vacuum line and slowly evacuate the system to remove air and loosely bound solvent.

  • Heating Program:

    • Set the heating mantle or oven to a preliminary temperature of 80°C and hold for 2-4 hours to remove bulk solvent.

    • Increase the temperature to the final activation temperature of 150°C at a rate of 1-2°C/min.

    • Hold at 150°C for at least 12 hours under a high vacuum (<0.1 mbar).

  • Cooling and Storage:

    • Turn off the heating and allow the sample to cool to room temperature under vacuum.

    • Once cooled, backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Transfer the activated sample to an inert atmosphere glovebox or a sealed container in a desiccator for storage.

Protocol 2: Solvent Exchange followed by Thermal Activation

This protocol is recommended when the synthesis involves high-boiling point solvents like DMF.

  • Solvent Exchange:

    • Suspend the as-synthesized this compound in a low-boiling point solvent (e.g., methanol (B129727) or ethanol).

    • Stir the suspension for several hours.

    • Separate the solid by centrifugation or filtration.

    • Repeat this washing step at least three times with fresh solvent to ensure complete exchange.

  • Drying: After the final wash, dry the sample in a vacuum oven at a moderate temperature (e.g., 60-80°C) for a few hours to remove the bulk of the exchange solvent.

  • Thermal Activation: Proceed with the thermal activation protocol as described in Protocol 1.

Visualizations

Activation_Workflow General this compound Activation Workflow cluster_prep Preparation cluster_activation Activation cluster_characterization Characterization & Storage as_synthesized As-Synthesized This compound solvent_exchange Optional: Solvent Exchange as_synthesized->solvent_exchange For high-boiling synthesis solvents thermal_activation Thermal Activation (Heating under Vacuum) as_synthesized->thermal_activation solvent_exchange->thermal_activation activated_mof Activated This compound thermal_activation->activated_mof storage Store in Inert Atmosphere activated_mof->storage characterization Characterization (e.g., BET, TGA) activated_mof->characterization

Caption: A flowchart of the general experimental workflow for the activation of this compound.

Troubleshooting_Workflow Troubleshooting Low Surface Area start Low BET Surface Area Observed cause1 Possible Cause: Incomplete Solvent Removal start->cause1 cause2 Possible Cause: Framework Collapse start->cause2 solution1 Solution: Increase Activation Temp/Time cause1->solution1 solution2 Solution: Perform Solvent Exchange with Low Surface Tension Solvent cause2->solution2 re_evaluate Re-characterize (BET, TGA) solution1->re_evaluate solution2->re_evaluate

Caption: A logical diagram for troubleshooting low surface area in activated this compound.

References

optimizing reaction conditions for aluminum fumarate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aluminum fumarate (B1241708), a prominent metal-organic framework (MOF).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of aluminum fumarate, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Product Yield Incomplete reaction; Suboptimal reactant molar ratios; Inefficient product recovery.- Optimize Reaction Time and Temperature: Ensure the reaction proceeds to completion by adjusting the duration and temperature. Refer to the experimental protocols for typical ranges. - Adjust Molar Ratios: Systematically vary the molar ratios of the aluminum source, fumaric acid, and any modulators (e.g., NaOH, urea) to find the optimal stoichiometry. - Improve Washing and Centrifugation: Minimize product loss during the washing and separation steps by using appropriate solvents and optimizing centrifugation speed and duration.
Poor Crystallinity / Amorphous Product Reaction temperature is too low or too high; Rapid precipitation of the product; Incorrect pH of the reaction mixture.- Modify Temperature Profile: Experiment with different reaction temperatures. A slower heating rate or a different constant temperature can promote better crystal growth. - Control Reactant Addition: Add reactants dropwise or at a slower rate to control the nucleation and growth process. - Utilize Modulators: The addition of modulators like sodium hydroxide (B78521), urea, or oxalic acid can influence the deprotonation of fumaric acid and the formation of the MOF structure, leading to improved crystallinity. - Adjust pH: Ensure the pH of the reaction medium is within the optimal range for this compound formation.
Low Brunauer-Emmett-Teller (BET) Surface Area Incomplete activation (solvent removal); Pore collapse during activation; Presence of impurities or amorphous phases.- Optimize Activation Protocol: Ensure complete removal of solvent molecules from the pores by optimizing the activation temperature and duration under vacuum. - Gentle Activation: Employ a gradual heating ramp during activation to prevent rapid solvent removal that can lead to structural collapse. - Improve Product Purity: Thoroughly wash the product to remove unreacted precursors and byproducts. Poor crystallinity can also lead to a lower surface area.
Inconsistent Batch-to-Batch Results Variations in precursor quality; Inconsistent reaction conditions; Differences in post-synthesis processing.- Use High-Purity Reagents: Ensure the quality and consistency of the aluminum source, fumaric acid, and solvents. - Standardize Protocols: Maintain strict control over all reaction parameters, including temperature, time, stirring rate, and reactant addition rate. - Consistent Work-Up: Apply the same washing, centrifugation, and activation procedures to every batch.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound synthesis?

A1: The most critical parameters are typically the reaction temperature, the molar ratio of aluminum to fumaric acid, and the pH of the solution. These factors significantly influence the nucleation and growth of the MOF crystals, thereby affecting the yield, crystallinity, and porosity of the final product.

Q2: What is the role of a modulator in the synthesis?

A2: A modulator, such as sodium hydroxide or urea, helps to control the deprotonation of the fumaric acid linker and the coordination reaction with the aluminum metal centers. This can lead to more ordered crystal growth, resulting in higher crystallinity and a more uniform particle size.

Q3: My product has a low BET surface area. What is the first thing I should check?

A3: The first step is to review your activation procedure. Incomplete removal of solvent from the MOF's pores is a common reason for low surface area. Ensure you are using an adequate temperature and vacuum for a sufficient duration to fully evacuate the pores.

Q4: Can I use a different aluminum salt than what is specified in the protocol?

A4: Yes, different aluminum salts (e.g., aluminum nitrate (B79036), aluminum sulfate (B86663), aluminum chloride) can be used. However, the choice of salt can affect the reaction kinetics and the final product's properties. It is advisable to re-optimize the reaction conditions when changing the aluminum source.

Q5: Is it possible to synthesize this compound using a green, water-based method?

A5: Yes, several "green" synthesis routes that use water as the solvent have been successfully developed for this compound.[1] These methods are more environmentally friendly and can produce material with comparable properties to those synthesized using organic solvents.

Experimental Protocols

Below are detailed methodologies for common this compound synthesis routes.

Protocol 1: Conventional Solvothermal Synthesis

This method utilizes an organic solvent and elevated temperatures.

Table 1: Reagents and Conditions for Conventional Solvothermal Synthesis

Parameter Value Reference
Aluminum Source Aluminum nitrate nonahydrate[2]
Linker Disodium (B8443419) fumarate[2]
Solvent Deionized water[2]
Molar Ratio (Al:Fumarate) 1 : 2 (approx.)[2]
Temperature Room Temperature[2]
Reaction Time 10 minutes stirring[2]
Activation 100 °C under vacuum for 12 h[2]

Methodology:

  • Dissolve 9.303 g of aluminum nitrate nonahydrate and 7.938 g of disodium fumarate in 248 mL of deionized water.[2]

  • Stir the resulting mixture for 10 minutes.[2]

  • Filter the suspension and wash thoroughly with deionized water.[2]

  • Dry the collected white solid at 100 °C under vacuum for 12 hours to obtain the activated this compound powder.[2]

Protocol 2: Green Water-Based Synthesis with pH Modulation

This protocol uses water as the solvent and sodium hydroxide to control the pH.

Table 2: Reagents and Conditions for Green Synthesis with NaOH

Parameter Value Reference
Aluminum Source Aluminum sulfate octadecahydrate
Linker Fumaric acid
Modulator Sodium hydroxide (NaOH)
Solvent Deionized water
Molar Ratio (Al:Fumaric Acid:NaOH) 1 : 2 : 4
Temperature 60 °C
Reaction Time 2 hours
Activation 80 °C under vacuum overnight

Methodology:

  • Solution 1: Dissolve 0.2803 g of sodium hydroxide and 0.3863 g of fumaric acid in 6 mL of deionized water.

  • Solution 2: Dissolve 1.171 g of aluminum sulfate octadecahydrate in 5 mL of deionized water at 60 °C.

  • Slowly add Solution 1 to Solution 2 over 30 minutes while stirring.

  • Continue stirring the mixture at 60 °C for 2 hours.

  • Centrifuge the product, decant the supernatant, and wash with deionized water (repeat twice).

  • Dry the final product overnight at 80 °C under vacuum.

Visualizations

Experimental Workflow: General this compound Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Work-up cluster_activation Activation Al_source Aluminum Salt Solution Mixing Mixing and Stirring (Controlled Temperature) Al_source->Mixing Fumaric_acid Fumaric Acid Solution (with/without modulator) Fumaric_acid->Mixing Aging Aging/Crystallization Mixing->Aging Separation Filtration / Centrifugation Aging->Separation Washing Washing with Solvent Separation->Washing Drying Drying under Vacuum (Elevated Temperature) Washing->Drying Final_product Activated this compound Drying->Final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Crystallinity

G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Crystallinity (Amorphous Product) Cause1 Incorrect Temperature Problem->Cause1 Cause2 Rapid Precipitation Problem->Cause2 Cause3 Suboptimal pH Problem->Cause3 Sol1 Vary Reaction Temperature (e.g., 50-110 °C) Cause1->Sol1 Sol2 Slow Reactant Addition Cause2->Sol2 Sol3 Introduce a Modulator (NaOH, Urea, etc.) Cause3->Sol3 Sol4 Adjust pH of Solution Cause3->Sol4

Caption: Troubleshooting decision tree for addressing low crystallinity in this compound synthesis.

References

Aluminum Fumarate Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of aluminum fumarate (B1241708). The information is presented in a clear question-and-answer format, addressing specific issues related to impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in aluminum fumarate synthesis?

A1: During the synthesis of this compound, several types of impurities can be introduced or formed. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual aluminum salts (e.g., aluminum sulfate, aluminum nitrate), unreacted fumaric acid, and remaining base (e.g., sodium hydroxide).

  • Byproducts of Side Reactions: In aqueous synthesis, the hydrolysis of the aluminum salt precursor can lead to the formation of amorphous or crystalline aluminum hydroxide (B78521) and aluminum oxide phases.[1]

  • Residual Salts: If a base such as sodium hydroxide is used for pH adjustment or to deprotonate fumaric acid, residual sodium salts (e.g., sodium sulfate, sodium nitrate) can remain in the final product. Traces of sodium have been detected in other materials synthesized using sodium hydroxide.

  • Solvent Residues: Inadequate drying can leave residual solvents, such as water or ethanol (B145695), trapped within the pores of the metal-organic framework (MOF).

Q2: How can I detect the presence of these impurities in my this compound sample?

A2: Several analytical techniques are crucial for identifying impurities in your synthesized this compound:

  • Powder X-ray Diffraction (PXRD): This is a primary technique to assess the crystallinity and phase purity of your material. The presence of sharp peaks corresponding to the desired this compound phase indicates a crystalline product. Additional peaks may indicate the presence of crystalline impurities such as unreacted fumaric acid or different aluminum hydroxide/oxide phases. Amorphous impurities may be indicated by a broad background signal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 27Al MAS NMR, can be a powerful tool to identify different aluminum coordination environments, helping to distinguish between the aluminum in the MOF structure and potential aluminum hydroxide or oxide impurities.[1] 1H NMR of a digested sample can be used to detect and quantify residual organic species like fumaric acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify the presence of unreacted fumaric acid by detecting its characteristic C=O and O-H vibrational bands, which will differ from the coordinated carboxylate groups in the this compound framework. It can also indicate the presence of water and hydroxyl groups from aluminum hydroxide.

  • Thermogravimetric Analysis (TGA): TGA can reveal the thermal stability of your material and may show distinct weight loss steps corresponding to the decomposition of different components. The presence of unexpected weight loss steps at lower temperatures could indicate residual solvents or the decomposition of impurities.

  • Elemental Analysis (EA) & Inductively Coupled Plasma (ICP): EA can determine the carbon, hydrogen, and nitrogen content, which can be compared to the theoretical values for pure this compound. ICP analysis can be used to quantify the amount of residual sodium or other metal ions.

Q3: What is the general approach to remove impurities from my synthesized this compound?

A3: The most common and fundamental purification method for this compound is a thorough washing procedure.[2] This typically involves washing the solid product multiple times with deionized water and/or an organic solvent like ethanol or acetone.[2] The goal is to dissolve and remove unreacted starting materials and soluble byproducts. It's important to note that recrystallization, a common purification technique for many organic and inorganic compounds, is generally not effective for MOFs.[2]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
PXRD pattern shows broad peaks or a high background, indicating low crystallinity or amorphous content. - Incomplete reaction. - Incorrect reaction temperature or time. - Presence of amorphous aluminum hydroxide/oxide impurities due to improper pH control.- Optimize reaction conditions (temperature, time, stirring rate). - Carefully control the pH during synthesis. - Implement a thorough washing protocol with deionized water to remove any soluble amorphous phases.
Extra sharp peaks are observed in the PXRD pattern. - Presence of crystalline unreacted fumaric acid. - Formation of a different crystalline phase of this compound or aluminum hydroxide.- Wash the product thoroughly with a solvent in which fumaric acid is soluble (e.g., hot water or ethanol). - Re-evaluate the synthesis stoichiometry and reaction conditions to favor the desired phase.
Elemental analysis shows a lower than expected carbon content. - Presence of inorganic impurities, such as aluminum hydroxides/oxides or residual sodium salts.- Implement a rigorous washing procedure with deionized water to remove soluble salts. - Optimize the synthesis to minimize the formation of aluminum hydroxide byproducts.
TGA shows an excessive weight loss at low temperatures (< 150 °C). - Trapped solvent molecules (water, ethanol, etc.) within the pores.- Activate the sample by heating under vacuum to remove residual solvents. A typical activation procedure involves heating at a temperature high enough to remove the solvent but below the decomposition temperature of the MOF.
The synthesized powder has a noticeable odor of the organic linker. - Incomplete removal of unreacted fumaric acid.- Wash the product with a suitable organic solvent, such as ethanol or acetone, in addition to water.[2]

Quantitative Data Summary

The efficiency of impurity removal is often qualitative and depends on the specific synthesis and washing procedures. However, the goal is to obtain an experimental elemental analysis that closely matches the theoretical values for pure this compound and a PXRD pattern that is free of impurity peaks.

ParameterTheoretical Value (for Al(OH)(C4H2O4))Typical Experimental Goal
Carbon (C) Content~27.9%Within ±0.5% of theoretical
Hydrogen (H) Content~1.76%Within ±0.2% of theoretical
Aluminum (Al) Content~15.7%Within ±1% of theoretical
Residual Sodium (Na)0%< 0.1% (by ICP)

Key Experimental Protocols

Protocol 1: Standard Washing Procedure for this compound Purification

This protocol is designed to remove unreacted starting materials and soluble byproducts.

Materials:

  • As-synthesized this compound powder

  • Deionized water

  • Ethanol or acetone

  • Centrifuge and centrifuge tubes or filtration apparatus (e.g., Büchner funnel)

  • Spatula

  • Beakers

Procedure:

  • Initial Separation: After synthesis, separate the solid this compound from the reaction mixture by centrifugation or filtration. Discard the supernatant/filtrate.

  • Water Washing: a. Resuspend the solid powder in a generous amount of deionized water (e.g., 50-100 mL of water per gram of MOF) in a beaker or centrifuge tube. b. Stir the suspension vigorously for at least 30 minutes. c. Separate the solid by centrifugation or filtration. d. Repeat the water washing steps (a-c) at least two more times to ensure the removal of water-soluble impurities like unreacted aluminum salts and sodium salts.

  • Solvent Washing: a. After the final water wash, resuspend the solid powder in an organic solvent such as ethanol or acetone. This step is particularly important for removing unreacted fumaric acid. b. Stir the suspension for at least 30 minutes. c. Separate the solid by centrifugation or filtration. d. Repeat the solvent washing step (a-c) at least once more.

  • Drying: a. After the final wash, dry the purified this compound powder. This is typically done in a vacuum oven at an elevated temperature (e.g., 80-120 °C) overnight to remove the washing solvents. The exact temperature and time will depend on the solvent used and the thermal stability of the MOF.

Protocol 2: Characterization of Purity by Powder X-ray Diffraction (PXRD)

Equipment:

  • Powder X-ray diffractometer

  • Sample holder

  • Mortar and pestle (if sample needs grinding)

Procedure:

  • Sample Preparation: Ensure the purified this compound sample is thoroughly dried. If necessary, gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Data Collection: a. Mount the powdered sample onto the sample holder. b. Place the sample holder in the diffractometer. c. Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical scan range for MOFs is from 5° to 50° 2θ. d. Initiate the data collection.

  • Data Analysis: a. Process the raw diffraction data to obtain a diffractogram (intensity vs. 2θ). b. Compare the experimental PXRD pattern with a reference pattern for pure this compound (from literature or a database). c. Look for the presence of any additional peaks that do not match the reference pattern. These extra peaks may correspond to crystalline impurities. d. A broad, featureless "hump" in the background may indicate the presence of amorphous material.

Impurity Identification and Removal Workflow

Impurity_Workflow Workflow for Impurity Identification and Removal in this compound Synthesis cluster_synthesis Synthesis cluster_characterization Initial Characterization cluster_analysis Impurity Analysis cluster_purification Purification cluster_final_product Final Product Synthesis This compound Synthesis (Al salt + Fumaric Acid + Base) Initial_Characterization Initial Product Characterization (PXRD, FTIR, TGA) Synthesis->Initial_Characterization Pure Pure Product? Initial_Characterization->Pure Impurity_ID Identify Impurity Type (e.g., Unreacted Precursors, Al(OH)x) Pure->Impurity_ID No Pure_Product Pure this compound Pure->Pure_Product Yes Washing Implement Washing Protocol (Water & Organic Solvent) Impurity_ID->Washing Activation Thermal Activation (Heating under Vacuum) Washing->Activation Final_Characterization Final Product Characterization (Confirm Purity) Activation->Final_Characterization Final_Characterization->Pure_Product

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

References

enhancing the stability of aluminum fumarate under humid conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing and evaluating the stability of aluminum fumarate (B1241708) (Al-Fum), particularly under humid conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, handling, and application of aluminum fumarate, with a focus on maintaining its structural and functional integrity.

Question: After exposing my synthesized this compound to ambient air for a few days, I noticed a significant decrease in its gas adsorption capacity. What could be the cause?

Answer: This issue likely stems from the adsorption of atmospheric water, which can block the pores of the this compound, reducing the available surface area for gas adsorption. While this compound is known for its high hydrothermal stability, meaning its crystalline structure is resistant to damage by water, the presence of water molecules within the pores will physically hinder the entry of other guest molecules.[1]

Immediate Actions:

  • Regeneration/Activation: Before any gas adsorption measurement, it is crucial to properly activate the material to remove adsorbed water and other guest molecules. A common activation procedure involves heating the sample under vacuum. For instance, heating at 150°C under vacuum for several hours is a typical starting point.[2]

  • Proper Storage: Store the activated this compound in a desiccator or under an inert atmosphere (e.g., in a glovebox) to prevent rehydration from atmospheric moisture.

Question: My powder X-ray diffraction (PXRD) pattern of this compound shows broadened peaks and a decrease in peak intensity after a stability study in an aqueous suspension. What does this indicate?

Answer: Broadened and less intense PXRD peaks can suggest a loss of crystallinity or a reduction in crystallite size.[3] While this compound is generally stable in water, certain conditions can lead to partial degradation of the framework.

Possible Causes and Solutions:

  • pH of the Suspension: Extreme pH values can lead to the hydrolysis of the metal-ligand bonds. It is advisable to conduct aqueous stability studies in buffered solutions or at least monitor the pH of the suspension.

  • Incomplete or Improper Synthesis: If the initial synthesis of the this compound was not optimal, it might result in a less stable material with more defects in the crystal structure. Review your synthesis protocol, ensuring correct stoichiometry, temperature, and reaction time.[4]

  • Binder Interaction: If you are working with a formulated product (e.g., pellets or coatings), the binder used can influence the stability. Some binders may interact with the MOF structure, especially in the presence of water, potentially leading to a partial loss of crystallinity.[5][6]

Question: I have formulated this compound into pellets using a binder, and I'm observing a lower-than-expected water uptake capacity compared to the pure powder. Why is this happening?

Answer: The addition of a binder and the process of pelletization can impact the porosity of the final formulation.

Potential Reasons:

  • Pore Blockage: The binder material may be physically blocking the micropores of the this compound, thereby reducing the accessible surface area and limiting water vapor entry.[5][7]

  • Densification: The pressure applied during pelletization can cause densification of the material, which may alter the pore structure and reduce the overall porosity.[5]

  • Hydrophobicity of the Binder: If the binder is hydrophobic, it can repel water molecules, leading to a decrease in the overall water uptake of the composite material.

Troubleshooting Steps:

  • Binder Selection: Experiment with different types of binders. Hydrophilic binders are generally preferred for applications involving water adsorption.

  • Optimize Binder Content: Use the minimum amount of binder necessary to achieve the desired mechanical stability. A higher binder content will likely lead to a greater reduction in porosity.[7]

  • Characterize the Formulation: Perform N2 adsorption-desorption analysis on the formulated pellets to quantify the BET surface area and pore volume and compare it to the pure powder.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in humid environments compared to other MOFs?

A1: this compound is considered to have exceptionally high hydrothermal stability compared to many other metal-organic frameworks.[1][8] It can withstand numerous water vapor adsorption-desorption cycles without significant degradation of its crystalline structure. For example, it has been shown to be stable for at least 4,500 ad-/desorption cycles with water vapor. This makes it a suitable candidate for applications involving exposure to moisture, such as in heat transformation and dehumidification systems.[9]

Q2: What is the recommended procedure for storing this compound?

A2: To maintain its porosity and prevent contamination, this compound should be stored in a tightly sealed container in a dry environment, such as a desiccator. For long-term storage, or after activation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the adsorption of atmospheric moisture and other gases.

Q3: How does the activation (or regeneration) process affect the stability of this compound?

A3: A proper activation protocol is crucial for ensuring the full porosity of this compound is accessible for your application. However, the activation conditions can also impact its stability. The drying method and temperature can influence the crystallinity and thermal stability of the final product. For example, oven-drying at atmospheric pressure can lead to a slightly higher thermal stability compared to vacuum-oven drying.[4] It is important to use an activation temperature that is high enough to remove guest molecules but not so high as to cause thermal degradation of the framework (typically stable up to 350-400°C).[4]

Q4: Can I use this compound for drug delivery applications, and how does humidity affect the formulation?

A4: Yes, this compound has been explored for drug delivery due to its porous structure and biocompatibility. When used as a drug carrier, it can enhance the stability of the encapsulated therapeutic agent. For instance, encapsulating curcumin (B1669340) within this compound has been shown to significantly decrease its degradation rate over time.[10] However, the stability of the overall formulation in humid conditions will depend on both the MOF and the properties of the encapsulated drug. It is essential to conduct stability studies on the final drug-loaded formulation under relevant humidity and temperature conditions to ensure product efficacy and shelf-life.

Q5: What are the key characterization techniques to assess the stability of this compound after exposure to humid conditions?

A5: A combination of techniques is recommended to get a comprehensive understanding of the material's stability:

  • Powder X-Ray Diffraction (PXRD): To assess the crystallinity and structural integrity. A stable material will show no significant changes in its PXRD pattern.

  • N2 Adsorption-Desorption at 77 K: To determine the BET surface area and pore volume. A loss of porosity is a key indicator of degradation.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and identify any changes in the decomposition profile after humidity exposure.

  • Water Vapor Adsorption: To measure the water uptake capacity and assess its performance in humidity-related applications after stability testing.

Quantitative Stability Data

The following tables summarize key quantitative data related to the stability of this compound under various conditions.

Table 1: Impact of Humidity on CO2 Adsorption Capacity

ParameterConditionResultReference
CO2 Adsorption CapacityAfter exposure to 14% Relative Humidity17% reduction[11][12]
CO2 Adsorption CapacityAfter 12 cycles of adsorption/regeneration3.5% decrease[1]

Table 2: Influence of Binders on this compound Properties

Binder TypeEffect on CrystallinityEffect on PorosityReference
Clay (Montmorillonite, Bentonite)Slight to partial loss of crystallinitySignificant decrease in porosity[5][6]
Silica GelMaintained crystallinityLess impact on porosity compared to clays[5][6]

Experimental Protocols

Protocol 1: Assessing Hydrothermal Stability via Water Vapor Cycling

Objective: To evaluate the structural and porous stability of this compound after multiple water vapor adsorption-desorption cycles.

Methodology:

  • Initial Characterization: Analyze the pristine, activated this compound sample using PXRD and N2 adsorption-desorption to establish baseline data for crystallinity and porosity.

  • Cyclic Water Adsorption-Desorption:

    • Place a known mass of the activated sample in a thermogravimetric analyzer or a dynamic vapor sorption (DVS) instrument.

    • Perform a series of adsorption-desorption cycles. For each cycle:

      • Adsorption: Expose the sample to a controlled relative humidity (e.g., 75% RH) at a specific temperature (e.g., 25°C) until the mass stabilizes.

      • Desorption/Regeneration: Heat the sample under a dry inert gas flow (e.g., N2) to a regeneration temperature (e.g., 100-150°C) to remove the adsorbed water.

    • Repeat for a significant number of cycles (e.g., 50-100 cycles or more).

  • Post-Cycling Characterization: After the cycling experiment, re-characterize the sample using PXRD and N2 adsorption-desorption.

  • Data Analysis: Compare the PXRD patterns and the BET surface area/pore volume before and after cycling. A stable material will show minimal changes.

Protocol 2: Evaluating Stability in Aqueous Suspension

Objective: To determine the stability of this compound when immersed in water over a defined period.

Methodology:

  • Sample Preparation: Suspend a pre-weighed amount of this compound powder in deionized water (or a relevant buffer solution) in a sealed container. A typical solid-to-liquid ratio would be 1 mg/mL.

  • Incubation: Gently agitate the suspension at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 24 hours, 7 days).

  • Sample Recovery: After incubation, separate the solid material from the liquid by centrifugation or filtration.

  • Washing and Drying: Wash the recovered solid with water and then with a low-boiling-point solvent like ethanol (B145695) to facilitate drying. Dry the sample in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Characterization: Analyze the dried sample using PXRD, N2 adsorption-desorption, and TGA. Compare the results with those of the as-synthesized material to assess any changes in crystallinity, porosity, or thermal stability.

Visualizations

logical_relationship cluster_cause Potential Causes of Instability cluster_effect Observed Effects cluster_solution Corrective Actions cause1 High Humidity Exposure effect1 Pore Blocking (Reduced Gas Adsorption) cause1->effect1 cause2 Improper Activation cause2->effect1 cause3 Incompatible Binders effect2 Loss of Crystallinity (PXRD Peak Broadening) cause3->effect2 effect3 Reduced Surface Area (Lower BET) cause3->effect3 cause4 Extreme pH in Suspension cause4->effect2 solution1 Proper Activation & Inert Storage effect1->solution1 solution2 Optimize Formulation & Binder Selection effect2->solution2 solution3 Control pH & Synthesis effect2->solution3 effect3->solution2

Caption: Troubleshooting logic for this compound instability.

experimental_workflow start Pristine Al-Fum Sample char1 Initial Characterization (PXRD, N2 Adsorption, TGA) start->char1 stress Apply Hydrothermal Stress (e.g., Water Vapor Cycling or Aqueous Suspension) char1->stress recover Sample Recovery & Drying stress->recover char2 Post-Stress Characterization (PXRD, N2 Adsorption, TGA) recover->char2 compare Compare Pre- & Post-Stress Data char2->compare end Assess Stability (Changes in Crystallinity, Porosity) compare->end

Caption: Workflow for hydrothermal stability assessment.

References

Technical Support Center: Scaling Up Aluminum Fumarate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aluminum fumarate (B1241708) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this promising metal-organic framework (MOF).

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up aluminum fumarate production from lab to industrial scale?

Scaling up the production of this compound presents several key challenges that can impact the material's quality, cost-effectiveness, and batch-to-batch consistency. The primary hurdles include:

  • Maintaining Physicochemical Properties: Ensuring consistent crystallinity, porosity (BET surface area), particle size distribution, and morphology is crucial for performance in downstream applications. These properties can be sensitive to minor variations in synthesis conditions that are more pronounced at a larger scale.

  • Heat and Mass Transfer: Uniform heating and efficient mixing of reactants become more difficult in larger reactors. Inadequate heat and mass transfer can lead to localized supersaturation, resulting in uncontrolled nucleation and growth, affecting the final product's uniformity.

  • Cost of Raw Materials: The cost of aluminum salts and fumaric acid, while relatively low compared to other MOF precursors, can still be a significant factor at an industrial scale. Optimizing reaction stoichiometry and minimizing waste are critical for economic viability.

  • Solvent Use and Environmental Concerns: Traditional solvothermal synthesis methods often utilize organic solvents like N,N-dimethylformamide (DMF), which pose health and environmental risks and add to the cost of production and waste disposal. A shift towards greener, aqueous-based synthesis is a key challenge and a significant area of research.

  • Downstream Processing: Efficient and scalable methods for washing, purifying, and activating the synthesized this compound are necessary. The drying process, in particular, can significantly impact the material's porosity and must be carefully controlled.

  • Product Formulation: For many applications, the powdered form of this compound needs to be shaped into pellets, granules, or coatings. This formulation step can alter the material's properties and performance, requiring careful optimization.

Q2: How does the choice of synthesis method affect the scalability of this compound production?

The choice of synthesis method is a critical factor in the scalability of this compound production. The most common methods, each with its own set of challenges and advantages for scale-up, are:

  • Aqueous Precipitation/Reflux Synthesis: This "green" synthesis route is highly attractive for industrial scale-up due to the use of water as a solvent, which is inexpensive, non-toxic, and environmentally benign. However, challenges in controlling pH, precursor addition rates, and achieving high yields need to be addressed for large-scale production.

  • Solvothermal Synthesis: While often yielding highly crystalline materials with high surface areas, the use of organic solvents like DMF makes this method less desirable for industrial production due to safety, environmental, and cost concerns.

  • Spray Drying: This innovative method offers a continuous and scalable one-step process for synthesis, drying, and shaping of this compound. It has been successfully scaled up to the 60-100 kg scale and shows great promise for mass production.[1][2] However, the high initial capital cost of the equipment can be a barrier.

  • Mechanochemical Synthesis: This solvent-free or low-solvent method can be highly efficient and scalable, offering high space-time yields.

Q3: What is the impact of pH on the aqueous synthesis of this compound?

The pH of the reaction mixture is a critical parameter in the aqueous synthesis of this compound.

  • Alkaline Conditions: Many reported aqueous synthesis routes operate under basic conditions, often requiring the addition of a base like sodium hydroxide (B78521) (NaOH) to facilitate the reaction.[1][2] The amount of base used can influence the final product's properties.

  • Acidic Conditions: A notable spray-drying synthesis method operates at a pH below 3. In this process, aluminum isopropoxide acts as a base, reacting steadily with fumaric acid without the need for external pH adjustment.[1][2]

Q4: How critical is the drying/activation step, and how does it affect the final product?

The drying and activation step is crucial for obtaining this compound with the desired high porosity. The method of drying can significantly impact the material's final properties. For instance, oven drying at atmospheric pressure can lead to a significantly higher BET surface area compared to vacuum oven drying.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low BET Surface Area 1. Incomplete removal of solvent or unreacted precursors from the pores. 2. Collapse of the framework structure during drying. 3. Use of an inappropriate drying method.1. Optimize the washing and solvent exchange steps to ensure all guest molecules are removed. 2. Employ a gentler drying method, such as supercritical CO2 drying or freeze-drying, although these may be less scalable. For thermal activation, ensure a slow heating ramp and an appropriate final temperature under vacuum. 3. Studies have shown that oven drying at atmospheric pressure can yield higher surface areas than vacuum drying for aqueous-synthesized this compound.
Poor Crystallinity 1. Non-optimal reaction temperature or time. 2. Incorrect pH of the reaction mixture. 3. Inefficient mixing leading to inhomogeneous nucleation.1. Systematically vary the reaction temperature and time to find the optimal conditions for crystal growth. 2. Carefully control and monitor the pH throughout the synthesis. 3. Ensure vigorous and uniform mixing to maintain a homogeneous reaction environment.
Low Product Yield 1. Sub-optimal stoichiometry of reactants. 2. Incomplete reaction due to insufficient time or temperature. 3. Loss of product during washing and filtration steps.1. Review and optimize the molar ratios of the aluminum source, fumaric acid, and any base used. 2. Increase the reaction time or temperature, monitoring the reaction progress. 3. Use appropriate filtration techniques (e.g., centrifugation for fine particles) and minimize the number of washing steps if possible without compromising purity.
Broad Particle Size Distribution 1. Uncontrolled nucleation and growth. 2. Inefficient mixing. 3. Ostwald ripening during prolonged reaction times.1. Control the rate of addition of precursors to manage the supersaturation level. 2. Optimize the agitation speed and impeller design for the reactor geometry to ensure uniform mixing. 3. Reduce the reaction time after the initial crystal formation is complete.

Data Presentation

Table 1: Effect of Synthesis Solvent and Drying Method on BET Surface Area of this compound

Synthesis SolventDrying MethodBET Surface Area (m²/g)Reference
WaterOven Dried (100°C, 760 mmHg, 3h)937[3]
WaterVacuum Oven Dried (100°C, 25 mmHg, 3h)254[3]
Water-821[4]
DMF-729[4]
DMF-959[4]

Table 2: Influence of Synthesis Parameters on this compound Properties (Aqueous Reflux Synthesis)

ParameterMolar Ratio (Al³⁺:Fumaric Acid:NaOH)Temperature (°C)Time (h)Yield (%)BET Surface Area (m²/g)Reference
Standard Protocol1 : 1.9 : 4602741131Supporting Information of a cited study

Experimental Protocols

Protocol 1: Aqueous Reflux Synthesis of this compound

This protocol is based on a patented, environmentally friendly method.

Materials:

  • Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare Solution 1: Dissolve sodium hydroxide (e.g., 0.2803 g, 7.01 mmol) and fumaric acid (e.g., 0.3863 g, 3.33 mmol) in deionized water (e.g., 6 mL).

  • Prepare Solution 2: In a separate vessel, dissolve aluminum sulfate octadecahydrate (e.g., 1.171 g, 1.76 mmol) in deionized water (e.g., 5 mL) at 60°C.

  • Reaction: Slowly add Solution 1 to Solution 2 dropwise over 30 minutes while stirring continuously. Maintain the reaction temperature at 60°C.

  • Aging: Continue stirring the reaction mixture at 60°C for 2 hours.

  • Isolation: Collect the white precipitate by centrifugation (e.g., 2000 rpm for 15 minutes). Decant the supernatant.

  • Washing: Wash the product by resuspending it in deionized water (e.g., 50 mL), followed by centrifugation and decantation. Repeat this washing step.

  • Drying: Dry the final product overnight in an oven at 80°C.

Protocol 2: Hydrothermal Synthesis of this compound using DMF

This protocol is a common lab-scale method for producing highly crystalline this compound.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Fumaric acid (C₄H₄O₄)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve aluminum chloride hexahydrate (e.g., 0.36 g) and fumaric acid (e.g., 0.33 g) in DMF (e.g., 5 mL) in a Teflon-lined autoclave.[4]

  • Reaction: Seal the autoclave and heat it in an oven at 150°C for 15 hours.[4]

  • Cooling: Allow the autoclave to cool down to room temperature.

  • Isolation and Washing: Collect the product by filtration and wash it thoroughly with fresh DMF and then with a lower-boiling-point solvent like ethanol (B145695) or methanol (B129727) to facilitate drying.

  • Drying: Dry the product in a vacuum oven at an elevated temperature (e.g., 100-150°C) to remove the solvent from the pores.

Protocol 3: Spray Drying Synthesis of this compound

This protocol describes a scalable, one-step synthesis method.

Conceptual Procedure:

  • Precursor Solution: Prepare a solution or suspension containing the aluminum precursor (e.g., aluminum isopropoxide) and fumaric acid in an appropriate solvent system. In a reported method, the reaction is carried out at a pH below 3 without the need for an external base.[1][2]

  • Atomization: The precursor solution is fed into a spray dryer and atomized into fine droplets.

  • Drying and Reaction: The droplets are introduced into a hot gas stream (e.g., air or nitrogen). The solvent evaporates rapidly, and the reaction to form this compound occurs simultaneously.

  • Collection: The solid, dry particles of this compound are separated from the gas stream, typically using a cyclone or a filter.

Visualizations

experimental_workflow_aqueous cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_processing Downstream Processing sol1 Dissolve NaOH and Fumaric Acid in Water mix Mix Solutions (60°C, 2h) sol1->mix sol2 Dissolve Aluminum Sulfate in Water at 60°C sol2->mix isolate Isolate Product (Centrifugation) mix->isolate wash Wash with Deionized Water isolate->wash dry Dry Product (80°C) wash->dry final_product final_product dry->final_product Final Product

Caption: Aqueous Synthesis Workflow for this compound.

troubleshooting_low_surface_area problem Problem: Low BET Surface Area cause1 Potential Cause 1: Incomplete Solvent Removal problem->cause1 cause2 Potential Cause 2: Framework Collapse problem->cause2 cause3 Potential Cause 3: Inappropriate Drying problem->cause3 solution1 Solution: Optimize Washing/Solvent Exchange cause1->solution1 solution2 Solution: Use Gentler Drying Method (e.g., Supercritical CO2) cause2->solution2 solution3 Solution: Optimize Thermal Activation Protocol cause2->solution3 solution4 Solution: Consider Atmospheric Pressure Oven Drying cause3->solution4

Caption: Troubleshooting Low BET Surface Area in this compound.

References

identifying and correcting defects in aluminum fumarate crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum fumarate (B1241708) crystals.

Frequently Asked Questions (FAQs)

Q1: What is the expected crystal structure of aluminum fumarate?

A1: this compound, also known as A520 or MIL-53(Al)-FA, possesses a structure analogous to MIL-53(Al)-BDC. It consists of one-dimensional chains of corner-sharing AlO₆ octahedra linked by fumarate molecules.[1] This structure results in a microporous material.[2]

Q2: What are the typical BET surface areas for this compound?

A2: The Brunauer-Emmett-Teller (BET) surface area for this compound typically ranges from 925 to 1212 m²/g.[3] Optimized synthesis can yield BET areas around 1080 m²/g.[1]

Q3: What is the thermal stability of this compound?

A3: this compound is generally stable up to 400°C.[4] Thermogravimetric analysis (TGA) can be used to assess the thermal stability of a synthesized sample.

Q4: Can this compound be synthesized using a green chemistry approach?

A4: Yes, environmentally friendly synthesis routes for this compound have been developed that use water as a solvent, avoiding hazardous chemicals like dimethylformamide (DMF).[5][6]

Troubleshooting Guide

Issue 1: Low Crystallinity or Amorphous Product

Symptoms:

  • Broad, poorly defined peaks in the Powder X-ray Diffraction (PXRD) pattern.

  • Low BET surface area.

  • Irregular particle morphology observed via Scanning Electron Microscopy (SEM).

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Reaction Temperature Optimize the reaction temperature. For hydrothermal synthesis, temperatures around 60-65°C are often employed.[7][8]
Inappropriate pH of the Reaction Mixture The pH can influence the deprotonation of fumaric acid and the formation of the aluminum clusters. The use of a base like sodium hydroxide (B78521) is common to control pH.[7]
Incorrect Molar Ratios of Precursors Ensure the correct molar ratios of the aluminum source, fumaric acid, and any modulators or bases are used as specified in the protocol.
Insufficient Reaction Time The reaction may not have gone to completion. Try extending the reaction time.
Presence of Impurities Ensure high-purity precursors and solvents are used.
Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • Unexpected peaks in the PXRD pattern.

  • Lower than expected BET surface area.

  • Inconsistent elemental composition from Energy-Dispersive X-ray Spectroscopy (EDS).

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction See "Low Crystallinity" troubleshooting.
Precipitation of Aluminum Hydroxide This can occur if the pH is too high. Carefully control the addition of base.
Insufficient Washing of the Product Thoroughly wash the product post-synthesis with deionized water and/or ethanol (B145695) to remove unreacted precursors and byproducts.[9][10]
Contaminated Reaction Vessel Ensure the reaction vessel is thoroughly cleaned before use.
Issue 3: Irregular Crystal Morphology or Particle Size

Symptoms:

  • Inconsistent particle shapes and sizes observed via SEM.

  • Broad particle size distribution.

Possible Causes & Solutions:

CauseRecommended Solution
Rapid Nucleation and Crystal Growth The rate of addition of reactants can influence crystal growth. A slower, dropwise addition of one solution to another can promote more uniform crystal growth.[7]
Inadequate Mixing Ensure the reaction mixture is stirred adequately to maintain a homogeneous environment for crystal formation.
Use of Modulators The addition of modulators like oxalic acid has been shown to improve the crystallinity and potentially the morphology of Al-MOFs.[9]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound

This protocol is adapted from a common green synthesis approach.

Materials:

  • Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Fumaric acid (C₄H₄O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare Solution A: Dissolve sodium hydroxide and fumaric acid in deionized water.

  • Prepare Solution B: In a separate vessel, dissolve aluminum sulfate octadecahydrate in deionized water at 60°C.

  • Reaction: Slowly add Solution A dropwise to Solution B over a period of 30 minutes while stirring continuously.

  • Crystallization: Maintain the reaction mixture at 60°C for 2 hours with continued stirring.

  • Isolation: Centrifuge the resulting white precipitate and decant the supernatant.

  • Washing: Wash the product by resuspending it in deionized water, followed by centrifugation and decanting. Repeat this washing step three times.

  • Drying: Dry the final product in a vacuum oven at 80°C overnight.

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline phase and purity of the synthesized this compound.

Procedure:

  • Sample Preparation: Finely grind a small amount of the dried this compound powder.

  • Mounting: Mount the powdered sample on a zero-background sample holder.

  • Data Collection: Collect the PXRD pattern typically over a 2θ range of 5° to 50°.

  • Analysis: Compare the obtained diffraction pattern with known patterns for this compound to confirm the crystal structure and identify any crystalline impurities.

Protocol 3: Characterization by Scanning Electron Microscopy (SEM)

Objective: To observe the morphology and particle size of the this compound crystals.

Procedure:

  • Sample Preparation: Mount a small amount of the dried powder onto an SEM stub using double-sided carbon tape.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging: Introduce the coated sample into the SEM chamber and acquire images at various magnifications to observe the crystal morphology.

Protocol 4: Characterization by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the synthesized this compound.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried sample into a TGA crucible.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a temperature range (e.g., from room temperature to 600°C).

  • Interpretation: Analyze the resulting TGA curve (weight loss vs. temperature) to determine the decomposition temperature of the material.

Data Presentation

Table 1: Influence of Synthesis Parameters on this compound Properties

ParameterVariationEffect on CrystallinityEffect on BET Surface Area (m²/g)
Reaction Temperature 50°C vs. 70°CHigher temperature may improve crystallinityCan influence surface area
Solvent Water vs. DMFWater-based synthesis is greenerSimilar surface areas can be achieved[5]
Base Concentration Low vs. HighAffects deprotonation and nucleationCan impact final porosity

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization prep_A Prepare Solution A (NaOH + Fumaric Acid) reaction Mix & React (60°C, 2h) prep_A->reaction prep_B Prepare Solution B (Al2(SO4)3) prep_B->reaction isolation Isolate Product (Centrifugation) reaction->isolation washing Wash Product isolation->washing drying Dry Product (80°C, vacuum) washing->drying product Final Product: This compound Crystals drying->product pxrd PXRD sem SEM tga TGA bet BET product->pxrd product->sem product->tga product->bet

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_logic start Problem Identified low_cryst Low Crystallinity? start->low_cryst impurities Impurities Present? low_cryst->impurities No check_temp Check Reaction Temperature low_cryst->check_temp Yes bad_morph Irregular Morphology? impurities->bad_morph No check_washing Improve Washing Protocol impurities->check_washing Yes check_mixing Optimize Mixing/ Addition Rate bad_morph->check_mixing Yes solution Problem Resolved bad_morph->solution No check_ph Verify pH check_temp->check_ph check_ratios Check Molar Ratios check_ph->check_ratios check_ratios->solution check_washing->solution check_mixing->solution

Caption: Troubleshooting logic for common synthesis issues.

References

troubleshooting poor performance in aluminum fumarate catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aluminum fumarate (B1241708) (Al-fumarate) catalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of Al-fumarate based catalysts in their experiments.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction is showing low conversion and/or selectivity. What are the potential causes?

A1: Poor performance in an aluminum fumarate-catalyzed reaction can stem from several factors. A systematic approach to identifying the root cause is crucial. Key areas to investigate include:

  • Catalyst Activation: Incomplete activation of the catalyst can leave pores blocked or active sites inaccessible. Ensure that the activation procedure (e.g., heating under vacuum) is sufficient to remove any residual solvents or water from the pores.

  • Catalyst Deactivation: The catalyst may deactivate during the reaction. Potential deactivation mechanisms include poisoning of active sites by impurities in the reactants or solvent, fouling by carbonaceous deposits, or structural collapse under harsh reaction conditions.

  • Mass Transfer Limitations: The rate of reaction may be limited by the diffusion of reactants to the active sites within the MOF pores, especially with viscous media or large substrates.[1]

  • Sub-optimal Reaction Conditions: The temperature, pressure, solvent, and reactant concentrations may not be optimal for the specific reaction.

  • Catalyst Integrity: The synthesis method can influence the crystallinity, defect density, and overall stability of the this compound, which in turn affects its catalytic activity.

Q2: How does the synthesis method of this compound affect its catalytic performance?

A2: The synthesis method significantly impacts the physicochemical properties of this compound, which are directly linked to its catalytic performance. Different synthesis approaches, such as solvothermal, mechanochemical, or green synthesis routes, can lead to variations in:

  • Crystallinity and Purity: A well-defined crystalline structure is often essential for consistent catalytic activity.

  • Surface Area and Porosity: The BET surface area and pore volume determine the number of accessible active sites. For instance, a green synthesis method using water as a solvent has been reported to produce this compound with a high surface area.[2][3]

  • Defect Density: The presence of defects, such as missing linkers or metal nodes, can create additional active sites, sometimes enhancing catalytic activity.[4][5][6] However, an excess of defects can also lead to structural instability.

  • Particle Size and Morphology: These factors can influence mass transfer and catalyst handling.

It is recommended to thoroughly characterize the synthesized this compound using techniques like PXRD, BET analysis, and TGA to ensure batch-to-batch consistency.

Q3: My catalyst appears to be deactivating over time. What are common deactivation pathways and how can I regenerate the catalyst?

A3: Catalyst deactivation is a common issue in heterogeneous catalysis. For this compound, potential deactivation pathways include:

  • Fouling: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface and within the pores can block access to active sites.

  • Poisoning: Strong adsorption of impurities from the feedstock or solvent onto the active sites can inhibit their catalytic function.

  • Leaching: Although this compound is known for its relatively high stability, leaching of the aluminum metal centers or active species (if used as a support) can occur under aggressive reaction conditions (e.g., strong acids/bases, high temperatures).[7][8][9][10][11]

  • Sintering: If this compound is used as a support for metal nanoparticles, these nanoparticles can agglomerate at high temperatures, leading to a loss of active surface area.

Regeneration Strategies:

The appropriate regeneration method depends on the deactivation mechanism:

  • For Fouling: A common method is calcination in air or an inert atmosphere to burn off carbonaceous deposits. However, the temperature must be carefully controlled to avoid thermal decomposition of the MOF structure.

  • For Poisoning: If the poison is weakly adsorbed, washing with a suitable solvent might be effective. In some cases, a mild thermal treatment can desorb the poison.

  • General Regeneration: A typical regeneration procedure involves washing the catalyst with a solvent, followed by drying and reactivation under vacuum at an elevated temperature.

Q4: I am using this compound as a support for metal nanoparticles. How can I improve the performance of this composite catalyst?

A4: When this compound is used as a support, the overall catalytic performance is influenced by the properties of both the MOF and the supported metal nanoparticles. To enhance performance:

  • Optimize Metal Loading: The amount of metal loaded onto the support can affect particle size, dispersion, and accessibility of active sites. Doubling the Cu and Zn loading on an Al-fumarate MOF has been shown to significantly increase CO2 conversion in methanol (B129727) synthesis.[12]

  • Improve Metal Dispersion: Aim for small, highly dispersed nanoparticles to maximize the number of active sites. The preparation method (e.g., impregnation, deposition-precipitation) plays a crucial role here.

  • Enhance Metal-Support Interaction: Strong interactions between the metal nanoparticles and the this compound support can prevent sintering and improve catalytic activity.

  • Characterize the Composite: Thoroughly characterize the composite material to confirm the successful loading of the metal, its oxidation state, and particle size using techniques like TEM, XRD, and XPS.

Troubleshooting Guides

Issue 1: Lower than expected reaction yield.

Potential Cause Troubleshooting Step
Incomplete Catalyst Activation Ensure complete removal of solvent and water from the MOF pores by optimizing the activation temperature and duration under vacuum. Monitor for outgassing to determine the end of the activation process.
Poor Substrate/Reagent Quality Use high-purity substrates, reagents, and solvents to avoid poisoning of the catalyst's active sites.
Suboptimal Reaction Temperature Perform a temperature screening to find the optimal reaction temperature. Note that excessively high temperatures can lead to catalyst decomposition or byproduct formation.
Mass Transfer Limitations Increase stirring speed or use a smaller catalyst particle size to enhance diffusion. Consider using a coated catalyst system instead of a packed bed for better heat and mass transfer.[1]
Incorrect Catalyst Loading Optimize the catalyst loading for the specific reaction. Too little catalyst will result in low conversion, while too much may not be cost-effective.

Issue 2: Poor reaction selectivity.

Potential Cause Troubleshooting Step
Presence of Multiple Active Site Types The presence of both Lewis and Brønsted acid sites, potentially arising from defects, can lead to different reaction pathways. Modifying the synthesis or post-synthesis treatment might help in controlling the type of active sites.
Side Reactions at High Temperatures Lower the reaction temperature to minimize the rate of undesired side reactions.
Mass Transfer Effects In some cases, slow diffusion of the desired product out of the pores can lead to its further conversion to byproducts. Adjusting the reaction conditions or catalyst morphology can help.
Influence of Solvent The solvent can influence the reaction pathway. Screen different solvents to find one that favors the desired reaction.

Key Experimental Protocols

Protocol 1: Synthesis of this compound (Aqueous Green Synthesis)

This protocol is based on a green synthesis method that uses water as the solvent.[2][3]

  • Preparation of Solutions:

    • Solution A: Dissolve sodium hydroxide (B78521) and fumaric acid in deionized water.

    • Solution B: Dissolve aluminum sulfate (B86663) octadecahydrate in deionized water at 60 °C.

  • Synthesis:

    • Slowly add Solution A to Solution B dropwise over 30 minutes while stirring at 60 °C.

    • Continue stirring the mixture at 60 °C for 2 hours.

  • Work-up:

    • Filter the resulting white precipitate and wash it thoroughly with deionized water.

    • Dry the product in a vacuum oven at 100 °C overnight.

Protocol 2: Catalyst Activation

  • Place the synthesized this compound powder in a Schlenk flask or a similar apparatus.

  • Heat the sample under a high vacuum (e.g., < 1 mbar) at a specific temperature (e.g., 150-200 °C) for several hours (e.g., 4-12 hours).

  • The activation is complete when the pressure in the system remains stable, indicating no further outgassing of volatile species.

  • Cool the catalyst to room temperature under vacuum before use.

Protocol 3: A Typical Catalytic Reaction (e.g., CO2 Conversion)

This is a general procedure for a batch reaction.

  • Reactor Setup:

    • Add the activated this compound-based catalyst to a dry, inert reactor (e.g., a high-pressure autoclave).

    • Add the solvent and reactants to the reactor under an inert atmosphere.

  • Reaction:

    • Seal the reactor and purge it with the reactant gas (e.g., a H2/CO2 mixture).

    • Pressurize the reactor to the desired pressure.

    • Heat the reactor to the desired temperature while stirring.

  • Analysis:

    • Monitor the reaction progress by taking samples periodically and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Post-Reaction:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

    • Recover the catalyst by filtration or centrifugation for potential reuse or analysis.

Data Summary Tables

Table 1: Influence of Synthesis Conditions on this compound Properties

Synthesis MethodSolventTemperature (°C)BET Surface Area (m²/g)Reference
SolvothermalDMF150~959[3]
Aqueous Green SynthesisWater60~821-937[2][3]
Room Temperature Solvent MethodWaterRoom Temp~726[13]

Table 2: Performance of Al-Fumarate Supported Catalysts in CO2 Hydrogenation to Methanol

CatalystCO2 Conversion (%)Methanol Selectivity (%)Methanol Productivity (gMeOH/Kgcat/h)Reference
7Cu/3ZnO/AlFum10.812.934.4[12]
15Cu/6.4ZnO/AlFum45.66.956.5[12]

Visual Guides

Troubleshooting_Poor_Performance Start Poor Catalytic Performance (Low Yield/Selectivity) CheckActivation Verify Catalyst Activation Start->CheckActivation CheckConditions Review Reaction Conditions Start->CheckConditions CheckCatalyst Assess Catalyst Integrity Start->CheckCatalyst CheckMassTransfer Investigate Mass Transfer Start->CheckMassTransfer ActivationOK Activation Protocol Correct? CheckActivation->ActivationOK ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK CatalystOK Catalyst Characterized & Stable? CheckCatalyst->CatalystOK MassTransferOK Stirring/Particle Size Adequate? CheckMassTransfer->MassTransferOK OptimizeActivation Optimize Activation (Temp, Time, Vacuum) ActivationOK->OptimizeActivation No Success Performance Improved ActivationOK->Success Yes OptimizeConditions Optimize Reaction (Temp, Pressure, Conc.) ConditionsOK->OptimizeConditions No ConditionsOK->Success Yes ResynthesizeCatalyst Re-synthesize/Characterize Catalyst CatalystOK->ResynthesizeCatalyst No CatalystOK->Success Yes ImproveMassTransfer Increase Stirring/Use Smaller Particles MassTransferOK->ImproveMassTransfer No MassTransferOK->Success Yes

Caption: Troubleshooting workflow for poor catalytic performance.

Experimental_Workflow Synthesis 1. Catalyst Synthesis (e.g., Green Synthesis) Characterization1 2. Characterization (PXRD, BET, TGA) Synthesis->Characterization1 Activation 3. Activation (Vacuum, Heat) Characterization1->Activation Reaction 4. Catalytic Reaction (Batch or Flow) Activation->Reaction Analysis 5. Product Analysis (GC, HPLC) Reaction->Analysis Recovery 6. Catalyst Recovery (Filtration) Reaction->Recovery Characterization2 7. Post-Reaction Characterization Recovery->Characterization2 Regeneration 8. Regeneration (Optional) Recovery->Regeneration

Caption: General experimental workflow for using Al-fumarate catalyst.

Catalyst_Deactivation_Pathways ActiveCatalyst Active this compound Catalyst Fouling Fouling (Coke/Polymer Deposition) ActiveCatalyst->Fouling Poisoning Poisoning (Impurities Adsorption) ActiveCatalyst->Poisoning Leaching Leaching (Metal Center Loss) ActiveCatalyst->Leaching Sintering Sintering (If used as support) ActiveCatalyst->Sintering DeactivatedCatalyst Deactivated Catalyst Fouling->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Leaching->DeactivatedCatalyst Sintering->DeactivatedCatalyst RegenFouling Regeneration: Calcination DeactivatedCatalyst->RegenFouling Reversible RegenPoisoning Regeneration: Solvent Wash / Thermal Treatment DeactivatedCatalyst->RegenPoisoning Partially Reversible Irreversible Often Irreversible DeactivatedCatalyst->Irreversible

Caption: Common deactivation pathways for Al-fumarate catalysts.

References

Validation & Comparative

A Comparative Guide to Aluminum Fumarate and Other Prominent MOFs for Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Aluminum Fumarate (B1241708), ZIF-8, UiO-66, and MIL-53 in Gas Separation Applications.

The quest for efficient and cost-effective gas separation technologies is a critical endeavor in various industrial processes, from natural gas purification to carbon capture. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for these applications, owing to their high surface areas, tunable pore sizes, and chemical functionalities. Among the vast library of MOFs, aluminum fumarate has garnered significant attention due to its exceptional stability, particularly in the presence of water, and its potential for large-scale, cost-effective synthesis.

This guide provides a comprehensive comparison of this compound with three other widely studied MOFs: ZIF-8, UiO-66, and MIL-53. The focus is on their performance in the separation of key gas mixtures, namely CO₂/CH₄ and CO₂/N₂, supported by experimental data from peer-reviewed literature. While a direct head-to-head comparison of all four materials under identical experimental conditions is scarce in existing literature, this guide collates and presents available data to offer valuable insights for researchers in the field.

Performance Comparison in Gas Separation

The effectiveness of a MOF for a specific gas separation is primarily evaluated based on its uptake capacity and selectivity for the target gas. The following tables summarize the available quantitative data for this compound and its counterparts. It is crucial to note that the experimental conditions, such as temperature, pressure, and gas composition, significantly influence the reported values.

Table 1: Comparison of CO₂ and CH₄ Adsorption Properties

MOFGasTemperature (K)Pressure (bar)Uptake Capacity (mmol/g)Source
This compound CO₂3031.02.1[1]
CH₄303--
ZIF-8 CO₂298408.5[2]
CH₄298404.7[2]
Al-BDC (MIL-53 analogue) CO₂298405.0[2]
CH₄29840-[2]
MIL-53(Al) CO₂298up to 8Preferential adsorption over CH₄[3]
CH₄298up to 8Lower adsorption than CO₂[3]

Note: Data for a direct comparison under identical conditions is limited. The presented values are from different studies and should be interpreted with caution.

Table 2: Comparison of CO₂ and N₂ Separation Properties

MOFGas MixtureTemperature (K)Pressure (bar)Selectivity (CO₂/N₂)Source
This compound CO₂/N₂303--
UiO-66 CO₂/N₂298--
NH₂-MIL-53(Al) CO₂/N₂--High[4]
ZIF-8 CO₂/N₂2981-

Key Performance Attributes

This compound:

  • Strengths: Exhibits remarkable hydrothermal stability, maintaining its CO₂ adsorption capacity even in the presence of moisture[1]. This is a significant advantage for industrial applications where gas streams are often humid. The synthesis of this compound is also considered to be environmentally friendly and scalable[4][5].

  • Separation Performance: Shows good potential for CO₂ capture, with a CO₂ uptake of 2.1 mmol/g at 303 K and 1.0 bar[1].

ZIF-8:

  • Strengths: Possesses a high surface area and a well-defined pore structure, leading to high gas uptake capacities. It has been extensively studied for various gas separations.

  • Separation Performance: Demonstrates high adsorption capacities for both CO₂ (8.5 mmol/g) and CH₄ (4.7 mmol/g) at 298 K and 40 bar[2].

UiO-66:

  • Strengths: Known for its exceptional thermal and chemical stability. Its robust framework makes it a suitable candidate for applications under harsh conditions.

  • Separation Performance: UiO-66 and its derivatives have been widely investigated for CO₂ capture and separation from N₂ and CH₄[3][6].

MIL-53:

  • Strengths: Exhibits a unique "breathing" effect, where its framework structure changes in response to guest molecules, which can be advantageous for selective gas adsorption.

  • Separation Performance: MIL-53(Al) shows preferential adsorption of CO₂ over CH₄. The amino-functionalized version, NH₂-MIL-53(Al), has demonstrated high selectivity for CO₂/N₂ separation[3][4].

Experimental Protocols

A standardized approach to evaluating MOF performance is crucial for accurate comparisons. The following sections outline typical experimental methodologies for the synthesis, characterization, and gas separation testing of these materials, as compiled from the reviewed literature.

Synthesis of MOFs
  • This compound: A common method involves the reaction of an aluminum salt (e.g., aluminum nitrate (B79036) or sulfate) with fumaric acid in water, often with the addition of a base like sodium hydroxide, under hydrothermal or solvothermal conditions[5].

  • ZIF-8: Typically synthesized by reacting a zinc salt (e.g., zinc nitrate) with 2-methylimidazole (B133640) in a solvent such as dimethylformamide (DMF) or methanol (B129727) at room temperature or under solvothermal conditions.

  • UiO-66: Generally prepared by the solvothermal reaction of a zirconium salt (e.g., zirconium tetrachloride) and terephthalic acid in DMF.

  • MIL-53(Al): Synthesized via the hydrothermal reaction of an aluminum salt (e.g., aluminum nitrate) and terephthalic acid in water or a water/DMF mixture.

Activation of MOFs

Before gas adsorption measurements, the synthesized MOFs must be activated to remove any solvent molecules or unreacted starting materials from their pores. A typical activation procedure involves:

  • Washing the as-synthesized material with a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Drying the washed material under vacuum at an elevated temperature (e.g., 150-350 °C) for several hours to ensure a clean and porous framework.

Gas Adsorption Measurements

Gas uptake and selectivity are typically determined using volumetric or gravimetric methods.

  • Volumetric Method: A known amount of the activated MOF is placed in a sample tube. A specific gas is then introduced into the system at a controlled pressure and temperature. The amount of gas adsorbed is calculated by measuring the pressure change in the calibrated volume of the apparatus.

  • Gravimetric Method: The weight of the activated MOF sample is continuously monitored using a sensitive microbalance as it is exposed to a flow of a specific gas or gas mixture at a controlled temperature and pressure.

  • Breakthrough Experiments: To assess the separation performance under dynamic conditions, a packed bed of the MOF material is prepared in a column. A mixed-gas stream with a known composition is then passed through the column at a specific flow rate and temperature. The composition of the effluent gas is monitored over time using a gas chromatograph or a mass spectrometer. The time it takes for a specific gas to "break through" the column provides information about the adsorbent's capacity and selectivity for that gas.

Visualizing the Comparison Workflow and Experimental Setup

The following diagrams, generated using the DOT language, illustrate the logical workflow for comparing MOFs and a typical experimental setup for gas separation studies.

MOF_Comparison_Workflow Workflow for Comparing MOFs in Gas Separation cluster_synthesis Synthesis & Activation cluster_characterization Characterization cluster_testing Gas Separation Testing cluster_analysis Data Analysis & Comparison synthesis MOF Synthesis (Al-Fumarate, ZIF-8, UiO-66, MIL-53) activation Activation (Solvent Exchange & Vacuum Heating) synthesis->activation characterization Material Characterization (PXRD, TGA, BET) activation->characterization single_gas Single Gas Adsorption (Uptake Capacity) characterization->single_gas mixed_gas Mixed Gas Separation (Selectivity, Breakthrough) single_gas->mixed_gas data_analysis Data Analysis (Isotherms, Breakthrough Curves) mixed_gas->data_analysis comparison Performance Comparison (Tables & Charts) data_analysis->comparison

A logical workflow for the systematic comparison of different MOFs for gas separation applications.

Gas_Separation_Setup Typical Breakthrough Gas Separation Experimental Setup gas_source Gas Mixture Source mfc Mass Flow Controllers gas_source->mfc mixing_chamber Mixing Chamber mfc->mixing_chamber adsorption_column Adsorption Column (Packed with MOF) mixing_chamber->adsorption_column detector Gas Analyzer (GC/MS) adsorption_column->detector thermostat Thermostatic Bath thermostat->adsorption_column Temperature Control vent Vent detector->vent

A schematic of a typical experimental setup for dynamic gas separation studies using breakthrough analysis.

Conclusion

This compound stands out as a highly promising MOF for gas separation applications, primarily due to its exceptional hydrothermal stability and the potential for environmentally friendly, large-scale production. While direct, comprehensive comparative data against ZIF-8, UiO-66, and MIL-53 under identical conditions remains a gap in the current research landscape, the available information suggests that this compound is a strong contender, particularly for applications involving humid gas streams.

ZIF-8 offers high uptake capacities, UiO-66 provides exceptional stability, and MIL-53 presents unique structural flexibility. The choice of the optimal MOF will ultimately depend on the specific requirements of the gas separation process, including the gas mixture composition, operating conditions, and the presence of impurities like water. Further research involving direct, side-by-side comparisons of these materials under industrially relevant conditions is essential to fully elucidate their relative performance and guide the selection of the most suitable adsorbent for a given application.

References

Aluminum Fumarate for CO2 Capture: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance of aluminum fumarate (B1241708) in CO2 capture, benchmarked against leading porous materials: Zeolite 13X, UiO-66, and MOF-74. This guide provides a comprehensive overview of key performance indicators, detailed experimental protocols, and visual workflows to support informed material selection for carbon capture applications.

Aluminum fumarate, a metal-organic framework (MOF), has emerged as a promising candidate for CO2 capture due to its high thermal and chemical stability, particularly in the presence of water.[1][2][3] This guide offers an in-depth comparison of its CO2 capture performance against established and emerging porous materials, providing researchers, scientists, and drug development professionals with the necessary data to evaluate its suitability for their applications.

Performance Comparison at a Glance

The following tables summarize the key performance indicators for this compound and its competitors. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

AdsorbentCO2 Adsorption Capacity (mmol/g)ConditionsIsosteric Heat of Adsorption (Qst) (kJ/mol)
This compound 2.1[1][3][4]303 K, 1 bar21[1][4]
1.26 (pellet)[5][6][7]308 K, 1 bar
Zeolite 13X ~2.18 (95.80 mg/g)[8]303 K, ambient pressure-
UiO-66 ~1.2 (pellet)[9]303 K, 1.3 bar-
Mg-MOF-74 ~8.61[10]298 K, 1 bar-

Table 1: CO2 Adsorption Capacity and Isosteric Heat of Adsorption.

AdsorbentCyclic StabilityRegeneration Conditions
This compound 3.5% capacity decrease over 12 cycles[2][3]Temperature swing
Zeolite 13X Stable over 100 cycles[8]Temperature/vacuum swing
UiO-66 High resilience in multi-cycle testsPressure swing
Mg-MOF-74 Stable over 10 cyclesTemperature swing

Table 2: Cyclic Stability and Regeneration.

In-Depth Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies for key performance indicators are outlined below.

Determination of CO2 Adsorption Isotherms (Volumetric Method)

This protocol describes the measurement of equilibrium CO2 uptake at various pressures and a constant temperature.

G cluster_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis p1 Place 100-200 mg of adsorbent in sample tube p2 Degas sample under vacuum (e.g., 150°C for 12h) p1->p2 m1 Cool sample to analysis temperature (e.g., 298 K) p2->m1 m2 Introduce known doses of CO2 into the manifold m1->m2 m3 Expand gas into sample tube m2->m3 m4 Allow system to equilibrate m3->m4 m5 Record equilibrium pressure m4->m5 m6 Repeat for multiple pressure points m5->m6 m6->m2 Next dose a1 Calculate amount of CO2 adsorbed at each pressure point m6->a1 a2 Plot adsorbed amount vs. pressure to generate isotherm a1->a2

Caption: Workflow for determining CO2 adsorption isotherms.

Methodology:

  • Sample Preparation: Accurately weigh 100-200 mg of the adsorbent material into a sample tube.

  • Degassing: Activate the sample by heating it under vacuum to remove any adsorbed impurities. For this compound, a typical condition is 150°C for several hours.[5]

  • Analysis:

    • Cool the sample to the desired analysis temperature (e.g., 298 K, 303 K).

    • Introduce a known quantity of CO2 gas into the manifold of a volumetric adsorption analyzer.

    • Expand the gas into the sample tube and allow the pressure to equilibrate.

    • Record the final equilibrium pressure. The amount of adsorbed gas is calculated from the pressure difference.

    • Repeat these steps at increasing pressures to construct the adsorption isotherm.

Breakthrough Curve Analysis (Dynamic Adsorption)

This protocol evaluates the performance of an adsorbent under continuous flow conditions, simulating a real-world gas separation process.

G cluster_setup Experimental Setup cluster_experiment Breakthrough Experiment cluster_data Data Analysis s1 Pack a fixed-bed column with the adsorbent s2 Activate the adsorbent in situ (e.g., heating under inert gas flow) s1->s2 e1 Introduce a gas mixture (e.g., 15% CO2 in N2) at a constant flow rate s2->e1 e2 Continuously monitor the CO2 concentration at the column outlet e1->e2 d1 Plot outlet CO2 concentration vs. time to obtain the breakthrough curve e2->d1 d2 Calculate the breakthrough time (time until CO2 is detected at the outlet) d1->d2 d3 Determine the equilibrium adsorption capacity from the breakthrough curve d2->d3

Caption: Workflow for breakthrough curve analysis.

Methodology:

  • Column Preparation: Pack a fixed-bed column with a known amount of the adsorbent.

  • Activation: Activate the adsorbent in-situ by heating under an inert gas flow to remove moisture and other impurities.

  • Adsorption: Introduce a gas mixture with a specific CO2 concentration (e.g., simulating flue gas) at a constant flow rate through the column at a set temperature and pressure.[3][11]

  • Detection: Continuously monitor the CO2 concentration in the effluent gas stream using a mass spectrometer or a thermal conductivity detector.

  • Analysis: The breakthrough curve is a plot of the normalized outlet CO2 concentration versus time. The breakthrough time is the point at which the outlet CO2 concentration starts to increase significantly. The total adsorption capacity can be calculated by integrating the area above the breakthrough curve.[12]

Cyclic Stability Testing

This protocol assesses the durability and reusability of the adsorbent over multiple adsorption-desorption cycles.

G cluster_cycle Adsorption-Desorption Cycle cluster_repetition Cyclic Measurement cluster_evaluation Performance Evaluation c1 Perform an adsorption step (e.g., using TGA or a fixed-bed setup) c2 Regenerate the adsorbent (e.g., temperature or pressure swing) c1->c2 r1 Repeat the cycle for a defined number of times (e.g., 10-100 cycles) c2->r1 Next Cycle r2 Measure the CO2 adsorption capacity at regular intervals r1->r2 ev1 Plot adsorption capacity vs. cycle number r2->ev1 ev2 Determine the percentage loss in capacity over the cycles ev1->ev2

Caption: Workflow for cyclic stability testing.

Methodology:

  • Initial Adsorption: Measure the initial CO2 adsorption capacity of the fresh adsorbent using either thermogravimetric analysis (TGA) or a fixed-bed setup.

  • Regeneration: Regenerate the adsorbent by applying a temperature swing (heating under inert gas flow) or a pressure swing (reducing the pressure). The specific conditions for regeneration are crucial for performance.[13]

  • Subsequent Cycles: Repeat the adsorption and regeneration steps for a predetermined number of cycles (e.g., 10, 50, or 100).

  • Capacity Measurement: Measure the CO2 adsorption capacity after a certain number of cycles to monitor any degradation in performance.

  • Analysis: Plot the adsorption capacity as a function of the cycle number to evaluate the cyclic stability of the material. A stable material will exhibit minimal loss in capacity over numerous cycles.

Concluding Remarks for the Scientific Community

This compound demonstrates competitive CO2 adsorption capacity, particularly noteworthy for its excellent hydrothermal stability, a critical factor for real-world applications where flue gas contains significant moisture. While its initial capacity is comparable to the benchmark Zeolite 13X, further research is needed to enhance its cyclic stability to match the long-term performance of zeolites. The lower isosteric heat of adsorption for this compound compared to some other MOFs suggests a potentially lower energy penalty for regeneration. The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering further innovation in the development of efficient and robust materials for CO2 capture.

References

A Comparative Analysis of Aluminum Fumarate and MIL-53(Al) for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of drug delivery, metal-organic frameworks (MOFs) have emerged as promising candidates due to their high porosity, tunable structures, and large surface areas. Among the vast array of MOFs, aluminum-based frameworks are particularly attractive owing to their low toxicity and cost-effectiveness. This guide provides a detailed comparative study of two prominent aluminum-based MOFs: aluminum fumarate (B1241708) and MIL-53(Al). We will delve into their structural and functional properties, supported by experimental data, to offer a comprehensive resource for researchers in drug development.

At a Glance: Key Physicochemical Properties

A side-by-side comparison of the fundamental properties of aluminum fumarate and MIL-53(Al) reveals distinct differences that influence their suitability for drug delivery applications.

PropertyThis compoundMIL-53(Al)
BET Surface Area 726 - 1205 m²/g[1][2]629 - 1588 m²/g[3][4]
Pore Volume ~0.33 cm³/g[2]Varies (due to breathing)
Structural Flexibility Rigid[1]Flexible ("Breathing" effect)[5]
Hydrothermal Stability High[6][7]Stable in neutral and acidic solutions[3]
Toxicity Low (Aluminum-based)Low (Aluminum-based)[8]

Delving Deeper: Performance in Drug Delivery

The efficacy of a MOF as a drug carrier is primarily determined by its drug loading capacity and release kinetics. While direct comparative studies are limited, data from various sources provide valuable insights into the performance of each material.

Drug Loading Capacity

The amount of drug that can be encapsulated within a MOF is a critical parameter. Here, we summarize reported drug loading capacities for both this compound and MIL-53(Al) with different drug molecules.

DrugCarrierLoading Capacity (wt%)
CurcuminThis compound-
DoxorubicinThis compound-
Various DrugsMIL-53(Al)Up to 34%[8]
IbuprofenFe-MIL-53~37%[9]
MethotrexateNH2-MIL-53(Al)~38.8%[10]
ThymolMIL-53(Al)High, controlled release[11]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies.

Drug Release Kinetics

The rate at which a drug is released from its carrier is crucial for achieving the desired therapeutic effect. The flexible "breathing" nature of MIL-53(Al) can influence its release profile, potentially allowing for stimuli-responsive release. In contrast, the rigid structure of this compound may lead to a more predictable, diffusion-controlled release. Studies on Fe-MIL-53, an analogue of MIL-53(Al), have shown a two-stage release profile.[9]

Experimental Corner: Protocols and Methodologies

To aid in the replication and further investigation of these materials, we provide detailed experimental protocols for their synthesis and for typical drug loading and release experiments.

Synthesis of this compound

A common method for synthesizing this compound is through a reflux reaction.[12]

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Recovery Al2(SO4)3 Aluminum Sulfate Mix1 Aqueous Solution Al2(SO4)3->Mix1 Dissolve Urea Urea Urea->Mix1 Dissolve Fumaric_Acid Fumaric Acid Stir Stir at 25°C (30 min) Fumaric_Acid->Stir DI_Water Deionized Water DI_Water->Mix1 Mix1->Fumaric_Acid Reflux1 Reflux at 80°C (24 h) Stir->Reflux1 Reflux2 Reflux at 110°C (24 h) Reflux1->Reflux2 Cool Cool to Room Temp. Reflux2->Cool Filter Filter Cool->Filter Wash Wash with DI Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Al_Fumarate This compound Dry->Al_Fumarate

Synthesis of this compound
Synthesis of MIL-53(Al)

MIL-53(Al) is typically synthesized via a hydrothermal method.[5]

cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Synthesis cluster_product Product Recovery Al(NO3)3 Aluminum Nitrate Nonahydrate Dissolve Dissolve in Water Al(NO3)3->Dissolve Terephthalic_Acid Terephthalic Acid Terephthalic_Acid->Dissolve Water Water Water->Dissolve Autoclave Teflon-lined Autoclave Dissolve->Autoclave Heat Heat Autoclave->Heat Cool Cool to Room Temp. Heat->Cool Recover Recover Solid Cool->Recover Wash Wash Recover->Wash Dry Dry Wash->Dry MIL53 MIL-53(Al) Dry->MIL53

Synthesis of MIL-53(Al)
Drug Loading and Release Workflow

The general procedure for evaluating the drug delivery performance of these MOFs involves a loading step followed by a release study.

cluster_loading Drug Loading cluster_release Drug Release MOF Activated MOF (Al Fumarate or MIL-53) Incubate Incubate & Stir MOF->Incubate Drug_Solution Drug Solution Drug_Solution->Incubate Separate Separate Solid Incubate->Separate Wash_Dry Wash & Dry Separate->Wash_Dry Drug_Loaded_MOF Drug-Loaded MOF Wash_Dry->Drug_Loaded_MOF Loaded_MOF Drug-Loaded MOF Drug_Loaded_MOF->Loaded_MOF Incubate_Sample Incubate & Sample at Intervals Loaded_MOF->Incubate_Sample Release_Medium Release Medium (e.g., PBS) Release_Medium->Incubate_Sample Analyze Analyze Supernatant (e.g., UV-Vis) Incubate_Sample->Analyze Release_Profile Drug Release Profile Analyze->Release_Profile

Drug Delivery Experimental Workflow

Concluding Remarks

Both this compound and MIL-53(Al) present compelling attributes for drug delivery applications. This compound, with its rigid structure and high stability, may be advantageous for applications requiring predictable and sustained release profiles.[1][6][7] In contrast, the flexible "breathing" framework of MIL-53(Al) offers the potential for higher drug loading in its open-pore form and the possibility of controlled, stimuli-responsive drug release.[5] The choice between these two materials will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome. Further direct comparative studies under standardized conditions are warranted to fully elucidate their relative advantages and disadvantages as drug delivery platforms.

References

Performance Showdown: A Comparative Analysis of Aluminum Fumarate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis method of aluminum fumarate (B1241708), a promising metal-organic framework (MOF), is a critical determinant of its performance characteristics. This guide provides an objective comparison of various synthesis routes, supported by experimental data, to aid in the selection of the most suitable method for specific applications, from drug delivery to catalysis and beyond.

This publication delves into the performance metrics of aluminum fumarate synthesized through six prominent methods: the conventional solution-based approach, solvothermal synthesis, dry-gel conversion (DGC), a green water-based synthesis, mechanochemical methods, and continuous flow synthesis. The comparison focuses on key performance indicators including yield, purity, BET surface area, pore volume, and thermal stability.

At a Glance: Performance Metrics Across Synthesis Routes

The following table summarizes the key quantitative performance data for this compound produced by different synthesis methods. These values represent typical findings from various studies and can be influenced by specific reaction conditions.

Synthesis RouteYield (%)BET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key AdvantagesKey Disadvantages
Solution-Based (Patented) ~74925 - 1212[1]~0.46~350 - 400[2]Well-established, high crystallinityUse of organic solvents, multi-step process
Solvothermal Variable729 - 959[3]~0.38~350Good control over crystal size and morphologyRequires high temperatures and pressures, use of DMF
Dry-Gel Conversion (DGC) High~1178~0.55~350Reduced solvent usage, potentially higher pore volumesCan result in aggregate formation
Green Synthesis (Water-based) High~821 - 874[3][4]~0.54~350Environmentally friendly, uses water as solventMay require longer reaction times
Mechanochemical (RAM) High~790[5][6]Not explicitly reportedNot explicitly reportedSolvent-free, rapid synthesisCan be challenging to scale up, potential for amorphous content
Continuous Flow High (High space-time-yield)~1000 - 1100[1]Not explicitly reportedNot explicitly reportedScalable, high throughput, precise controlRequires specialized equipment

In-Depth Analysis of Synthesis Routes

Solution-Based Synthesis (Patented Approach)

This widely adopted method involves the reaction of an aluminum salt (e.g., aluminum sulfate) with fumaric acid in the presence of a base (e.g., sodium hydroxide) in an aqueous solution.[7] The process is typically carried out at a moderate temperature (around 60°C) and yields a highly crystalline product.[7]

Performance: this compound produced via this route consistently exhibits a high BET surface area, typically in the range of 925 to 1212 m²/g, and a pore volume of approximately 0.46 cm³/g.[1] The yield is generally good, around 74%.[7] The material demonstrates thermal stability up to 350-400°C.[2]

Logical Flow of Solution-Based Synthesis

cluster_solution1 Solution 1 Preparation cluster_solution2 Solution 2 Preparation NaOH Sodium Hydroxide Dissolve1 Dissolve NaOH->Dissolve1 Fumaric_Acid Fumaric Acid Fumaric_Acid->Dissolve1 Water1 Water Water1->Dissolve1 React Mix and Stir at 60°C Dissolve1->React Al_Sulfate Aluminum Sulfate Dissolve2 Dissolve at 60°C Al_Sulfate->Dissolve2 Water2 Water Water2->Dissolve2 Dissolve2->React Wash Wash with Water React->Wash Dry Dry Wash->Dry Product This compound Dry->Product

Caption: Workflow for the solution-based synthesis of this compound.

Solvothermal Synthesis

Solvothermal synthesis involves reacting the aluminum precursor and fumaric acid in a solvent, typically dimethylformamide (DMF), in a sealed vessel under elevated temperature and pressure. This method allows for good control over the crystallization process, influencing particle size and morphology.

Performance: The BET surface area of solvothermally synthesized this compound can range from 729 to 959 m²/g, with a pore volume of around 0.38 cm³/g.[3] Its thermal stability is comparable to the solution-based product, at approximately 350°C. A key drawback of this method is the use of DMF, a hazardous organic solvent.

Dry-Gel Conversion (DGC)

DGC is a more environmentally friendly technique that involves grinding the solid reactants together to form a "dry gel," which is then heated in the presence of a small amount of solvent vapor. This method significantly reduces the amount of solvent required compared to conventional solution-based and solvothermal methods.

Performance: One study directly comparing DGC to a solution-based synthesis found that DGC can produce this compound with a higher BET surface area (1178 m²/g vs. 1131 m²/g) and a larger pore volume (0.55 cm³/g vs. 0.52 cm³/g).[7] This is attributed to the formation of hierarchical micro-mesoporous structures. The thermal stability is similar to that of the solution-based product.

Comparison of Synthesis Logic: Solution vs. DGC

cluster_solution Solution-Based Synthesis cluster_dgc Dry-Gel Conversion S_Reactants Dissolved Reactants S_Reaction Reaction in Solution S_Reactants->S_Reaction S_Product Product in Solvent S_Reaction->S_Product S_Separation Filtration/Centrifugation S_Product->S_Separation D_Product Solid Product D_Reactants Solid Reactants D_Grinding Grinding (Dry Gel) D_Reactants->D_Grinding D_Reaction Vapor-Assisted Reaction D_Grinding->D_Reaction D_Reaction->D_Product

Caption: High-level comparison of solution-based and dry-gel conversion workflows.

Green Synthesis (Water-based)

This approach emphasizes the use of environmentally benign solvents, primarily water, and often milder reaction conditions. It aligns with the principles of green chemistry, making it an attractive option for large-scale and industrial production.

Performance: Green synthesized this compound exhibits good performance characteristics, with reported BET surface areas in the range of 821 to 874 m²/g and a pore volume of approximately 0.54 cm³/g.[3][4] The performance in applications like heat transformation has been shown to be comparable or even superior to materials synthesized using conventional organic solvents.[1][8]

Mechanochemical Synthesis

Mechanochemical methods, such as ball milling or resonant acoustic mixing (RAM), involve the use of mechanical energy to induce chemical reactions in the solid state, often in the absence of a solvent. This technique is known for its rapidity and potential for solvent-free synthesis.

Performance: this compound synthesized via RAM has been reported to have a high surface area of 790 m²/g.[5][6] While this method is promising for its environmental friendliness and speed, comprehensive data on yield and thermal stability from comparative studies are less readily available.

Continuous Flow Synthesis

Continuous flow synthesis offers a scalable and highly controlled method for producing this compound. Reactants are continuously fed into a reactor, allowing for precise control over reaction parameters and leading to high space-time-yields.

Performance: This method can produce this compound with BET surface areas in the range of 1000-1100 m²/g.[1] The primary advantage of this route is its potential for large-scale, industrial production with consistent product quality. Detailed comparative data on other performance metrics like pore volume and thermal stability are still emerging.

Experimental Protocols

Detailed methodologies for the key characterization techniques are crucial for reproducible results.

Powder X-ray Diffraction (PXRD)
  • Objective: To confirm the crystalline phase and purity of the synthesized this compound.

  • Procedure:

    • A small amount of the dried sample is finely ground and placed on a sample holder.

    • The sample is analyzed using a diffractometer with Cu Kα radiation.

    • Data is typically collected over a 2θ range of 5° to 50°.

    • The resulting diffraction pattern is compared with the simulated pattern from the known crystal structure of this compound or with patterns from reference samples.[3][9]

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the material.

  • Procedure:

    • A few milligrams of the sample are placed in an alumina (B75360) crucible.[10]

    • The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[11]

    • The weight loss of the sample is recorded as a function of temperature.

    • The decomposition temperature is identified as the onset of significant weight loss after the initial removal of guest molecules.[2][12]

Nitrogen Sorption Analysis
  • Objective: To determine the BET surface area and pore volume of the this compound.

  • Procedure:

    • The sample is degassed under vacuum at an elevated temperature (e.g., 150°C) to remove any adsorbed guest molecules.

    • The nitrogen adsorption-desorption isotherm is measured at 77 K.

    • The BET (Brunauer-Emmett-Teller) equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.

    • The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity.[13][14]

Conclusion

The choice of synthesis route for this compound has a profound impact on its physicochemical properties and, consequently, its performance in various applications. While the traditional solution-based method provides a reliable route to high-quality material, newer methods such as dry-gel conversion and green synthesis offer more sustainable alternatives with comparable or even enhanced performance. For large-scale industrial production, continuous flow synthesis presents a highly promising avenue. Mechanochemical synthesis stands out as a rapid and solvent-free option.

Researchers and developers should carefully consider the desired performance characteristics, scalability, and environmental impact when selecting a synthesis strategy. The data and protocols presented in this guide provide a foundation for making informed decisions in the pursuit of advanced materials for a wide range of scientific and industrial applications.

References

A Comparative Guide: Aluminum Fumarate vs. Traditional Adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of adsorbent materials is evolving, with metal-organic frameworks (MOFs) like aluminum fumarate (B1241708) emerging as promising alternatives to traditional materials such as activated carbon and silica (B1680970) gel. This guide provides an objective comparison of aluminum fumarate's performance against these conventional adsorbents, supported by experimental data, detailed methodologies, and visual representations of adsorption mechanisms and workflows.

Performance Data: A Quantitative Comparison

The selection of an appropriate adsorbent hinges on its performance under specific conditions. The following tables summarize key performance indicators for this compound, activated carbon, and silica gel in various applications.

Gas Adsorption: Carbon Dioxide (CO₂)
AdsorbentCO₂ Adsorption CapacitySurface Area (m²/g)Temperature (°C)Pressure/ConcentrationReference
This compound 1.26 mmol/g726351.0 bar[1][2]
2.1 mmol/g-301.0 bar[3][4]
Activated Carbon ~0.75 mmol/g (32.99 g/kg)858-862255% CO₂ in N₂[5]
Silica Gel ~0.14 mmol/g (6.35 g/kg)590255% CO₂ in N₂[5]
Amine-Grafted Silica Gel2.3 mmol/g-751.0 bar

Note: The CO₂ adsorption capacity can vary significantly based on the specific type of activated carbon or silica gel and the experimental conditions. The data presented for activated carbon and silica gel are from a single comparative study for consistency.[5]

Water Vapor Adsorption
AdsorbentWater Adsorption CapacityRelative Humidity (RH)Temperature (°C)Key FeaturesReference
This compound ~0.406 kg/kg 70%-S-shaped isotherm, high ad/desorption rate[6]
Silica Gel ~0.45 kg/kg >80%-Linear isotherm[6]
Activated Carbon Lower moisture adsorption capacity compared to other desiccants--Hydrophobic nature can be advantageous in some applications[7]

Note: this compound exhibits a desirable S-shaped isotherm for dehumidification, meaning it has a high adsorption capacity at intermediate relative humidity and can be regenerated with a small temperature swing.[6] Silica gel's capacity increases more linearly with humidity.[6]

Pollutant Removal from Water
AdsorbentPollutantAdsorption Capacity (mg/g)pHTemperature (K)Reference
This compound Phosphate (P)67.62Room Temp-
Activated Carbon Fluoride~20 (for modified AC)6.15298

Note: The adsorption capacity for pollutants is highly dependent on the specific modification of the adsorbent and the water chemistry.

Drug Delivery
CarrierDrugLoading CapacityRelease ProfileKey FeaturesReference
This compound (MOF) Doxorubicin (example)High (due to large pore volume)Potentially tunableBiocompatible, biodegradable linkers possible
Porous Silica Ibuprofen (example)Dependent on pore volume and surface areaTunable by surface functionalizationWell-established, various pore sizes available[8]
Activated Carbon -Generally lower for drugsLess controlledHigh surface area, potential for non-specific binding

Note: While direct comparative studies are limited, the tunable pore size and surface chemistry of MOFs like this compound offer significant potential for controlled drug loading and release compared to the more passive pore-filling mechanism of traditional carriers.

Experimental Protocols

To ensure a fair and reproducible comparison of adsorbent performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Gas Adsorption Capacity Measurement (Volumetric or Gravimetric Method)

Objective: To determine the amount of a specific gas (e.g., CO₂) adsorbed by the material at a given temperature and pressure.

Methodology:

  • Sample Preparation: A known mass of the adsorbent is placed in a sample tube. The sample is then activated (degassed) under vacuum at an elevated temperature (e.g., 150-300°C) for several hours to remove any pre-adsorbed species.

  • Adsorption Measurement:

    • Volumetric Method: The sample tube is cooled to the desired adsorption temperature (e.g., 25°C). A known amount of the adsorbate gas is introduced into the sample tube from a manifold of known volume. The pressure is monitored until it equilibrates. The amount of gas adsorbed is calculated from the pressure drop using the ideal gas law. This process is repeated at increasing pressures to generate an adsorption isotherm.

    • Gravimetric Method: The sample is placed in a microbalance within a chamber. The adsorbate gas is introduced into the chamber at a controlled pressure and temperature. The mass increase of the sample due to adsorption is continuously monitored until equilibrium is reached.

  • Data Analysis: The amount of gas adsorbed (in mmol/g or cm³/g) is plotted against the equilibrium pressure to obtain the adsorption isotherm.

Water Vapor Adsorption Capacity Measurement (Dynamic Vapor Sorption)

Objective: To measure the water uptake of the adsorbent at various relative humidities (RH).

Methodology:

  • Sample Preparation: A small, known mass of the adsorbent is placed in the sample pan of a dynamic vapor sorption (DVS) analyzer. The sample is dried under a flow of dry nitrogen gas at a specific temperature until a stable mass is achieved.

  • Adsorption/Desorption Cycle: The relative humidity of the nitrogen gas flowing over the sample is increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each RH step, the mass of the sample is monitored until it reaches equilibrium.

  • Desorption: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to measure the desorption isotherm.

  • Data Analysis: The water uptake (in g/g or %) is plotted against the relative humidity to generate the adsorption and desorption isotherms.

Drug Loading and In Vitro Release Study

Objective: To determine the drug loading capacity and the in vitro release profile of a drug from the porous carrier.

Methodology:

  • Drug Loading (Solvent Impregnation Method):

    • A known amount of the porous carrier is dispersed in a solution of the drug in a suitable solvent.

    • The mixture is stirred or sonicated for a specific period to allow the drug to diffuse into the pores of the carrier.

    • The solvent is then slowly evaporated under reduced pressure or at a controlled temperature.

    • The drug-loaded carrier is washed with a small amount of fresh solvent to remove any surface-adsorbed drug and then dried.

    • The amount of loaded drug is determined by dissolving a known mass of the loaded carrier in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC. The loading efficiency is calculated as (mass of loaded drug / initial mass of drug) x 100%.

  • In Vitro Drug Release:

    • A known amount of the drug-loaded carrier is placed in a dissolution apparatus (e.g., a dialysis bag or a flow-through cell) containing a release medium (e.g., phosphate-buffered saline at pH 7.4 to simulate physiological conditions).

    • The apparatus is maintained at a constant temperature (e.g., 37°C) with constant stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of the released drug in the aliquots is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Visualizing the Processes: Diagrams and Mechanisms

Understanding the underlying mechanisms and experimental workflows is crucial for interpreting performance data. The following diagrams, generated using the DOT language, illustrate these concepts.

Experimental Workflow: Gas Adsorption Measurement

GasAdsorptionWorkflow start Start prep Sample Preparation: - Weigh adsorbent - Place in sample tube start->prep activate Activation: - Degas under vacuum - Heat to 150-300°C prep->activate cool Cool to Adsorption Temp activate->cool adsorb Adsorption: - Introduce adsorbate gas - Monitor pressure/mass cool->adsorb equilibrate Equilibrium Reached? adsorb->equilibrate equilibrate->adsorb No isotherm Record Data Point (Pressure vs. Amount Adsorbed) equilibrate->isotherm Yes increase_p Increase Pressure isotherm->increase_p increase_p->adsorb end End increase_p->end Final Pressure Reached

Gas Adsorption Measurement Workflow
Adsorption Mechanism: CO₂ on this compound

CO₂ Physisorption on this compound
Adsorption Mechanism: Water on Silica Gel

Water Adsorption on Silica Gel via Hydrogen Bonding
Logical Relationship: Drug Loading and Release from a Porous Carrier

DrugDelivery cluster_loading Drug Loading cluster_release Drug Release drug_solution Drug in Solution impregnation Impregnation/ Adsorption drug_solution->impregnation porous_carrier Porous Carrier porous_carrier->impregnation solvent_evap Solvent Evaporation impregnation->solvent_evap loaded_carrier Drug-Loaded Carrier solvent_evap->loaded_carrier diffusion Diffusion from Pores loaded_carrier->diffusion release_medium Release Medium (e.g., Body Fluid) release_medium->diffusion dissolution Dissolution diffusion->dissolution released_drug Released Drug dissolution->released_drug

Drug Loading and Release Process

Conclusion

This compound demonstrates significant potential as a high-performance adsorbent, outperforming traditional materials in specific applications. Its high, tunable porosity and surface area, coupled with its characteristic S-shaped water adsorption isotherm, make it a compelling candidate for advanced gas separation, dehumidification, and heat transformation technologies. In the realm of drug delivery, the ordered and functionalizable pore structure of this compound offers opportunities for controlled loading and release that are not as readily achievable with conventional amorphous carriers.

While activated carbon and silica gel remain cost-effective and reliable options for many standard applications, the superior and specialized performance of this compound warrants its consideration for next-generation adsorption-based processes where efficiency and tailored properties are paramount. Further research focusing on direct, side-by-side comparisons under identical operational conditions will continue to elucidate the specific advantages and optimal use cases for this promising MOF material.

References

Confirming the Porosity of Synthesized Aluminum Fumarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the porosity of a synthesized metal-organic framework (MOF) is a critical step in verifying its potential as a drug delivery vehicle. Aluminum fumarate (B1241708), a promising MOF due to its biocompatibility and high stability, exhibits a well-defined porous structure essential for encapsulating and releasing therapeutic agents. This guide provides a comparative analysis of aluminum fumarate's porosity against other common MOFs and details the experimental protocols required for its confirmation.

Comparative Porosity of MOFs in Drug Delivery

The selection of a MOF for drug delivery applications is highly dependent on its porous characteristics, including surface area, pore volume, and pore size. These parameters dictate the drug loading capacity and release kinetics. Below is a comparison of typical porosity values for this compound and other frequently studied MOFs.

MOF BET Surface Area (m²/g) Pore Volume (cm³/g) Pore Size (nm) Key Features for Drug Delivery
This compound 1100 - 1205~0.65~1.7High stability, uniform micropores suitable for small molecule drugs.[1][2][3]
ZIF-8 > 1100 (highly variable)0.3 - 0.52.1 - 3.4pH-responsive degradation, suitable for targeted release in acidic environments.
UiO-66 1000 - 18000.4 - 0.9~0.6 (micropores)Exceptional chemical and thermal stability.[4][5]
MIL-101(Cr) 2400 - 41001.8 - 2.02.9 and 3.4Very large surface area and mesoporous cages, ideal for large molecules like proteins.[3][4][6][7][8]

Experimental Workflow for Porosity Confirmation

A multi-step experimental approach is necessary to fully characterize the porosity of synthesized this compound. The process begins with confirming the material's crystalline structure, followed by visualization of its surface morphology, and concludes with quantitative analysis of its porous nature.

G cluster_0 Phase 1: Structural & Morphological Analysis cluster_1 Phase 2: Quantitative Porosity Analysis cluster_2 Phase 3: Validation synthesis Synthesized This compound Powder pxrd Powder X-Ray Diffraction (PXRD) synthesis->pxrd Confirm Crystallinity sem Scanning Electron Microscopy (SEM) synthesis->sem Visualize Morphology activation Sample Activation (Degassing) pxrd->activation Crystalline? Yes sem->activation Correct Morphology? Yes bet Nitrogen Adsorption-Desorption (BET Analysis) activation->bet data Porosity Data: - BET Surface Area - Pore Volume - Pore Size Distribution bet->data validation Compare with Literature Values data->validation

Caption: Experimental workflow for confirming the porosity of synthesized MOFs.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

1. Powder X-ray Diffraction (PXRD)

  • Objective: To confirm the successful synthesis of the crystalline this compound structure by comparing its diffraction pattern to a reference.

  • Protocol:

    • Sample Preparation: A small amount of the dried, synthesized this compound powder (~10-20 mg) is finely ground and packed flat onto a sample holder. Ensure the sample surface is smooth and level with the holder's surface.[9]

    • Data Collection: The sample is loaded into a powder diffractometer. Data is typically collected using Cu Kα radiation over a 2θ range of 4° to 40°. The scan rate should be slow enough to obtain high-resolution data.

    • Data Analysis: The resulting diffraction pattern is plotted (Intensity vs. 2θ). The peak positions and relative intensities are compared with the simulated pattern from the known crystal structure of this compound or with previously published experimental data to verify phase purity and crystallinity.

2. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the particle size, shape (morphology), and surface texture of the synthesized MOF crystals.

  • Protocol:

    • Sample Preparation: A minuscule amount of the dry MOF powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

    • Sputter Coating: To prevent charging from the electron beam, the sample is coated with a thin, conductive layer of metal (e.g., gold or palladium) using a sputter coater. This step is crucial for obtaining high-resolution images of non-conductive materials like MOFs.

    • Imaging: The stub is placed in the SEM chamber. The sample is imaged using an electron beam, with an accelerating voltage typically between 5 and 15 keV. Images are captured at various magnifications to observe both the overall particle morphology and fine surface details.

3. Nitrogen Adsorption-Desorption Analysis (BET Method)

  • Objective: To quantitatively determine the specific surface area, pore volume, and pore size distribution of the material.

  • Protocol:

    • Sample Activation (Degassing): A precisely weighed sample of this compound (typically 50-100 mg) is placed in a sample tube. The sample is then heated under a high vacuum (e.g., at 150°C for several hours) to remove any guest molecules, such as water or solvents, from the pores. This "activation" step is critical for accurate measurements.

    • Isotherm Measurement: The sample tube is transferred to the analysis port of a gas sorption analyzer. The analysis is performed at 77 K (the boiling point of liquid nitrogen). Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀).

    • Data Analysis:

      • An adsorption-desorption isotherm curve is generated. For microporous materials like this compound, a Type I isotherm is expected.[1]

      • The BET (Brunauer-Emmett-Teller) theory is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.30) to calculate the specific surface area.

      • The total pore volume is typically calculated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.95).[4]

      • The pore size distribution can be derived using theoretical models such as Non-Local Density Functional Theory (NLDFT).

References

A Comparative Guide to Aluminum Fumarate and ZIF-8 for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of nanomedicine is continually exploring novel materials to enhance the efficacy and safety of drug delivery systems. Among the most promising candidates are Metal-Organic Frameworks (MOFs), valued for their high porosity, tunable structures, and large surface areas. This guide provides an objective, data-driven comparison of two prominent MOFs for drug delivery: Aluminum Fumarate (B1241708) and Zeolitic Imidazolate Framework-8 (ZIF-8).

Introduction to the Contenders

Aluminum Fumarate is a highly stable, biocompatible MOF constructed from aluminum ions and fumaric acid, a dicarboxylic acid naturally found in the body. Its key advantages include its environmentally friendly synthesis in water and its potential for large-scale production.[1][2]

ZIF-8 , composed of zinc ions and 2-methylimidazole (B133640) linkers, is one of the most extensively studied MOFs for biomedical applications.[3] It is renowned for its straightforward synthesis, excellent thermal and chemical stability, and, most notably, its pH-sensitive structure, which allows for targeted drug release in acidic environments such as tumors or endosomes.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

The structural and chemical properties of these MOFs are foundational to their performance as drug carriers. The following table summarizes their key physicochemical characteristics based on reported experimental data.

PropertyThis compoundZIF-8
BET Surface Area (m²/g) ~790 - 1094~1400
Pore Size (Å) ~5.7 x 6.03.4
Particle Size (nm) ~250~100 - 200
Thermal Stability Onset of degradation at 350°CStable up to 420°C
Chemical Stability High stability in waterStable under physiological conditions (pH 7.4), degrades in acidic media

Drug Loading and Encapsulation Efficiency

A critical performance indicator for a drug carrier is its ability to efficiently load therapeutic agents. Both MOFs have demonstrated high drug loading capacities, although the methodologies and the range of encapsulated drugs studied differ.

DrugLoading MethodLoading Capacity (wt%)Encapsulation Efficiency (%)MOF
Curcumin Wet Impregnation--This compound
Doxorubicin One-pot Synthesis~20-ZIF-8
5-Fluorouracil Post-synthetic~66-ZIF-8
Cisplatin Impregnation--ZIF-8
Oridonin -26.78-ZIF-8
BIBR 1532 Synthesis Encapsulation~6-ZIF-8

Note: Quantitative loading capacity and encapsulation efficiency for a wide range of drugs in this compound are not as extensively reported in the literature as for ZIF-8.

Drug Release Mechanisms and Kinetics

The release of the therapeutic payload at the target site is paramount for effective treatment. ZIF-8 is well-characterized for its pH-responsive drug release. The protonation of the imidazole (B134444) ring in acidic environments leads to the decomposition of the ZIF-8 framework and subsequent release of the encapsulated drug.[4] This makes it particularly suitable for targeting acidic tumor microenvironments.

This compound is noted for its stability, suggesting a more diffusion-controlled, sustained release profile.[5] While it has been shown to protect encapsulated molecules, detailed studies on stimuli-responsive release are less common.[5][6]

Biocompatibility and In Vivo Performance

Both MOFs are generally considered to have good biocompatibility. The components of this compound—aluminum and fumaric acid—are biocompatible.[7] In vivo studies have shown that this compound is fully resorbable and does not exhibit toxicity when used as a vaccine adjuvant.[3]

ZIF-8's biocompatibility is also well-documented, with its degradation products being zinc ions and 2-methylimidazole, which are generally well-tolerated at therapeutic concentrations.[3] In vivo studies have confirmed its low toxicity and potential for creating slow-release drug depots. However, some studies suggest that high concentrations of ZIF-8 can induce cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and drug loading of both MOFs.

Synthesis of this compound (Aqueous Synthesis)
  • Preparation of Solutions:

    • Solution A: Dissolve sodium hydroxide (B78521) and fumaric acid in deionized water.

    • Solution B: Dissolve aluminum sulfate (B86663) octadecahydrate in deionized water at 60°C.

  • Reaction: Slowly add Solution A to Solution B dropwise over 30 minutes while stirring.

  • Crystallization: Continue stirring the mixture at 60°C for 2 hours.

  • Purification: Collect the white precipitate by centrifugation, wash it three times with deionized water, and finally dry it under vacuum at 80°C for 24 hours.

Synthesis of ZIF-8 (Room Temperature Synthesis)
  • Preparation of Solutions:

    • Solution A: Dissolve a zinc salt (e.g., zinc nitrate (B79036) hexahydrate) in deionized water or methanol.

    • Solution B: Dissolve 2-methylimidazole in deionized water or methanol.

  • Reaction: Add Solution A to Solution B under vigorous stirring.

  • Crystallization: Continue stirring the mixture for a specified time (e.g., 6 hours) at room temperature.

  • Purification: Collect the product by centrifugation, wash it multiple times with the solvent used for synthesis (e.g., methanol/water mixtures), and dry it under vacuum.

Drug Loading into this compound (Wet Impregnation for Curcumin)
  • Drug Solution Preparation: Dissolve the drug (e.g., 95 mg of curcumin) in a suitable solvent (e.g., 20 mL of methanol) with the aid of sonication for 10 minutes.[8][9]

  • Impregnation: Add the activated this compound powder (e.g., 10 mg) to the drug solution.[8][9]

  • Stirring: Stir the suspension for a designated time (e.g., 1 hour) at a specific temperature (e.g., 40°C).[8][9]

  • Product Recovery: Evaporate the solvent using a rotary evaporator.[8][9]

  • Washing and Drying: Wash the resulting powder twice with the solvent and dry it in a vacuum oven at 60°C.[8][9]

Drug Loading into ZIF-8 (One-pot Synthesis for Doxorubicin)
  • Precursor Solution: Dissolve the zinc salt in the chosen solvent.

  • Drug Addition: Add the drug (e.g., doxorubicin) to the zinc salt solution and stir to ensure homogeneity.

  • Ligand Addition: Add the 2-methylimidazole solution to the zinc-drug mixture while stirring.

  • Encapsulation and Synthesis: Allow the reaction to proceed for a set time, during which the ZIF-8 framework forms around the drug molecules.

  • Purification: Collect the drug-loaded ZIF-8 particles by centrifugation, wash them to remove unencapsulated drug and unreacted precursors, and then dry them.

Visualizing the Processes

To better illustrate the experimental workflows and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_synthesis cluster_AlFu This compound Synthesis cluster_ZIF8 ZIF-8 Synthesis Al_precursor Aluminum Salt (e.g., Al2(SO4)3) Mix_AlFu Mix & Stir (60°C, 2h) Al_precursor->Mix_AlFu Fumaric_acid Fumaric Acid Fumaric_acid->Mix_AlFu NaOH NaOH NaOH->Mix_AlFu H2O Water H2O->Mix_AlFu Centrifuge_AlFu Centrifuge & Wash Mix_AlFu->Centrifuge_AlFu Dry_AlFu Dry Centrifuge_AlFu->Dry_AlFu AlFu_product This compound Dry_AlFu->AlFu_product Zn_precursor Zinc Salt (e.g., Zn(NO3)2) Mix_ZIF8 Mix & Stir (Room Temp, 6h) Zn_precursor->Mix_ZIF8 MeIM 2-Methylimidazole MeIM->Mix_ZIF8 Solvent Methanol/Water Solvent->Mix_ZIF8 Centrifuge_ZIF8 Centrifuge & Wash Mix_ZIF8->Centrifuge_ZIF8 Dry_ZIF8 Dry Centrifuge_ZIF8->Dry_ZIF8 ZIF8_product ZIF-8 Dry_ZIF8->ZIF8_product drug_loading_mechanisms cluster_impregnation Impregnation Method (e.g., Curcumin in Al-Fumarate) cluster_onepot One-Pot Synthesis (e.g., Doxorubicin in ZIF-8) Drug_sol Drug in Solution Mix_impregnate Mix & Stir Drug_sol->Mix_impregnate MOF_powder Pre-synthesized MOF MOF_powder->Mix_impregnate Solvent_evap Solvent Evaporation Mix_impregnate->Solvent_evap Wash_dry_imp Wash & Dry Solvent_evap->Wash_dry_imp Loaded_MOF_imp Drug-Loaded MOF Wash_dry_imp->Loaded_MOF_imp Metal_ion Metal Precursor Mix_onepot Mix & React Metal_ion->Mix_onepot Organic_linker Organic Linker Organic_linker->Mix_onepot Drug_mol Drug Molecule Drug_mol->Mix_onepot Self_assembly Self-assembly & Encapsulation Mix_onepot->Self_assembly Wash_dry_op Wash & Dry Self_assembly->Wash_dry_op Loaded_MOF_op Drug-Loaded MOF Wash_dry_op->Loaded_MOF_op drug_release_pathways cluster_ZIF8_release ZIF-8 Release Pathway cluster_AlFu_release This compound Release Pathway start Drug-Loaded MOF Acidic_env Acidic Environment (e.g., Tumor, Endosome) start->Acidic_env Physiological_env Physiological Environment start->Physiological_env Protonation Imidazole Protonation Acidic_env->Protonation pH < 6.5 Degradation Framework Degradation Protonation->Degradation Release_ZIF8 Drug Release Degradation->Release_ZIF8 Diffusion Diffusion from Pores Physiological_env->Diffusion Release_AlFu Sustained Drug Release Diffusion->Release_AlFu

References

A Comparative Guide to the Catalytic Activity of Functionalized Aluminum Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of functionalized aluminum fumarate (B1241708) (Al-fum), a robust and porous metal-organic framework (MOF), with alternative catalysts. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows to validate its catalytic efficacy in crucial chemical transformations.

Catalytic Performance in CO₂ Hydrogenation to Methanol (B129727)

Functionalization of aluminum fumarate with catalytically active metal nanoparticles has shown significant promise in the conversion of carbon dioxide (CO₂) to methanol, a valuable chemical and potential fuel source. The following table summarizes the performance of copper and zinc oxide supported on this compound (Cu/ZnO/AlFum) and compares it with a commercial catalyst and other MOF-based systems.

Catalyst [ref]ReactionTemperature (°C)Pressure (bar)CO₂ Conversion (%)Methanol Selectivity (%)Methanol Productivity (gMeOH/kgcat/h)
7Cu/3ZnO/AlFum MOF[1]CO₂ Hydrogenation2305010.812.934.4
15Cu/6.4ZnO/AlFum MOF[1]CO₂ Hydrogenation2305045.66.956.5
Commercial Cu/ZnO/Al₂O₃[1]CO₂ Hydrogenation23050Not Specified15.0Not Specified
Copper-zinc-zirconia[1]CO₂ Hydrogenation2403016.849.0Not Specified

The data indicates that while the commercial catalyst and other systems may exhibit higher methanol selectivity, the 15Cu/6.4ZnO/AlFum MOF catalyst demonstrates a superior CO₂ conversion rate[1]. Doubling the loading of copper and zinc on the AlFum MOF support resulted in a four-fold increase in CO₂ conversion, highlighting the tunability of this catalytic system[1]. However, this increased conversion was accompanied by a decrease in methanol selectivity, with a higher selectivity towards carbon monoxide (CO) via the reverse water-gas shift reaction[1].

Electrocatalytic CO₂ Reduction

Functionalized this compound also demonstrates significant activity in the electrocatalytic reduction of CO₂. By incorporating copper and zinc nanoparticles, the Al-fum MOF becomes an active electrocatalyst for converting CO₂ into various valuable products.

CatalystConditionFaradaic Efficiency (FE) for CO₂ Reduction (%)Major Products
Cu-Zn@Al-fum[2]-1.0 V vs. RHE, pH 6.862CO, HCOOH, CH₄, C₂H₄, C₂H₅OH

The co-doping of copper and zinc within the Al-fum MOF creates a synergistic effect, where zinc primarily promotes the reduction of CO₂ to CO, and copper facilitates the subsequent reduction to hydrocarbons and oxygenates[2]. The robust and porous structure of the Al-fum MOF serves as an excellent matrix to disperse and stabilize the metal nanoparticles, enhancing the electrocatalyst's lifetime[2].

Experimental Protocols

Synthesis of Cu/ZnO/AlFum MOF Catalyst

A detailed protocol for the synthesis of Cu/ZnO supported on this compound MOF via slurry phase impregnation is provided below[1].

1. Synthesis of this compound (AlFum) MOF Support:

  • In a round-bottom flask, dissolve 19.62 g of AlCl₃·6H₂O and 14.76 g of fumaric acid in 400 mL of dimethylformamide (DMF).

  • Stir the mixture at 250 rpm and heat to 130 °C for 4 days.

  • Wash the resulting suspension twice with acetone (B3395972) and then twice with methanol.

  • Collect the solid product by centrifugation and dry it in an oven at 80 °C.

  • Activate the dried MOF at 90 °C under vacuum using a rotary evaporator.

  • Sieve the activated AlFum MOF to a size fraction of 50–125 µm before use.

2. Impregnation of Cu and Zn:

  • Prepare a slurry of the desired amount of copper(II) nitrate (B79036) and zinc(II) nitrate in a suitable solvent.

  • Add the sieved AlFum MOF to the slurry.

  • Stir the mixture to ensure homogeneous impregnation of the metal precursors onto the MOF support.

  • Dry the impregnated material to remove the solvent.

  • Calcine the dried powder at a specified temperature to convert the metal nitrates to their respective oxides.

Catalytic Activity Testing for CO₂ Hydrogenation

The following protocol outlines the procedure for evaluating the catalytic performance of the synthesized catalysts in the hydrogenation of CO₂ to methanol[1].

1. Catalyst Packing and Pre-treatment:

  • Pack a fixed-bed reactor with a known amount of the catalyst.

  • Activate the catalyst in-situ by heating under a flow of a reducing gas (e.g., H₂) at a specific temperature to reduce the metal oxides to their active metallic form.

2. Catalytic Reaction:

  • Introduce a feed gas mixture of H₂ and CO₂ (typically at a 3:1 molar ratio) into the reactor at a controlled flow rate.

  • Maintain the reactor at the desired reaction temperature (e.g., 230 °C) and pressure (e.g., 50 bar).

  • The gas hourly space velocity (GHSV) is typically set around 10,000 h⁻¹.

3. Product Analysis:

  • Analyze the effluent gas stream from the reactor using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD and FID) to quantify the reactants and products (methanol, CO, CH₄, etc.).

  • Calculate CO₂ conversion, product selectivity, and methanol productivity based on the analytical results.

Visualizations

The following diagrams illustrate the key workflows in the preparation and evaluation of functionalized this compound catalysts.

Synthesis_Workflow cluster_synthesis Synthesis of AlFum MOF cluster_functionalization Functionalization with Cu/ZnO reagents AlCl₃·6H₂O + Fumaric Acid + DMF reaction Stirring at 130°C for 4 days reagents->reaction washing Washing with Acetone & Methanol reaction->washing centrifugation Centrifugation washing->centrifugation drying Drying at 80°C centrifugation->drying activation Activation at 90°C under vacuum drying->activation impregnation Slurry Impregnation with Cu(NO₃)₂ & Zn(NO₃)₂ activation->impregnation drying2 Drying impregnation->drying2 calcination Calcination drying2->calcination

Synthesis and Functionalization Workflow.

Catalysis_Workflow cluster_testing Catalytic Activity Testing packing Catalyst Packing in Fixed-Bed Reactor pretreatment In-situ Pre-treatment (Reduction) packing->pretreatment reaction CO₂ Hydrogenation Reaction (230°C, 50 bar) pretreatment->reaction analysis Product Analysis (Online GC) reaction->analysis results CO₂ Conversion Methanol Selectivity Methanol Productivity analysis->results

Catalytic Testing Workflow.

References

Safety Operating Guide

Proper Disposal of Aluminum Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of aluminum fumarate (B1241708) is critical for maintaining a secure laboratory environment and protecting the environment. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of aluminum fumarate waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the this compound in use.[1][2] Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1]To protect against accidental splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent direct skin contact with the compound.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required for handling bulk quantities or if dust is generated.[1]To avoid inhalation of fine particles. This compound may cause respiratory irritation.[1]
Protective Clothing Laboratory coat.To protect personal clothing from contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a controlled chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Segregation :

    • Characterize the this compound waste. This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • Segregate this compound waste from other laboratory waste streams to prevent chemical reactions and ensure proper disposal.[3] It should be treated as chemical waste.

  • Containerization and Labeling :

    • Use a designated, leak-proof, and clearly labeled hazardous waste container that is in good condition.[3][4]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the date of waste accumulation.[3][5]

    • Ensure the container is compatible with the waste.[3]

  • Storage :

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[3][6]

    • The storage area should be secure, well-ventilated, and away from incompatible materials.[7]

    • Keep accumulated waste volumes to a minimum and request routine waste pickups from your institution's EHS department.[6]

  • Final Disposal :

    • The recommended method for the final disposal of this compound is to contact a licensed professional waste disposal service.[1]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method.[1]

    • Always observe all federal, state, and local environmental regulations.[1][8]

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization of this compound for drain disposal. The guidance from the Safety Data Sheet explicitly warns against drain disposal.[1] Therefore, attempting to neutralize and dispose of this compound via the sanitary sewer is not recommended and may violate regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_container Place in Labeled 'Hazardous Waste' Solid Waste Container segregate->solid_container Solid Waste liquid_container Place in Labeled 'Hazardous Waste' Liquid Waste Container segregate->liquid_container Liquid Waste store Store Sealed Container in Designated Satellite Accumulation Area (SAA) solid_container->store liquid_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Service (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Aluminum Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

When working with Aluminum Fumarate, a metal-organic framework (MOF) with applications in water and gas capture, stringent safety protocols are paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.[1] This guide provides essential information on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The primary goal of PPE is to minimize exposure to this compound dust and potential fumes.[2][3] Chronic exposure to aluminum dust can irritate the eyes, mucous membranes, and upper respiratory tract.[2] Therefore, a comprehensive PPE strategy is crucial.

Summary of Required Personal Protective Equipment

Protection TypeSpecific PPE RecommendationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4]To protect eyes from dust particles and potential splashes.[2][4]
Hand Protection Double gloving with chemical-resistant nitrile gloves.[4][5]To prevent skin contact and absorption. The outer glove should be changed immediately if contaminated.[4]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]To protect skin from spills and contamination.[4]
Respiratory Protection A NIOSH-approved N95 respirator or higher.To minimize the risk of inhaling airborne particles, especially during weighing and transfer operations.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure well-ventilated area (fume hood or local exhaust) gather_ppe Gather all required PPE don_ppe Don PPE in correct sequence weigh Weigh this compound (use anti-static techniques) don_ppe->weigh transfer Transfer to reaction vessel cleanup_spill Clean any spills immediately decontaminate Decontaminate work surfaces cleanup_spill->decontaminate doff_ppe Doff PPE in correct sequence dispose Dispose of waste properly

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.